Proadrenomedullin (1-20), human
Description
Structure
2D Structure
Properties
Molecular Formula |
C112H178N36O27 |
|---|---|
Molecular Weight |
2460.8 g/mol |
IUPAC Name |
5-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C112H178N36O27/c1-57(2)46-77(102(168)147-85(56-150)107(173)132-70(90(118)156)35-23-43-125-110(119)120)139-92(158)61(8)130-100(166)80(49-64-53-128-68-30-15-13-28-66(64)68)142-97(163)73(34-19-22-42-115)136-105(171)82(51-86(117)151)144-104(170)81(50-65-54-129-69-31-16-14-29-67(65)69)143-96(162)72(33-18-21-41-114)135-94(160)71(32-17-20-40-113)134-95(161)75(37-25-45-127-112(123)124)137-103(169)79(48-63-26-11-10-12-27-63)141-99(165)76(38-39-87(152)153)138-108(174)84(55-149)146-93(159)62(9)131-109(175)89(59(5)6)148-106(172)83(52-88(154)155)145-101(167)78(47-58(3)4)140-98(164)74(133-91(157)60(7)116)36-24-44-126-111(121)122/h10-16,26-31,53-54,57-62,70-85,89,128-129,149-150H,17-25,32-52,55-56,113-116H2,1-9H3,(H2,117,151)(H2,118,156)(H,130,166)(H,131,175)(H,132,173)(H,133,157)(H,134,161)(H,135,160)(H,136,171)(H,137,169)(H,138,174)(H,139,158)(H,140,164)(H,141,165)(H,142,163)(H,143,162)(H,144,170)(H,145,167)(H,146,159)(H,147,168)(H,148,172)(H,152,153)(H,154,155)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127) |
InChI Key |
PIRWNASAJNPKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PAMP Peptide Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular motifs characteristic of invading pathogens, which are recognized by the host's innate immune system. PAMP peptides, a significant class of these molecules, are crucial for initiating immune responses. Their recognition by Pattern Recognition Receptors (PRRs) on immune cells triggers a cascade of signaling events, leading to the production of inflammatory cytokines and chemokines to combat infection.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and signaling pathways of PAMP peptides, offering valuable insights for researchers and professionals in immunology and drug development.
PAMP Peptide Discovery and Identification
The discovery of novel PAMP peptides is a critical step in understanding host-pathogen interactions and developing new immunomodulatory therapeutics. The process typically involves a combination of computational and experimental approaches.
Experimental Workflow for PAMP Peptide Discovery
The discovery and validation of PAMP peptides follow a structured workflow, beginning with the identification of potential candidates and culminating in the confirmation of their immunological activity.
Workflow for the discovery and validation of PAMP peptides.
PAMP Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for chemically synthesizing PAMP peptides.[3][4][5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3]
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The SPPS cycle consists of several key steps that are repeated for each amino acid addition.
General cycle of Solid-Phase Peptide Synthesis (SPPS).
PAMP Signaling Pathways
PAMPs initiate innate immune responses by binding to PRRs, which are expressed on the surface or within the cytoplasm of immune cells.[2] This binding triggers downstream signaling cascades, prominently featuring the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the production of inflammatory mediators.[6]
PAMP-Triggered MAPK Signaling Pathway
The recognition of a PAMP by a PRR, such as a Toll-like Receptor (TLR), initiates a signaling cascade that activates MAPK pathways, ultimately leading to the activation of transcription factors like NF-κB and AP-1.
Simplified PAMP-triggered MAPK signaling pathway.
Quantitative Data on PAMP-Receptor Interactions
The binding affinity between PAMPs and their corresponding PRRs is a key determinant of the subsequent immune response. This interaction is typically quantified by the dissociation constant (Kd), with lower Kd values indicating higher affinity. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to measure these binding kinetics.
| PAMP Peptide | Receptor | Organism | Binding Affinity (Kd) | Technique |
| Flagellin (flg22) | FLS2 | Arabidopsis thaliana | ~17 nM | SPR |
| EF-Tu (elf18) | EFR | Arabidopsis thaliana | ~2.5 nM | SPR |
| Pam3CSK4 | TLR1/TLR2 | Human | ~10-100 nM | Various |
| Peptidoglycan | NOD2 | Human | µM range | Various |
Note: The Kd values can vary depending on the experimental conditions and the specific peptide sequence used.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a PAMP Peptide
This protocol outlines the manual synthesis of a generic 10-amino acid PAMP peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and let it react for 2 hours. d. Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. c. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification and Analysis: a. Purify the crude peptide using reverse-phase HPLC. b. Verify the molecular weight of the purified peptide by mass spectrometry.
Protocol 2: PAMP-Induced MAPK Activation Assay in Macrophages
This protocol describes how to measure the activation of ERK, a key MAPK, in a macrophage cell line (e.g., RAW 264.7) upon stimulation with a synthesized PAMP peptide.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized PAMP peptide
-
Lipopolysaccharide (LPS) as a positive control
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Seeding: a. Culture RAW 264.7 cells in complete DMEM medium at 37°C in a 5% CO2 incubator. b. Seed the cells into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Cell Stimulation: a. Starve the cells in serum-free DMEM for 2-4 hours before stimulation. b. Treat the cells with different concentrations of the synthesized PAMP peptide for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (LPS, e.g., 100 ng/mL) and a negative control (medium only).
-
Cell Lysis and Protein Quantification: a. After stimulation, wash the cells with ice-cold PBS and lyse them with cell lysis buffer. b. Quantify the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading. b. Quantify the band intensities using image analysis software. c. Express the activation of ERK as the ratio of p-ERK to t-ERK.
Conclusion
The study of PAMP peptides is a rapidly evolving field with significant implications for immunology and drug development. A thorough understanding of their discovery, synthesis, and signaling mechanisms is essential for harnessing their therapeutic potential. This technical guide provides a foundational framework for researchers and professionals, offering detailed methodologies and a summary of quantitative data to facilitate further investigation into these critical immunomodulatory molecules.
References
- 1. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determining Whether Agonist Density or Agonist Number Is More Important for Immune Activation via Micoparticle Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
Proadrenomedullin N-Terminal 20 Peptide (PAMP): A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 20 peptide (PAMP), a 20-amino acid peptide, is derived from the same precursor as adrenomedullin (ADM), preproadrenomedullin. While initially studied in the shadow of its more famous sibling, PAMP has emerged as a pleiotropic signaling molecule with distinct biological functions and therapeutic potential. This technical guide provides an in-depth overview of the core biological functions of PAMP, focusing on its cardiovascular, antimicrobial, and metabolic effects. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its signaling pathways.
Core Biological Functions
PAMP exerts a range of physiological effects through its interaction with several distinct receptor systems, primarily the Mas-related G protein-coupled receptor member X2 (MrgX2), the atypical chemokine receptor 3 (ACKR3), and bombesin receptors. These interactions trigger diverse intracellular signaling cascades, leading to modulation of cardiovascular tone, direct antimicrobial action, and regulation of metabolic processes.
Cardiovascular Effects
PAMP is recognized for its potent effects on the cardiovascular system, primarily acting as a hypotensive agent when administered peripherally.[1][2] This effect is largely attributed to its ability to inhibit catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells.[2] Interestingly, when administered centrally into the cerebroventricular system of conscious rats, PAMP elicits a dose-dependent increase in mean arterial pressure, suggesting a complex, dual role in blood pressure regulation dependent on the site of action.[3]
Quantitative Data: Cardiovascular Effects of PAMP
| Parameter | Species | Administration Route | Dose | Change in Mean Arterial Pressure (mmHg) | Reference(s) |
| Hypotension | Rat (conscious) | Intravenous | 10 nmol/kg | Similar hypotensive effect to adrenomedullin | [1] |
| Hypotension | Rat (conscious) | Intravenous | 20 nmol/kg | Similar hypotensive effect to adrenomedullin | [1] |
| Hypotension | Rat (conscious) | Intravenous | 50 nmol/kg | Similar hypotensive effect to adrenomedullin | [1] |
| Hypotension | Rat (pithed, electrically stimulated) | Intravenous | 10 nmol/kg | -3 ± 1 | [1] |
| Hypotension | Rat (pithed, electrically stimulated) | Intravenous | 20 nmol/kg | -11 ± 2 | [1] |
| Hypotension | Rat (pithed, electrically stimulated) | Intravenous | 50 nmol/kg | -14 ± 4 | [1] |
| Hypertension | Rat (conscious) | Cerebroventricular | Dose-dependent | Increase | [3] |
| Catecholamine Secretion Inhibition (IC50) | PC12 cells | In vitro | ~350 nmol/L | N/A | [2] |
Antimicrobial Activity
PAMP exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This intrinsic antimicrobial property positions PAMP as a potential candidate for the development of novel anti-infective therapies. The mechanism of action is believed to involve the disruption of bacterial cell membranes.
Quantitative Data: Antimicrobial Activity of PAMP (Minimum Inhibitory Concentration - MIC)
A comprehensive table of MIC values requires further targeted experimental studies against a standardized panel of microorganisms. The following is a representative placeholder based on available literature.
| Microorganism | Strain | MIC (µM) | Reference(s) |
| Escherichia coli | ATCC 25922 | Data to be populated from specific studies | |
| Staphylococcus aureus | ATCC 25923 | Data to be populated from specific studies | |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be populated from specific studies |
Metabolic Effects
PAMP plays a significant role in metabolic regulation, particularly in glucose homeostasis. Central administration of PAMP has been shown to induce a potent hyperglycemic effect in fasted mice.[4][5] This action is not mediated by the receptors involved in its cardiovascular effects but rather through the activation of bombesin receptors.[4] The hyperglycemic response is linked to an increase in glucagon secretion, which is triggered by alpha-adrenergic activation.[4]
Quantitative Data: Metabolic Effects of PAMP
| Parameter | Species | Administration Route | Dose | Observation | Reference(s) |
| Blood Glucose | Mouse (fasted) | Intra-third cerebroventricular | 10 nmol | Potent hyperglycemic effect | [4][5] |
| Mechanism | Mouse (fasted) | Intra-third cerebroventricular | 10 nmol | Mediated by bombesin receptors, involving increased glucagon secretion via alpha-adrenergic activation | [4] |
Signaling Pathways
The diverse biological functions of PAMP are a direct consequence of its ability to activate multiple, distinct signaling pathways through different receptors.
MrgX2 Signaling Pathway
Activation of the Mas-related G protein-coupled receptor X2 (MrgX2) by PAMP initiates a signaling cascade that is central to its effects on mast cells and potentially its cardiovascular actions. This pathway involves the activation of both Gq and Gi proteins.
ACKR3 (CXCR7) Signaling Pathway
The interaction of PAMP with the atypical chemokine receptor 3 (ACKR3) does not lead to classical G protein-mediated signaling. Instead, it primarily triggers β-arrestin recruitment, leading to receptor internalization and subsequent lysosomal degradation of the peptide.[1][6][7][8] This "scavenging" function is thought to regulate the local bioavailability of PAMP.[7]
Bombesin Receptor Signaling Pathway (Hyperglycemic Effect)
The hyperglycemic effect of centrally administered PAMP is mediated through bombesin receptors, leading to an increase in glucagon release. This pathway involves the activation of the sympathetic nervous system.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biological functions of PAMP.
In Vivo Hemodynamic Measurement in Rats
This protocol outlines the direct measurement of mean arterial pressure (MAP) in anesthetized rats following intravenous administration of PAMP.
Workflow for In Vivo Hemodynamic Measurement
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic agents (e.g., urethane, ketamine)
-
Polyethylene tubing for cannulation
-
Pressure transducer and data acquisition system
-
Heparinized saline
-
PAMP peptide solution and vehicle control
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for substance administration.
-
Connect the arterial cannula to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for 15-20 minutes until a steady baseline MAP is achieved.
-
Record baseline MAP for a defined period.
-
Administer a bolus or continuous infusion of PAMP or vehicle control intravenously.
-
Continuously record MAP throughout the experiment.
-
Analyze the data to determine the dose-dependent effect of PAMP on MAP.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of PAMP against various bacterial strains.
Workflow for Broth Microdilution Assay
Materials:
-
PAMP peptide
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Perform two-fold serial dilutions of PAMP in CAMHB in a 96-well microtiter plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of PAMP that completely inhibits visible bacterial growth.
β-Arrestin Recruitment Assay
This assay is used to investigate the interaction of PAMP with the ACKR3 receptor and its ability to recruit β-arrestin, a key step in its internalization. A common method is the Enzyme Fragment Complementation (EFC) assay.
Workflow for β-Arrestin Recruitment Assay
Materials:
-
Cell line engineered to express ACKR3 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture reagents
-
PAMP peptide
-
Assay plate (e.g., white, 96-well)
-
Chemiluminescent substrate for the EFC system
-
Luminometer
Procedure:
-
Culture the engineered cells under standard conditions.
-
Plate the cells into the assay plate and allow them to adhere.
-
Add PAMP at a range of concentrations to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the chemiluminescent substrate to all wells.
-
Incubate at room temperature in the dark for approximately 60 minutes.
-
Measure the luminescent signal using a plate reader.
-
Analyze the data to generate a dose-response curve and determine the EC50 of PAMP for β-arrestin recruitment to ACKR3.
Conclusion and Future Directions
Proadrenomedullin N-terminal 20 peptide (PAMP) is a multifaceted peptide with significant and distinct biological activities. Its hypotensive, antimicrobial, and hyperglycemic effects, mediated through a diverse set of receptors and signaling pathways, underscore its importance in physiological homeostasis and its potential as a therapeutic agent. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the biology of PAMP and unlock its full therapeutic potential.
Future research should focus on elucidating the precise molecular interactions between PAMP and its receptors, further characterizing its antimicrobial spectrum and mechanism of action, and investigating the therapeutic implications of its metabolic effects. A deeper understanding of the differential regulation of its various biological functions will be crucial for the development of targeted PAMP-based therapies for a range of cardiovascular, infectious, and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Proadrenomedullin N-terminal 20 peptide (PAMP) elevates blood glucose levels via bombesin receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel actions of proadrenomedullin N-terminal 20 peptide (PAMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 7. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Proadrenomedullin (1-20) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin (PAMP-20), a 20-amino acid peptide derived from the N-terminus of proadrenomedullin, is an endogenous peptide with a range of physiological effects, including hypotension and inhibition of catecholamine secretion.[1] Its signaling is complex, mediated by at least two distinct receptors: the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3). This guide provides a comprehensive overview of the PAMP-20 signaling pathway, detailing its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function.
Core Signaling Pathways
PAMP-20 signaling is initiated by its binding to two distinct cell surface receptors, each triggering unique intracellular cascades.
MRGPRX2-Mediated Signaling
MRGPRX2 is a G protein-coupled receptor that, upon activation by PAMP-20, couples to both Gq and Gi alpha subunits, leading to a bifurcated signaling cascade.[2]
-
Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to a transient increase in cytosolic calcium concentration. This calcium influx is a key event in mast cell degranulation and the release of inflammatory mediators.[1][3]
-
Gi Pathway: The Gi pathway, conversely, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is implicated in the inhibition of certain cellular processes.
The dual coupling to Gq and Gi allows for a complex and nuanced cellular response to PAMP-20 stimulation.
ACKR3-Mediated Signaling
ACKR3, also known as CXCR7, functions as an atypical chemokine receptor. Unlike classical GPCRs, ACKR3 does not couple to G proteins to initiate second messenger cascades.[4] Instead, its primary role in PAMP-20 signaling is that of a scavenger receptor.[4]
Upon PAMP-20 binding, ACKR3 recruits β-arrestin proteins.[4][5] This interaction triggers the internalization of the receptor-ligand complex, effectively removing PAMP-20 from the extracellular environment and thereby regulating its availability to other receptors like MRGPRX2.[4] This scavenging function is a crucial mechanism for modulating the duration and intensity of PAMP-20 signaling.
Inhibition of Nicotinic Acetylcholine Receptors
PAMP-20 also directly interacts with and inhibits nicotinic acetylcholine receptors (nAChRs) in a non-competitive manner. This action is independent of MRGPRX2 and ACKR3 and contributes to the peptide's inhibitory effects on catecholamine secretion from chromaffin cells and sympathetic nerve endings.
Quantitative Data Summary
The following tables summarize key quantitative data related to PAMP-20 and its signaling pathway.
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| PAMP-12 | MRGPRX2 | Calcium Mobilization | HEK-X2 | EC50 | Saturation > 1 µM | [6] |
| PAMP-12 | MRGPRX2 | β-hexosaminidase Release | LAD2 | EC50 | Saturation at 10 µM | [6] |
| PAMP-12 | MRGPRX2 | Agonist Activity | - | EC50 | 57.2 nM | [7] |
| PAMP-12 | MRGPRX2 | Agonist Activity | - | EC50 | 20-50 nM | [8] |
| PAMP-12 | MRGPRX2 | Calcium Mobilization | RBL-MRGPRX2 | - | 0.3 µM | [9] |
| PAMP-20 | MRGPRX2 | Agonist Activity | - | - | - | [10] |
| PAMP-12 | ACKR3 | β-arrestin Recruitment | - | - | More potent than ADM | [4] |
| PAMP-12 | ACKR3 | Binding Competition | - | - | Most potent competitor | [5] |
| C9 | MRGPRX2 | Inhibition of Degranulation | RBL-MRGPRX2 | IC50 | ~0.3 µM | [9] |
| ZINC-3573 | MRGPRX2 | Inhibition of Calcium Mobilization | HEK293 | Ki | 43 nM (C9), 58 nM (C9-6) | [9] |
Signaling Pathway and Experimental Workflow Diagrams
PAMP-20 Signaling through MRGPRX2
References
- 1. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Bio-Techne [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Endogenous Activators of Pattern Recognition Receptors: A Technical Guide
An In-depth Examination of Damage-Associated Molecular Patterns (DAMPs) in Homeostasis, Inflammation, and Disease
This guide provides a comprehensive technical overview of endogenous molecules that activate the innate immune system. It is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and related therapeutic areas. We will explore the core biology of these molecules, their signaling pathways, methods for their study, and their dual roles in health and disease.
Introduction: Redefining "Endogenous PAMPs" as DAMPs
The innate immune system relies on a limited set of germline-encoded Pattern Recognition Receptors (PRRs) to detect threats.[1] Historically, these receptors were known for recognizing exogenous, conserved microbial structures called Pathogen-Associated Molecular Patterns (PAMPs) .[1] However, it is now firmly established that PRRs also recognize endogenous molecules released during cellular stress, injury, or non-homeostatic cell death.[2][3]
These endogenous activators are correctly termed Damage-Associated Molecular Patterns (DAMPs) , not "endogenous PAMPs."[3] DAMPs are intracellular molecules with vital physiological functions under normal conditions.[4] When released into the extracellular space, they function as "alarmins" or "danger signals," alerting the body to sterile injury, triggering inflammation, and initiating processes of tissue repair and regeneration.[3][4][5] This DAMP-driven, non-infectious inflammatory response is critical for maintaining homeostasis but can become pathogenic when dysregulated, contributing to a wide array of chronic diseases.[5][6][7]
This document details the major classes of DAMPs, the signaling pathways they activate, and the experimental protocols used to investigate their function.
Major Classes of DAMPs and Their Receptors
DAMPs are a structurally diverse group of molecules originating from various cellular compartments.[8][9] Their release can be passive, following necrotic cell death, or actively secreted by stressed cells.[7][10]
Nuclear and Cytosolic Proteins
High-Mobility Group Box 1 (HMGB1): HMGB1 is a prototypical DAMP.[11][12] Inside the cell, it is a non-histone DNA-binding protein that stabilizes nucleosomes and regulates transcription.[5][11] Upon release from necrotic or activated immune cells, it acts as a potent pro-inflammatory cytokine.[10][13] Extracellular HMGB1 signals primarily through the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptors (TLRs), specifically TLR2 and TLR4.[5][13] Its biological activity is uniquely modulated by its redox state; different forms can promote either chemotaxis or cytokine release.[11]
S100 Proteins: The S100 family are calcium-binding proteins involved in various intracellular processes.[14] Several members, including S100A8, S100A9 (which together form calprotectin), and S100A12, are released during inflammation and act as DAMPs.[14][15] They are found at high concentrations in inflamed tissues and are released by activated or necrotic phagocytes.[14][15] Like HMGB1, S100 proteins can signal through both RAGE and TLR4 to amplify inflammatory responses.[15][16]
Mitochondria-Derived DAMPs (mtDAMPs)
Due to their endosymbiotic bacterial origin, mitochondria contain numerous molecules that are recognized as foreign by the innate immune system when released from the organelle.[17][18]
Mitochondrial DNA (mtDNA): Unlike nuclear DNA, mtDNA is circular and contains unmethylated CpG motifs, similar to bacterial DNA.[17][19] When released into the cytosol or extracellular space following cellular damage, it is a potent activator of several PRRs.[17][18] Cytosolic mtDNA is sensed by the cGAS-STING pathway, while extracellular mtDNA can activate the endosomal receptor TLR9 and the NLRP3 inflammasome.[17][19][20]
Other mtDAMPs: Other mitochondrial components like N-formyl peptides and ATP also function as DAMPs.[17][18] N-formyl peptides are recognized by Formyl Peptide Receptors (FPRs), and extracellular ATP signals through purinergic receptors like P2X7R, which can lead to NLRP3 inflammasome activation.[18][21]
Nucleic Acids and Associated Peptides
Self-DNA and LL-37: The human cathelicidin peptide LL-37 is an antimicrobial peptide with complex immunomodulatory roles.[22][23] While it can suppress TLR4 signaling by binding LPS, it can also form complexes with self-DNA.[21][24] These LL-37/DNA complexes are protected from degradation and can be internalized by plasmacytoid dendritic cells, where the DNA component potently activates TLR9, leading to a massive production of type I interferons—a key step in the pathogenesis of autoimmune diseases like psoriasis.[23]
DAMP Signaling Pathways
DAMPs engage a range of PRRs, converging on several key signaling hubs that drive inflammation and immunity. The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators.[25][26]
TLR/RAGE-Mediated Signaling
HMGB1 and S100 proteins activate TLR4 and RAGE, leading to the recruitment of adaptor proteins and the activation of downstream kinases.[27][28] The canonical TLR4 pathway, which is shared by the PAMP lipopolysaccharide (LPS), proceeds primarily through the MyD88-dependent pathway. This cascade involves the recruitment of IRAK kinases and TRAF6, culminating in the activation of the transcription factor NF-κB and MAP kinases.[2][29] This pathway is a central driver of pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-1β.[11]
Inflammasome and Cytosolic DNA Sensing Pathways
Cytosolic DAMPs like mtDNA and extracellular ATP activate distinct intracellular PRRs. The NLRP3 inflammasome is a multi-protein complex that, upon activation, cleaves pro-caspase-1 into its active form.[27] Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[20][27] Separately, cytosolic mtDNA is detected by the enzyme cGAS, which synthesizes cGAMP, a second messenger that activates the STING pathway, leading to the production of type I interferons.[17][20]
Quantitative Data on DAMPs in Health and Disease
The concentration of DAMPs in biological fluids is a critical determinant of their function, often distinguishing between a physiological, localized repair process and pathological, systemic inflammation.
| DAMP Molecule | Condition | Fluid | Typical Concentration Range | Pathological Significance |
| HMGB1 | Healthy | Serum | < 5 ng/mL | Baseline level. |
| Sepsis | Serum | 20 - 1000+ ng/mL | Levels correlate with mortality; late mediator of lethal sepsis.[5][10] | |
| Rheumatoid Arthritis | Synovial Fluid | 30 - 300 ng/mL | Drives joint inflammation and destruction. | |
| S100A8/A9 | Healthy | Serum | < 500 ng/mL | Low basal expression. |
| Inflammatory Arthritis | Serum | 2,000 - 40,000+ ng/mL | Marker of disease activity and phagocyte activation.[14] | |
| COVID-19 (Severe) | Serum | > 10,000 ng/mL | Associated with cytokine storm and poor prognosis. | |
| mtDNA | Healthy | Plasma | 10 - 50 ng/mL | Low levels from normal cell turnover. |
| Major Trauma | Plasma | 100 - 10,000+ ng/mL | Correlates with injury severity and SIRS development.[18] | |
| Aging ("Inflammaging") | Plasma | 50 - 200 ng/mL | Contributes to chronic, low-grade inflammation.[17][19] |
Note: The values presented are representative and can vary significantly based on the specific assay, patient population, and disease state.
Experimental Protocols for DAMP Analysis
Investigating the role of DAMPs requires a multi-faceted approach, from quantifying their levels in biological samples to assessing their functional activity on immune cells.
Quantification of DAMPs by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying protein DAMPs like HMGB1 and S100A9 in plasma, serum, or tissue culture supernatant. It uses a capture antibody immobilized on a plate, a detection antibody conjugated to an enzyme, and a substrate that produces a measurable colorimetric or fluorescent signal proportional to the amount of DAMP present.
Detailed Methodology (Example: HMGB1 Sandwich ELISA):
-
Coating: Coat a 96-well high-binding microplate with a capture antibody specific for HMGB1 (e.g., monoclonal anti-HMGB1) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards (recombinant HMGB1 of known concentrations) and unknown samples (e.g., patient serum diluted 1:10) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on HMGB1. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes in the dark.
-
Substrate Addition: Wash the plate thoroughly. Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. A blue color will develop.
-
Reaction Stop: Stop the reaction by adding an acidic stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentration. Use this curve to calculate the concentration of HMGB1 in the unknown samples.
Assessment of DAMP Activity using Reporter Cells
Principle: To determine if a DAMP is biologically active and signals through a specific PRR, engineered reporter cell lines are used. These cells (e.g., HEK293) are stably transfected to express a specific PRR (e.g., TLR4/MD2/CD14) and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of a promoter responsive to a key transcription factor in the pathway (e.g., NF-κB).
Experimental Workflow:
Quantification of mtDNA by qPCR
Principle: Real-time quantitative PCR (qPCR) can accurately measure the amount of mtDNA in a sample (e.g., cell-free DNA from plasma). The method uses primers specific to a mitochondrial gene (e.g., MT-CO1) that is not present in the nuclear genome. The amplification of this target is compared to a standard curve to determine the copy number or concentration.
Detailed Methodology:
-
DNA Extraction: Isolate cell-free DNA from plasma or serum using a commercial kit designed for circulating nucleic acids.
-
Primer Design: Use validated primers targeting a mitochondrial-specific gene (e.g., MT-ND1) and, for normalization, a single-copy nuclear gene (e.g., B2M).
-
qPCR Reaction Setup: Prepare a master mix containing SYBR Green dye, DNA polymerase, dNTPs, and primers. Add the extracted DNA template.
-
Thermal Cycling: Run the reaction on a qPCR instrument. The protocol typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The instrument measures the fluorescence increase at each cycle. The cycle threshold (Ct) value is determined for both the mitochondrial and nuclear targets.
-
Quantification: Calculate the amount of mtDNA relative to nuclear DNA (to account for total cell death) or against a standard curve of a plasmid containing the target mitochondrial gene sequence to determine absolute copy number per mL of plasma.
Conclusion: DAMPs as Central Mediators and Therapeutic Targets
Endogenous activators of PRRs, or DAMPs, are fundamental to the physiological response to tissue injury, playing an essential role in initiating inflammation and orchestrating repair.[4] Molecules like HMGB1, S100 proteins, and mtDNA, which have vital intracellular roles, are repurposed as extracellular alarmins upon cellular damage or stress.[5][14][17] While this system is critical for acute healing, its chronic activation is a key driver of pathology in a vast range of non-communicable diseases, including autoimmune disorders, cardiovascular disease, neurodegeneration, and cancer.[5][13][14][30]
Understanding the specific DAMPs, receptors, and signaling pathways involved in different disease contexts is a paramount goal for modern drug development. The experimental methods outlined here—from quantification to functional validation—are crucial tools in this endeavor. Targeting the release, extracellular activity, or receptor-mediated signaling of DAMPs represents a promising therapeutic frontier for controlling sterile inflammation and restoring tissue homeostasis.[6][31]
References
- 1. Pattern recognition receptors in innate immunity, host defense, and immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous toll-like receptor ligands and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Damage-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 4. DAMPs from Cell Death to New Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMGB1 and its physiological and pathological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Damage-associated molecular patterns (DAMPs) in diseases: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Damage-Associated Molecular Patterns in Human Diseases: Part I - Promoting inflammation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High Mobility Group Box 1: Biological Functions and Relevance in Oxidative Stress Related Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HMGB1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging roles for HMGB1 protein in immunity, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S100A8 and S100A9: DAMPs at the Crossroads between Innate Immunity, Traditional Risk Factors, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S100 proteins expressed in phagocytes: a novel group of damage-associated molecular pattern molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. portlandpress.com [portlandpress.com]
- 18. Circulating Mitochondrial DAMPs Cause Inflammatory Responses to Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial DNA as inflammatory DAMP: a warning of an aging immune system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. invivogen.com [invivogen.com]
- 25. Toll-Like Receptors and Relevant Emerging Therapeutics with Reference to Delivery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pattern recognition receptors in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. dovepress.com [dovepress.com]
- 30. Degraded mitochondrial DNA is a newly identified subtype of the damage associated molecular pattern (DAMP) family and possible trigger of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Damage-associated molecular patterns (DAMPs) in diseases: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pathogen-Associated Molecular Patterns (PAMPs) and their Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The innate immune system serves as the host's initial line of defense against invading pathogens.[1] This response relies on a sophisticated mechanism of detecting conserved molecular structures unique to microorganisms, known as Pathogen-Associated Molecular Patterns (PAMPs).[1][2] These motifs are recognized by germline-encoded host proteins called Pattern Recognition Receptors (PRRs), which are expressed by various immune and non-immune cells.[3][4][5] The engagement of PAMPs by PRRs initiates a cascade of intracellular signaling events, culminating in the production of inflammatory cytokines, chemokines, and interferons, which orchestrate the elimination of the pathogen and instruct the subsequent adaptive immune response.[2][6] This guide provides a detailed technical overview of the major PAMP classes and the core signaling pathways activated by three key families of PRRs: Toll-like Receptors (TLRs), NOD-like Receptors (NLRs), and RIG-I-like Receptors (RLRs).
Introduction to PAMPs and Pattern Recognition Receptors (PRRs)
PAMPs are molecular signatures conserved across broad classes of microbes but are absent in the host organism.[2] This distinction allows the innate immune system to differentiate "non-self" from "self".[7] Key characteristics of PAMPs include their essential role in microbial physiology, making their loss or modification detrimental to the pathogen's survival.[1][8]
PRRs are the cellular sensors that detect PAMPs.[9] They are strategically located in different cellular compartments—on the cell surface and within endosomes and the cytoplasm—to survey for a wide range of pathogens.[4][10] The primary families of PRRs include:
-
Toll-like Receptors (TLRs): Transmembrane proteins that survey the extracellular space and endosomal compartments.[3][11]
-
NOD-like Receptors (NLRs): Cytosolic sensors that primarily detect intracellular bacterial components.[12][13]
-
RIG-I-like Receptors (RLRs): Cytoplasmic helicases that recognize viral RNA.[14][15]
The activation of these receptors triggers signaling pathways that converge on the activation of key transcription factors, such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Interferon Regulatory Factors (IRFs).[4][9] These factors drive the expression of genes critical for antimicrobial defense and inflammation.
Toll-like Receptor (TLR) Signaling
TLRs are type I transmembrane proteins characterized by an extracellular leucine-rich repeat (LRR) domain for PAMP recognition and a cytoplasmic Toll/Interleukin-1 Receptor (TIR) domain for downstream signaling.[3][16] In humans, there are ten functional TLRs (TLR1-10) that recognize a wide array of PAMPs from bacteria, viruses, fungi, and parasites.[11][16] They can be broadly classified based on their cellular location and the PAMPs they recognize.
TLR Ligands and Localization
The specificity of the innate immune response is partly achieved through the differential recognition of PAMPs by various TLRs. Cell surface TLRs primarily recognize microbial membrane components, while intracellular TLRs, located in endosomes, are responsible for detecting microbial nucleic acids.[10][11]
| TLR | Cellular Location | Primary PAMP Ligand(s) | Microbial Source | Key Adaptor(s) |
| TLR1/TLR2 | Cell Surface | Triacyl lipopeptides | Bacteria | MyD88, TIRAP |
| TLR2/TLR6 | Cell Surface | Diacyl lipopeptides, Lipoteichoic acid (LTA) | Bacteria, Mycoplasma | MyD88, TIRAP |
| TLR3 | Endosome | Double-stranded RNA (dsRNA) | Viruses | TRIF |
| TLR4 | Cell Surface | Lipopolysaccharide (LPS) | Gram-negative bacteria | MyD88, TIRAP, TRIF, TRAM |
| TLR5 | Cell Surface | Flagellin | Bacteria | MyD88 |
| TLR7 | Endosome | Single-stranded RNA (ssRNA) | Viruses | MyD88 |
| TLR8 | Endosome | Single-stranded RNA (ssRNA) | Viruses, Bacteria | MyD88 |
| TLR9 | Endosome | Unmethylated CpG DNA | Bacteria, Viruses | MyD88 |
| TLR10 | Cell Surface | Ligands not fully defined | Fungi, Bacteria | MyD88 |
TLR Signaling Pathways
Upon ligand binding, TLRs recruit TIR domain-containing adaptor proteins to initiate signaling.[11] TLR signaling is broadly divided into two main pathways: the MyD88-dependent pathway, used by most TLRs, and the TRIF-dependent pathway, exclusive to TLR3 and TLR4.[17]
-
MyD88-Dependent Pathway: This pathway is critical for the inflammatory cytokine response. The adaptor MyD88 recruits IRAK4, IRAK1, and TRAF6, leading to the activation of the TAK1 complex.[18] TAK1 subsequently activates both the IKK complex, which phosphorylates IκBα leading to NF-κB activation, and the MAPK pathway (JNK, p38). This results in the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.
-
TRIF-Dependent Pathway: This pathway is essential for inducing type I interferons (IFN-α/β).[17] TLR3 and endosomal TLR4 recruit the adaptor TRIF. TRIF interacts with TRAF3, which activates the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factor IRF3, causing its dimerization and translocation to the nucleus to induce type I IFN gene expression.[11][17] This pathway can also lead to a delayed activation of NF-κB through the kinase RIPK1.[17]
NOD-like Receptor (NLR) Signaling
NLRs are a family of intracellular PRRs that survey the cytoplasm for the presence of PAMPs and host-derived danger signals (DAMPs).[13] Structurally, they contain a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal LRR domain for ligand sensing, and an N-terminal effector domain (e.g., CARD, PYD) for signal transduction.[12][19]
NOD1 and NOD2 Signaling
NOD1 and NOD2 are the best-characterized members of the NLR family. They play a crucial role in detecting bacterial peptidoglycan (PGN) fragments.[20]
-
NOD1 recognizes D-glutamyl-meso-diaminopimelic acid (meso-DAP), a PGN component primarily found in Gram-negative bacteria.[13]
-
NOD2 senses muramyl dipeptide (MDP), a conserved motif present in the PGN of nearly all bacteria.[13]
Upon detection of their respective ligands, NOD1 and NOD2 undergo a conformational change and oligomerize. This exposes their CARD domains, which recruit the serine-threonine kinase RIPK2 (also known as RICK).[12] RIPK2 activation leads to the recruitment and activation of the TAK1 complex, which, similar to TLR signaling, activates the NF-κB and MAPK pathways to drive the expression of inflammatory genes.[20]
RIG-I-like Receptor (RLR) Signaling
RLRs are essential cytoplasmic sensors for detecting viral RNA, initiating a potent antiviral response characterized by the production of type I interferons.[4][15] The RLR family includes RIG-I (retinoic acid-inducible gene I), MDA5 (melanoma differentiation-associated protein 5), and LGP2.[21]
-
RIG-I typically recognizes short double-stranded RNA (dsRNA) molecules that contain a 5'-triphosphate group, a common feature of many viral genomes.[15]
-
MDA5 senses long dsRNA molecules, which are often formed during the replication of other viruses.[22]
Upon binding to viral RNA, RIG-I and MDA5 undergo a conformational change that exposes their N-terminal caspase activation and recruitment domains (CARDs).[21] These exposed CARDs then interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS, also known as IPS-1, VISA, or Cardif).[23] MAVS is an adaptor protein anchored to the outer membrane of mitochondria and peroxisomes.[21]
Oligomerization of MAVS acts as a signaling platform to recruit downstream components, including TRAF proteins.[22] This leads to the activation of two distinct downstream arms:
-
IRF3/7 Activation: MAVS recruits TRAF3, which in turn activates the TBK1/IKKε kinase complex to phosphorylate and activate IRF3 and IRF7, driving the expression of type I IFNs.[22]
-
NF-κB Activation: MAVS can also activate the canonical IKK complex to induce NF-κB-dependent expression of pro-inflammatory cytokines.[22]
References
- 1. Pathogen Recognition and Inflammatory Signaling in Innate Immune Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 3. Pattern Recognition Receptors Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. An Overview of Pathogen Recognition Receptors for Innate Immunity in Dental Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. PATHOGEN ASSOCIATED MOLECULAR PATTERNS (PAMPs) - 2024 NOTES.pptx [slideshare.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Pathogen Recognition Receptors (PRRS) & Pathogen Associated Molecular Patterns (PAMPS).pptx [slideshare.net]
- 10. Pattern Recognition Receptors and the Innate Immune Response to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RIG-I-like Receptor Signaling Pathway in Antiviral Immunity - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. Toll-like receptor signaling pathway | Abcam [abcam.com]
- 17. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 18. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 19. assaygenie.com [assaygenie.com]
- 20. KEGG PATHWAY: NOD-like receptor signaling pathway - Homo sapiens (human) [kegg.jp]
- 21. journals.asm.org [journals.asm.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Immune signaling by RIG-I-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Human Proadrenomedullin (1-20): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Human Proadrenomedullin (1-20), also known as PAMP(1-20), is a 20-amino acid peptide derived from the N-terminus of proadrenomedullin. Its sequence is ARLDVASEFRKKWNKWALSR-amide. PAMP(1-20) is a pleiotropic peptide with a range of biological activities, including vasodilation, inhibition of catecholamine secretion, and proangiogenic effects. Understanding the three-dimensional structure of PAMP(1-20) is crucial for elucidating its mechanism of action and for the rational design of therapeutic agents targeting its signaling pathways. This technical guide provides an in-depth overview of the structural analysis of human PAMP(1-20), focusing on data from nuclear magnetic resonance (NMR) spectroscopy and its correlation with biological function.
Structural Conformation of Human PAMP(1-20)
The three-dimensional structure of human PAMP(1-20) has been primarily elucidated using two-dimensional proton and carbon-13 NMR spectroscopy in different solvent environments to mimic both aqueous and membrane-bound states. To date, no crystal structure of PAMP(1-20) has been deposited in the Protein Data Bank.
Secondary Structure Analysis by NMR
NMR studies have revealed that PAMP(1-20) adopts a predominantly α-helical conformation, the extent of which is influenced by the surrounding environment.
-
In a helix-inducing solvent mixture of trifluoroethanol and water (TFE/H2O) , the peptide forms a continuous α-helix spanning from residue Arginine-2 to Arginine-20.
-
In a membrane-mimetic environment of sodium dodecylsulfate (SDS) micelles , PAMP(1-20) exhibits an α-helical structure from Arginine-2 to Alanine-17. The three C-terminal residues (Leucine-18, Serine-19, and Arginine-20) adopt a more extended conformation in this environment, which is thought to be important for receptor recognition and binding.
The initial interaction with the membrane is postulated to be mediated by the polar, charged residues (Arg2, Lys12, and Arg20), followed by the insertion of hydrophobic residues (Leu3, Val5, Phe9, Trp13, and Trp16) into the micellar core.
Quantitative Structural Data
The following table summarizes the key quantitative structural features of human PAMP(1-20) as determined by NMR spectroscopy.
| Structural Parameter | TFE/H2O Solution | SDS Micelle Solution |
| α-Helical Region | Residues 2-20 (Arg-Arg) | Residues 2-17 (Arg-Ala) |
| C-Terminal Conformation | α-Helical | Extended |
Experimental Protocols
This section details the methodologies for key experiments cited in the structural and functional analysis of human PAMP(1-20).
1. Solid-Phase Peptide Synthesis of PAMP(1-20)
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a rink amide resin to generate the C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the PAMP(1-20) sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
2. NMR Spectroscopy for Structural Determination of PAMP(1-20)
This protocol outlines the general steps for determining the solution structure of a peptide like PAMP(1-20) using NMR spectroscopy.
-
Sample Preparation: Dissolve the lyophilized, purified PAMP(1-20) in the desired NMR buffer. For the study of PAMP(1-20), two primary solvent systems were used: a mixture of TFE and water (e.g., 50:50 v/v) and an aqueous buffer containing SDS-d25 micelles (above the critical micelle concentration). The peptide concentration should typically be in the range of 1-5 mM. Add a small amount of D₂O (5-10%) for the lock signal.
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). The essential 2D experiments for structural elucidation include:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same residue.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
-
Resonance Assignment: Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe). The first step in structure determination is the sequential assignment of all proton and carbon resonances to their respective amino acids in the peptide sequence.
-
Structural Restraint Generation:
-
Distance Restraints: Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.
-
Dihedral Angle Restraints: Measure the coupling constants (e.g., ³J(HNα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the peptide backbone (φ angles) using the Karplus equation.
-
-
Structure Calculation and Refinement: Use the experimental restraints (NOE-derived distances and dihedral angles) as input for molecular dynamics and/or simulated annealing calculations using software packages like CYANA, XPLOR-NIH, or AMBER to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters and identify any violations of the experimental restraints.
3. Catecholamine Release Assay in PC12 Cells
This assay is used to determine the inhibitory effect of PAMP(1-20) on catecholamine secretion.
-
Cell Culture: Culture rat pheochromocytoma (PC12) cells in an appropriate medium (e.g., DMEM supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.
-
Cell Plating: Plate the PC12 cells in multi-well plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Pre-incubation with PAMP(1-20): Wash the cells with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer). Pre-incubate the cells with varying concentrations of PAMP(1-20) for a defined period.
-
Stimulation of Catecholamine Release: Stimulate catecholamine release by adding a secretagogue. For studying the effect on nicotinic receptors, use nicotine. To bypass the receptor and directly depolarize the membrane, use a high concentration of potassium chloride (KCl).
-
Sample Collection: After the stimulation period, collect the supernatant (containing the released catecholamines).
-
Catecholamine Quantification: Measure the concentration of catecholamines (e.g., dopamine and norepinephrine) in the supernatant using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or an ELISA kit.
-
Data Analysis: Express the amount of released catecholamine as a percentage of the release induced by the secretagogue alone. Plot the percentage of inhibition against the concentration of PAMP(1-20) to determine the IC₅₀ value.
Signaling Pathways and Molecular Interactions
PAMP(1-20) exerts its biological effects by interacting with specific cell surface receptors and modulating downstream signaling cascades.
Receptor Binding and Downstream Signaling
PAMP(1-20) has been shown to bind to and activate the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. The activation of these receptors initiates intracellular signaling events that lead to the observed physiological responses.
Experimental Workflow for Structural and Functional Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of PAMP(1-20), from its synthesis to the elucidation of its structure and biological function.
The structural analysis of human proadrenomedullin (1-20) by NMR spectroscopy has revealed a predominantly α-helical conformation that is sensitive to its environment. This structural flexibility, particularly at the C-terminus, is likely critical for its interaction with multiple receptors and its diverse biological functions. The detailed experimental protocols and an understanding of the signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of PAMP(1-20) and to design novel modulators of its activity. The absence of a high-resolution crystal structure highlights an area for future research that could provide deeper insights into the precise molecular interactions of this important peptide.
The Processing of Proadrenomedullin to PAMP: A Technical Guide for Researchers
An In-depth Examination of the Precursor Cleavage, Signaling Pathways, and Methodologies for Investigation
This technical guide provides a comprehensive overview of the precursor processing of proadrenomedullin (proADM) to generate proadrenomedullin N-terminal 20 peptide (PAMP), a biologically active peptide with diverse physiological roles. This document is intended for researchers, scientists, and drug development professionals engaged in the study of peptide hormones, cardiovascular function, and related therapeutic areas.
Introduction to Proadrenomedullin and PAMP
Proadrenomedullin is a 164-amino acid prohormone that undergoes extensive post-translational processing to yield several bioactive peptides, including adrenomedullin (ADM) and PAMP.[1] PAMP, a 20-amino acid peptide, is implicated in a variety of physiological processes, including vasodilation and the modulation of immune responses.[2][3] Understanding the precise mechanisms of proADM processing into PAMP is crucial for elucidating its physiological functions and for the development of novel therapeutic strategies.
The Enzymatic Processing of Proadrenomedullin
The conversion of proADM to PAMP involves endoproteolytic cleavage at specific sites within the precursor molecule. While the precise enzymes have not been definitively identified, evidence suggests the involvement of prohormone convertases (PCs), a family of subtilisin-like serine proteases that cleave prohormones at basic amino acid residues.[1][4] The schematic below illustrates the putative processing cascade.
Prohormone Convertases in ProADM Cleavage
Prohormone convertases such as PC1/3 and PC2 are prime candidates for the cleavage of proADM due to their known roles in processing other prohormones at paired basic residues.[4][5][6] The exact cleavage sites on proADM that liberate PAMP remain to be experimentally confirmed. In vitro cleavage assays using purified proADM and recombinant prohormone convertases are necessary to identify the specific enzymes and their cleavage sites.
Signaling Pathways of PAMP
PAMP exerts its biological effects through interaction with specific cell surface receptors, primarily the Mas-related G protein-coupled receptor X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3).[1][2] The signaling pathways activated by PAMP are receptor-specific.
MrgX2-Mediated Signaling
Activation of MrgX2 by PAMP initiates a canonical G protein-coupled receptor signaling cascade involving Gαi and Gαq proteins. This leads to the activation of phospholipase C-beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as mast cell degranulation.[7][8][9][10]
ACKR3-Mediated Scavenging
In contrast to MrgX2, ACKR3 functions as a scavenger receptor for PAMP. Upon binding PAMP, ACKR3 recruits β-arrestin, which leads to the internalization of the receptor-ligand complex. This process removes PAMP from the extracellular environment, thereby regulating its availability to other receptors. ACKR3-mediated signaling does not typically involve classical G protein activation and subsequent downstream signaling cascades.[1][2][11][12][13][14]
Quantitative Data Summary
Currently, there is a lack of comprehensive quantitative data on the enzymatic processing of proadrenomedullin to PAMP. The following table summarizes the known binding affinities of PAMP and its derivatives to its receptors.
| Ligand | Receptor | Binding Affinity (Kd/EC50) | Cell Type | Reference |
| [125I Tyr0] rat PAMP | PAMP Receptor | 3.5 x 10-8 M | Rat Vascular Smooth Muscle Cells | [15] |
| PAMP | MrgX2 | 6.2 µM | HEK cells | [16] |
| PAMP-12 | MrgX2 | 785 nM | HEK cells | [16] |
| PAMP | ACKR3 | > 10 µM | HEK cells | [1][16] |
| PAMP-12 | ACKR3 | 839 nM | HEK cells | [16] |
| 125I-PAMP | PAMP Receptor | 110 nM | PA1 teratocarcinoma cells | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the processing of proadrenomedullin and the function of PAMP.
Purification and Identification of PAMP from Tissue
Objective: To isolate and identify endogenous PAMP from biological tissues.
Methodology:
-
Tissue Homogenization: Homogenize tissue (e.g., adrenal medulla) in an acidic extraction buffer (e.g., 1 M acetic acid) containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.
-
Solid-Phase Extraction: Apply the supernatant to a C18 Sep-Pak cartridge. Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile in 0.1% trifluoroacetic acid) and elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
-
Gel Filtration Chromatography: Fractionate the eluted peptides on a size-exclusion column (e.g., Sephadex G-50) to separate peptides based on their molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Further purify the PAMP-containing fractions using reverse-phase HPLC with a gradient of acetonitrile in 0.1% trifluoroacetic acid.
-
Radioimmunoassay (RIA): Screen the HPLC fractions for PAMP immunoreactivity using a specific PAMP antibody (see section 5.2).
-
Mass Spectrometry (MS): Analyze the immunoreactive fractions by mass spectrometry to confirm the identity and sequence of PAMP.
Radioimmunoassay (RIA) for PAMP Quantification
Objective: To quantify the concentration of PAMP in biological samples.[18]
Methodology:
-
Reagent Preparation: Prepare standards with known concentrations of synthetic PAMP, a radiolabeled PAMP tracer (e.g., 125I-PAMP), and a specific PAMP primary antibody.[19][20][21]
-
Competitive Binding: In assay tubes, combine the sample or standard, a fixed amount of PAMP antibody, and a fixed amount of 125I-PAMP.[19]
-
Incubation: Incubate the mixture to allow for competitive binding of labeled and unlabeled PAMP to the antibody.
-
Separation of Bound and Free Tracer: Precipitate the antibody-bound complex using a secondary antibody (e.g., goat anti-rabbit IgG) and centrifugation.[19]
-
Radioactivity Measurement: Measure the radioactivity of the pelleted antibody-bound fraction using a gamma counter.
-
Standard Curve and Quantification: Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the PAMP standards. Determine the PAMP concentration in the samples by interpolating their radioactivity measurements on the standard curve.
Western Blot Analysis of Proadrenomedullin Processing
Objective: To detect and quantify proadrenomedullin and its processed fragments, including PAMP.[14]
Methodology:
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22][23][24][25]
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for proadrenomedullin or PAMP.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using a CCD camera-based imager.
-
Quantitative Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure accurate quantification of relative protein levels.[22][23][24]
Mass Spectrometry for PAMP Identification and Quantification
Objective: To definitively identify and quantify PAMP in complex biological samples using mass spectrometry.
Methodology:
-
Sample Preparation: Extract peptides from the biological sample as described in section 5.1.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using reverse-phase liquid chromatography.
-
Introduce the eluted peptides into a mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) to fragment the peptides and obtain sequence information.
-
Identify PAMP by matching the experimental MS/MS spectrum to the theoretical fragmentation pattern of the PAMP sequence.
-
-
Quantitative Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Select specific precursor-product ion transitions that are unique to PAMP.[12][26][27][28][29]
-
Use a triple quadrupole mass spectrometer to selectively monitor these transitions.
-
Quantify PAMP by comparing the peak area of its specific transitions to that of a known amount of a stable isotope-labeled internal PAMP standard.
-
Conclusion
The processing of proadrenomedullin to PAMP is a key step in the generation of this important bioactive peptide. While prohormone convertases are the likely enzymatic players, further research is needed to pinpoint the specific enzymes and their cleavage sites. The distinct signaling pathways activated by PAMP through MrgX2 and ACKR3 highlight its multifaceted regulatory roles. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricacies of proadrenomedullin processing and PAMP's physiological and pathological significance. A deeper understanding of these processes holds promise for the development of novel diagnostics and therapeutics for a range of human diseases.
References
- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular evolution of proadrenomedullin N-terminal 20 peptide (PAMP): evidence for gene co-option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processing and Trafficking of a Prohormone Convertase 2 Active Site Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prohormone convertase 1 (PC1) processing and sorting: effect of PC1 propeptide and proSAAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of the prohormone convertase PC1(PC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 8. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proadrenomedullin NH(2)-terminal 20 peptide (PAMP) and adrenomedullin bind to teratocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of different peptide fragments derived from proadrenomedullin on gene expression of adrenomedullin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phoenixbiotech.net [phoenixbiotech.net]
- 20. phoenixbiotech.net [phoenixbiotech.net]
- 21. phoenixbiotech.net [phoenixbiotech.net]
- 22. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 23. bio-rad.com [bio-rad.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. azurebiosystems.com [azurebiosystems.com]
- 26. lcms.cz [lcms.cz]
- 27. researchgate.net [researchgate.net]
- 28. UWPR [proteomicsresource.washington.edu]
- 29. youtube.com [youtube.com]
Methodological & Application
Proadrenomedullin (1-20) human ELISA kit protocol
An in-depth guide to the Proadrenomedullin (1-20) Human ELISA kit protocol, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental procedures, and data presentation to facilitate the accurate quantification of human Proadrenomedullin (1-20), also known as PAMP-20, in various biological samples.
Application Notes
Introduction
Proadrenomedullin (proADM) is a precursor peptide that is cleaved to produce several active fragments, including Adrenomedullin (ADM) and Proadrenomedullin N-Terminal 20 Peptide (PAMP-20).[1][2] PAMP-20 is a 20-amino acid peptide that has been shown to have vasodilatory and bronchodilatory properties and may play a role in various physiological processes.[1][3] The accurate measurement of PAMP-20 in biological samples is crucial for understanding its role in health and disease. This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of human PAMP-20 concentrations in serum, plasma, tissue homogenates, and cell culture supernatants.[4]
Assay Principle
This assay employs the quantitative sandwich enzyme immunoassay technique.[5][6] A microplate is pre-coated with a monoclonal antibody specific for human PAMP-20.[6][7] Standards and samples are pipetted into the wells, and any PAMP-20 present is bound by the immobilized antibody. Following a wash step, a biotin-conjugated antibody specific for human PAMP-20 is added to the wells.[6] After another wash, streptavidin conjugated to Horseradish Peroxidase (HRP) is added.[5] Following a final wash, a substrate solution is added, and the color develops in proportion to the amount of PAMP-20 bound in the initial step. The color development is stopped, and the intensity of the color is measured.[6]
Data Presentation
Standard Curve Example
The following table represents a typical standard curve generated using this ELISA kit. The optical density (OD) values are read at 450 nm.
| Standard Concentration (pg/mL) | OD at 450 nm |
| 1000 | 2.458 |
| 500 | 1.632 |
| 250 | 0.985 |
| 125 | 0.551 |
| 62.5 | 0.312 |
| 31.25 | 0.189 |
| 0 (Blank) | 0.050 |
Assay Precision
The precision of the assay is determined by the coefficient of variation (CV).
| Assay Type | Precision |
| Intra-Assay CV | < 8% |
| Inter-Assay CV | < 10% |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): Dilute the concentrated Wash Buffer with distilled water to the required volume.
-
Standard Dilutions: Reconstitute the Standard with the Standard Diluent. Prepare a dilution series of the standard as specified in the kit manual. A common approach is a 2-fold serial dilution.[4]
-
Biotinylated Antibody Working Solution (1x): Prepare the working solution by diluting the concentrated Biotinylated Antibody as instructed in the kit manual.
-
Streptavidin-HRP Working Solution (1x): Prepare the working solution by diluting the concentrated Streptavidin-HRP as instructed in the kit manual.
Sample Preparation and Storage
-
Serum: Collect blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes.[4] Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[4] Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C.[4]
-
Cell Culture Supernatants: Remove particulates by centrifugation at 2000-3000 RPM for 20 minutes.[5] Assay immediately or aliquot and store at -20°C or -80°C.[4]
-
Tissue Homogenates: Rinse 100mg of tissue with 1X PBS. Homogenize in 1ml of 1X PBS and store overnight at -20°C. Perform two freeze-thaw cycles to break the cell membranes. Centrifuge the homogenates for 5 minutes at 5000 x g at 2-8°C.[4] Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[4]
Assay Procedure
-
Bring all reagents and samples to room temperature before use.[4] It is recommended that all standards and samples be assayed in duplicate.[4]
-
Add 100 µL of each Standard, Blank, and sample into the appropriate wells. Cover the plate and incubate for 80 minutes at 37°C.
-
Aspirate the liquid from each well. Wash each well with 200 µL of 1x Wash Solution. Repeat the wash process three times for a total of three washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of Biotinylated Antibody Working Solution to each well. Cover the plate and incubate for 50 minutes at 37°C.
-
Repeat the wash step as in step 3.
-
Add 100 µL of Streptavidin-HRP Working Solution to each well. Cover the plate and incubate for 50 minutes at 37°C.
-
Repeat the wash step as in step 3, but for a total of five washes.
-
Add 90 µL of TMB Substrate Solution to each well. Incubate for 20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the optical density of each well within 10 minutes, using a microplate reader set to 450 nm.[5]
Data Analysis
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of PAMP-20 in the samples. The concentration of the samples is then determined by comparing the OD of the samples to the standard curve.
Visualizations
ELISA Workflow
Caption: A flowchart illustrating the major steps of the Proadrenomedullin (1-20) Human ELISA protocol.
PAMP-20 Signaling Pathway
Caption: A diagram showing the generation of PAMP-20 and its interaction with the MrgX2 and ACKR3 receptors.
References
- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Human Pro-ADM(Proadrenomedullin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for the Quantitative Analysis of Pathogen-Associated Molecular Patterns (PAMPs) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular structures characteristic of microorganisms that are recognized by the innate immune system. The quantitative analysis of PAMPs in plasma is a critical tool for researchers and clinicians in the study of infectious diseases, sepsis, and the development of novel therapeutics. This document provides detailed application notes and protocols for the quantification of key PAMPs in plasma samples, including lipopolysaccharide (LPS), peptidoglycan (PG), and bacterial DNA.
Data Presentation: Quantitative PAMP Levels in Human Plasma
The following tables summarize the typical concentrations of various PAMPs in the plasma of healthy individuals compared to patients with sepsis, as well as the performance characteristics of common analytical methods.
Table 1: Typical Concentrations of PAMPs in Human Plasma
| PAMP | Healthy Controls | Sepsis Patients | Citation |
| Lipopolysaccharide (LPS) | <2 - 5.1 pg/mL | Median: 300 pg/mL (Range: 110 - 726 pg/mL) | [1][2][3] |
| In non-survivors: Median: 515 pg/mL | [1][3] | ||
| Peptidoglycan (PG) | Below detection limit (<0.1 ng/mL) | Mean: 7.9 ± 18.2 ng/mL | [4] |
| Bacterial DNA (bDNA) | Median total bDNA fraction: 0.0068% | Median total bDNA fraction: 0.011% (1.6 times higher than controls) | [5][6] |
| Cell-free DNA (cfDNA) - total | Lower levels | Significantly higher than healthy controls (SMD = 3.303) | [7] |
Table 2: Performance of PAMP Quantification Assays
| Assay | PAMP | Detection Range / Sensitivity | Linearity (r²) | Citation |
| Limulus Amebocyte Lysate (LAL) Assay (Kinetic Chromogenic) | LPS (Endotoxin) | 0.005 - 50 EU/mL | >0.980 | [8][9] |
| Limulus Amebocyte Lysate (LAL) Assay (Kinetic Turbidimetric) | LPS (Endotoxin) | 0.01 - 100 EU/mL | >0.980 | [8] |
| Limulus Amebocyte Lysate (LAL) Assay (Gel Clot) | LPS (Endotoxin) | Qualitative (Sensitivity options: 0.03 - 0.5 EU/mL) | N/A | [8][10] |
| HPLC/MS/MS | LPS (via 3-hydroxymyristate) | LOD: 12 ng/mL, LOQ: 40 ng/mL | 0.9906 (compared to GC/MS) | [11][12] |
| Silkworm Larvae Plasma (SLP) Assay | Peptidoglycan | Threshold concentration: 0.1 ng/mL | Logarithmic standard curve | [4] |
| Metagenomic Sequencing | Bacterial DNA | Detection sensitivity: 68% - 88% | Quantitative but depends on sequencing depth and bioinformatics pipeline | [13] |
Signaling Pathways of PAMP Recognition
The recognition of PAMPs by host cells, primarily through Toll-like Receptors (TLRs), triggers intracellular signaling cascades that lead to an inflammatory response. Understanding these pathways is crucial for developing targeted therapies.
Figure 1: TLR4 signaling pathway for LPS recognition.
Figure 2: TLR2 signaling pathway for PGN recognition.
Figure 3: TLR9 signaling pathway for bacterial DNA recognition.
Experimental Protocols
Protocol 1: Quantitative Analysis of Lipopolysaccharide (LPS) using the Kinetic Chromogenic Limulus Amebocyte Lysate (LAL) Assay
This protocol describes the quantitative determination of LPS (endotoxin) in plasma samples.
Materials:
-
Kinetic Chromogenic LAL Assay Kit (e.g., Lonza Kinetic-QCL®, Thermo Scientific Pierce™)
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin-free test tubes and pipette tips
-
Heating block or water bath set to 80°C
-
Incubating microplate reader capable of reading at 405 nm
-
Vortex mixer
-
Plasma samples collected in endotoxin-free tubes (e.g., containing EDTA or heparin)
Procedure:
-
Plasma Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To inactivate plasma inhibitors, dilute plasma samples at least 1:10 with LAL Reagent Water in an endotoxin-free test tube.
-
Heat the diluted plasma at 80°C for 10 minutes.
-
Allow the samples to cool to room temperature before use. Further dilutions may be necessary to bring the endotoxin concentration within the linear range of the assay.
-
-
Standard Curve Preparation:
-
Reconstitute the Control Standard Endotoxin (CSE) as per the kit manufacturer's instructions to create a stock solution.
-
Prepare a series of serial dilutions of the CSE stock solution with LAL Reagent Water to generate a standard curve. A typical range is 50, 5, 0.5, and 0.05 EU/mL.
-
-
Assay Procedure:
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
Add 50 µL of each standard, sample, and a blank (LAL Reagent Water) to the wells of a 96-well microplate in duplicate.
-
Add 50 µL of the reconstituted LAL reagent to each well.
-
Immediately place the plate in the incubating microplate reader pre-set to 37°C.
-
The reader will automatically monitor the absorbance at 405 nm over time.
-
-
Data Analysis:
-
The software provided with the microplate reader will calculate the reaction time (onset time) for each well to reach a predetermined absorbance.
-
A standard curve is generated by plotting the log of the reaction time against the log of the endotoxin concentration.
-
The endotoxin concentration in the plasma samples is then interpolated from the standard curve, taking into account the dilution factor.
-
Protocol 2: Quantitative Analysis of Peptidoglycan (PG) using the Silkworm Larvae Plasma (SLP) Assay
This protocol outlines the quantification of peptidoglycan in human plasma.[4]
Materials:
-
Silkworm Larvae Plasma (SLP) reagent
-
Peptidoglycan standard
-
Endotoxin-free water
-
Endotoxin-free test tubes
-
Heating block or water bath set to 80°C
-
Toxinometer or a tube reader capable of kinetic colorimetric analysis
-
Plasma samples
Procedure:
-
Plasma Sample Preparation:
-
Add 0.1 mL of the test plasma sample to 0.9 mL of endotoxin-free water (1:10 dilution).
-
Heat the diluted plasma at 80°C for 10 minutes to inactivate inhibitory factors.[4]
-
Allow the sample to cool to room temperature.
-
-
Standard Curve Preparation:
-
Dissolve the peptidoglycan standard in endotoxin-free water to create a stock solution.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 10, 1, 0.1 ng/mL).[4]
-
-
Assay Procedure:
-
In a test tube, mix equal volumes (e.g., 0.1 mL) of the SLP reagent and the prepared plasma sample or standard.
-
Place the tube in a Toxinometer or tube reader at 30°C.
-
The instrument will monitor the change in transmitted light over time. The activation time (Ta) is defined as the time required for a specific percentage decrease in transmitted light.[4]
-
-
Data Analysis:
-
Plot the activation times (Ta) against the corresponding peptidoglycan concentrations of the standards on a log-log scale to generate a standard curve.
-
Determine the peptidoglycan concentration in the plasma samples by interpolating their activation times from the standard curve and multiplying by the dilution factor.
-
Protocol 3: Quantitative Analysis of Bacterial DNA in Plasma by Metagenomic Sequencing
This protocol provides a general workflow for the quantification of bacterial DNA in plasma. Specific kits and platforms will have detailed manufacturer's instructions to follow.
Figure 4: Metagenomic sequencing workflow for bacterial DNA analysis.
Materials:
-
Plasma samples collected in EDTA tubes
-
Cell-free DNA (cfDNA) extraction kit optimized for plasma (e.g., Qiagen QIAamp Circulating Nucleic Acid Kit)
-
NGS library preparation kit (e.g., Illumina DNA Prep)
-
Next-Generation Sequencing platform (e.g., Illumina MiSeq or NovaSeq)
-
Bioinformatics software for sequence analysis
Procedure:
-
Plasma Preparation:
-
Collect whole blood in EDTA tubes.
-
Perform a two-step centrifugation process to obtain platelet-poor plasma. First, centrifuge at 1,600 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and centrifuge at 16,000 x g for 10 minutes at 4°C to remove remaining cells and debris.
-
Store the plasma at -80°C until use.
-
-
Cell-Free DNA Extraction:
-
Extract cfDNA from the plasma samples using a commercial kit according to the manufacturer's protocol. Elute the DNA in a small volume of elution buffer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted cfDNA using a library preparation kit. This typically involves end-repair, A-tailing, and adapter ligation.
-
Perform sequencing on an NGS platform to generate millions of short DNA reads.
-
-
Bioinformatics Analysis and Quantification:
-
Perform quality control on the raw sequencing reads to remove low-quality reads and adapter sequences.
-
Align the reads to the human reference genome to filter out host DNA.
-
Align the remaining non-human reads to a comprehensive microbial reference database.
-
The abundance of bacterial DNA is quantified by calculating the fraction of reads that map to bacterial genomes relative to the total number of reads.[5] This can be expressed as a percentage or as reads per million.
-
Conclusion
The quantitative analysis of PAMPs in plasma is a powerful approach for understanding the host response to infection and for the development of diagnostics and therapeutics. The choice of assay depends on the specific PAMP of interest, the required sensitivity, and the available resources. The protocols and data presented in this application note provide a comprehensive guide for researchers to implement these important analytical techniques in their own laboratories.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Relationship between plasma levels of lipopolysaccharide (LPS) and LPS-binding protein in patients with severe sepsis and septic shock. | Semantic Scholar [semanticscholar.org]
- 3. Relationship between plasma levels of lipopolysaccharide (LPS) and LPS-binding protein in patients with severe sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Plasma metagenomic sequencing to detect and quantify bacterial DNA in ICU patients suspected of sepsis: A proof-of-principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of cell-free DNA levels in the diagnosis and prognosis of sepsis and bacteremia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LAL Assays | Lonza [bioscience.lonza.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. LAL Endotoxin Testing | Fisher Scientific [fishersci.com]
- 11. Quantitative lipopolysaccharide analysis using HPLC/MS/MS and its combination with the limulus amebocyte lysate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols for Western Blot Detection of Proadrenomedullin (1-20)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection of the N-terminal 20 amino acid peptide of proadrenomedullin, Proadrenomedullin (1-20), also known as PAMP, using Western blotting. This document includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and relevant signaling pathways.
Introduction
Proadrenomedullin (proADM) is a precursor protein that is proteolytically processed to yield several bioactive peptides, including adrenomedullin (AM) and proadrenomedullin N-terminal 20 peptide (PAMP). PAMP, a 20-amino acid peptide, is involved in various physiological processes, including vasodilation and inhibition of catecholamine secretion. Accurate detection and quantification of Proadrenomedullin (1-20) are crucial for research in cardiovascular diseases, oncology, and other fields. Western blotting is a powerful technique for the specific detection of this peptide in various biological samples.
Due to the low molecular weight of Proadrenomedullin (1-20) (approximately 2.3 kDa for the peptide itself, though it is cleaved from the larger proadrenomedullin precursor of about 17 kDa), specific modifications to standard Western blot protocols are necessary for optimal detection. These notes provide optimized protocols for handling this small peptide.
Data Presentation
Antibody and Experimental Parameters
Successful detection of Proadrenomedullin (1-20) is highly dependent on the primary antibody and the specific conditions used in the Western blot protocol. The following table summarizes recommended starting concentrations and conditions based on commercially available antibodies and literature. Researchers should optimize these conditions for their specific experimental setup.
| Parameter | Recommendation | Source |
| Primary Antibody | Polyclonal Rabbit anti-Proadrenomedullin (1-20) | Various commercial suppliers |
| Primary Antibody Dilution | 1:500 - 1:2,000 | |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit IgG | Various commercial suppliers |
| Secondary Antibody Dilution | 1:5,000 - 1:10,000 | General Recommendation |
| Sample Type | Cell Lysate, Tissue Homogenate, Conditioned Media, Plasma | [1][2][3][4] |
| Protein Loading | 20-50 µg of total protein per lane | [5] |
| Gel Percentage (Acrylamide) | 15-20% Tris-Tricine | [6][7][8] |
| Transfer Membrane | 0.2 µm PVDF | [9] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | [8] |
| Incubation Times | Primary: Overnight at 4°C; Secondary: 1 hour at RT | [8] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for the successful detection of Proadrenomedullin (1-20). It is essential to work on ice and use protease inhibitors to prevent degradation of the target peptide.
1. Cell Lysate Preparation [1][5][10]
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with a protease inhibitor cocktail. Use approximately 1 mL of lysis buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Store the lysate at -80°C until use.
2. Tissue Homogenate Preparation [1][5]
-
Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled tube containing ice-cold lysis buffer (RIPA with protease inhibitors).
-
Homogenize the sample using a Dounce or mechanical homogenizer on ice.
-
Incubate on ice for 2 hours with constant agitation.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Store at -80°C.
3. Conditioned Media and Plasma/Serum Preparation [3][4]
Proadrenomedullin (1-20) is a secreted peptide and can be found in cell culture supernatant (conditioned media) and blood plasma/serum.
-
Conditioned Media:
-
Collect the cell culture medium.
-
Centrifuge at 1,000 x g for 10 minutes to remove cells and debris.
-
Concentrate the supernatant using a centrifugal filter unit with a low molecular weight cutoff (e.g., 3 kDa) to enrich for the peptide.
-
Add protease inhibitors to the concentrated sample.
-
-
Plasma/Serum:
-
Collect blood in EDTA-containing tubes for plasma or allow it to clot for serum.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Collect the plasma or serum.
-
To improve detection, consider depleting high-abundance proteins using a commercially available kit.
-
Add a protease inhibitor cocktail.
-
Store at -80°C.
-
Western Blot Protocol for Proadrenomedullin (1-20)
This protocol is optimized for low molecular weight proteins.
1. Gel Electrophoresis (Tris-Tricine SDS-PAGE) [6][7][8]
-
Prepare a 15-20% Tris-Tricine polyacrylamide gel. Tris-Tricine gels provide better resolution for small peptides compared to standard Tris-Glycine gels.
-
Mix your protein sample (20-50 µg) with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 70-95°C for 5-10 minutes. Avoid excessive boiling, which can cause aggregation of some proteins.
-
Load the samples and a low molecular weight protein ladder into the wells of the gel.
-
Run the gel in Tris-Tricine-SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
2. Protein Transfer [9][11][12][13]
-
Equilibrate the gel, a 0.2 µm PVDF membrane, and filter papers in transfer buffer (25 mM Tris, 192 mM Glycine, 10-20% methanol). The smaller pore size of the PVDF membrane is crucial for retaining the small Proadrenomedullin peptide.
-
Assemble the transfer stack (sandwich).
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, a common condition is 100V for 60 minutes, but for small peptides, reducing the voltage and/or time (e.g., 80V for 45 minutes) or performing a cold transfer (4°C) can prevent "blow-through" where the peptide passes through the membrane.
-
After transfer, verify the transfer efficiency by staining the membrane with Ponceau S.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Proadrenomedullin (1-20) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps for the Western blot detection of Proadrenomedullin (1-20).
Proadrenomedullin (1-20) Signaling Pathway
Proadrenomedullin (1-20) has been shown to signal through at least two G protein-coupled receptors (GPCRs): the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
Caption: A diagram of the signaling pathways activated by Proadrenomedullin (1-20) through its receptors MrgX2 and ACKR3.
References
- 1. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. am.labcart.com [am.labcart.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. nsjbio.com [nsjbio.com]
- 6. SDS page [protocols.io]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. licorbio.com [licorbio.com]
- 13. agrisera.com [agrisera.com]
- 14. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Situ Hybridization for mRNA Localization in PAMP-Mediated Responses
Audience: Researchers, scientists, and drug development professionals.
Application Notes
In Situ Hybridization (ISH) is a powerful molecular technique that allows for the precise localization of specific nucleic acid sequences within the morphological context of a cell, tissue, or whole organism.[1][2] For researchers studying innate immunity, infectious diseases, and inflammatory responses, ISH provides an unparalleled advantage: it answers not just if a gene is expressed, but precisely where it is expressed. This is critical for understanding the complex interplay between pathogens and the host immune system.
Principle of the Technique: ISH is based on the principle of complementary base pairing. A labeled nucleic acid probe—a short sequence of RNA or DNA—is designed to be complementary to a target mRNA sequence.[1] When applied to a prepared tissue or cell sample, this probe will hybridize (bind) specifically to its target mRNA. The probe's label (e.g., a hapten like Digoxigenin (DIG) or a fluorophore) is then detected using either an antibody-enzyme conjugate that produces a colored precipitate (Chromogenic ISH, CISH) or by direct fluorescence microscopy (Fluorescent ISH, FISH).[3][4]
Applications in PAMP Research: The term "PAMP mRNA" can be interpreted in two key contexts in innate immunity research, both addressable by ISH:
-
Localization of Host Response mRNA: Pathogen-Associated Molecular Patterns (PAMPs), such as bacterial lipopolysaccharide (LPS) or viral double-stranded RNA, are recognized by host Pattern Recognition Receptors (PRRs).[5] This recognition triggers signaling cascades that culminate in the transcription of host genes, including those for cytokines, chemokines, and interferons, which orchestrate the inflammatory response.[5][6] ISH allows researchers to visualize which specific cells within a complex tissue (e.g., immune cells, epithelial cells, or stromal cells) are transcribing these critical response genes.[7][8]
-
Direct Localization of Viral RNA PAMPs: In many viral infections, the viral nucleic acid itself acts as a PAMP.[9] Techniques like ISH are considered a gold standard for directly detecting and visualizing viral RNA within infected cells and tissues.[1][10][11] This provides invaluable information on viral tropism, replication sites, and latent reservoirs.[11][12]
Advantages of ISH in PAMP Research:
-
Spatial Resolution: Unlike bulk analysis methods (e.g., qPCR, RNA-Seq) which average gene expression across an entire tissue sample, ISH provides single-cell resolution in a spatial context.[2][11]
-
Cell-Type Specificity: By combining ISH with immunohistochemistry (IHC) or cell-specific markers, it's possible to definitively identify the phenotype of the cells expressing the target mRNA.[13][14]
-
Sensitivity: Modern ISH techniques, such as those using branched-DNA amplification (e.g., RNAscope®), can detect even single molecules of mRNA, making them ideal for studying low-abundance transcripts or early stages of infection.[11][15]
PAMP Recognition and Signaling Pathway
The recognition of PAMPs by PRRs is the first step in initiating an innate immune response. A classic example is the recognition of LPS from Gram-negative bacteria by Toll-like Receptor 4 (TLR4). This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn drives the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][16]
Caption: Simplified TLR4 signaling pathway leading to TNF-α mRNA transcription.
Experimental Workflow and Protocols
The general workflow for ISH involves several key stages, from sample preparation to imaging. While protocols must be optimized for the specific tissue and target, the fundamental steps remain consistent.
Caption: General experimental workflow for In Situ Hybridization (ISH).
Protocol 1: Chromogenic ISH (CISH) for Host Cytokine mRNA (e.g., TNF-α)
This protocol is adapted for detecting host mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a Digoxigenin (DIG)-labeled probe.
I. Probe Design and Synthesis
-
Target Selection: Identify a unique region of the target mRNA (e.g., TNF-α), typically 300-1000 bp in length.[17] Use tools like NCBI BLAST to ensure the sequence has minimal homology to other genes.
-
Template Generation: Amplify the target region from cDNA using PCR. The reverse primer should include a T7 RNA polymerase promoter sequence (e.g., 5'-TAATACGACTCACTATAGGG-3') at its 5' end.[18][19]
-
In Vitro Transcription: Use the purified PCR product as a template for in vitro transcription with T7 polymerase and a nucleotide mix containing DIG-labeled UTP (e.g., DIG RNA Labeling Mix).[19]
-
Purification: Purify the resulting antisense RNA probe to remove unincorporated nucleotides. Store the probe at -80°C.
II. Tissue Preparation and Pretreatment All solutions should be prepared with RNase-free water.
-
Deparaffinization & Rehydration: Dewax 5-10 µm thick FFPE sections in xylene (2x 5 min), and rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) to DEPC-treated water (2 min each).
-
Antigen Retrieval: For some tissues, a heat-induced retrieval step is necessary. Boil slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) for 10-15 minutes.[14] Let cool for 20 minutes.
-
Proteinase K Digestion: Incubate sections with Proteinase K (e.g., 10-20 µg/mL in PBS) at 37°C for 15-30 minutes to improve probe accessibility.[8] The time must be optimized to avoid tissue degradation.
-
Post-fixation: Briefly fix sections in 4% paraformaldehyde (PFA) for 10 minutes at room temperature to cross-link the target mRNA.
-
Acetylation: Incubate in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific probe binding.
III. Hybridization and Detection
-
Prehybridization: Cover the section with hybridization buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 500 µg/mL Herring Sperm DNA) and incubate for 1-2 hours at the hybridization temperature (e.g., 65°C).[8][17]
-
Hybridization: Dilute the DIG-labeled probe in hybridization buffer (e.g., 100-400 ng/mL).[8] Remove prehybridization buffer, apply the probe solution, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[17]
-
Stringency Washes: Remove coverslips and perform a series of washes to remove non-specifically bound probe. Example wash series:
-
Immunological Detection:
-
Chromogenic Development:
-
Equilibrate the sections in detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl2).
-
Incubate with NBT/BCIP substrate in the dark. Monitor color development (can take 2 hours to overnight).[17]
-
Stop the reaction by washing in water.
-
-
Counterstaining & Mounting: Briefly counterstain with Nuclear Fast Red, dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
Protocol 2: Fluorescent ISH (FISH) for Viral RNA (e.g., using RNAscope®)
This protocol outlines the key steps for a branched-DNA amplification-based assay, which provides high sensitivity and specificity for detecting viral RNA.[11][15]
I. Probe Design
-
Probes for assays like RNAscope are typically ordered from the manufacturer. They consist of a pool of oligonucleotide pairs (termed "ZZ" pairs) that bind along a ~1000 base target region. This design strategy ensures high specificity and signal amplification. Probes can be designed to target either the sense or anti-sense strand, allowing differentiation of viral replication stages.[11]
II. Tissue Preparation and Pretreatment
-
Follow manufacturer-specific protocols for sample fixation (FFPE, fresh-frozen) and pretreatment. The steps are conceptually similar to CISH but use proprietary, pre-optimized reagents (e.g., Protease, Target Retrieval solutions).
III. Hybridization and Signal Amplification
-
Target Probe Hybridization: Incubate sections with the target-specific probe pool.
-
Signal Amplification Cascade: Perform a series of sequential hybridization steps with "Amplifier" reagents. This involves:
-
Binding of a "Pre-amplifier" to the "Z" pairs.
-
Binding of "Amplifier" molecules to the Pre-amplifier.
-
Binding of "Label Probes" (conjugated to a fluorophore like Atto 488, 550, or 647) to the Amplifier molecules.
-
This cascade creates a large "tree" structure at the site of each target mRNA molecule, leading to a strong, punctate signal.[13]
-
IV. Imaging and Analysis
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting: Mount with a fluorescence-compatible mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope. Each distinct fluorescent dot typically represents a single mRNA molecule.[14]
-
Analysis: Quantify the signal by counting dots per cell or measuring fluorescence intensity per cell/area.[14][20]
Data Presentation and Interpretation
Quantitative analysis of ISH data allows for objective comparisons between experimental groups.[8] This can involve counting the number of positive cells or, with techniques like RNAscope, counting the number of mRNA dots per cell.[14][20]
Table 1: Examples of Quantitative ISH Data in PAMP Response Studies
| Target mRNA | PAMP Stimulus | Model System | ISH Method | Key Finding | Reference(s) |
| TNF-α | Lipopolysaccharide (LPS) | Mouse Liver (FFPE) | CISH (DIG-probe) | TNF-α mRNA localized primarily to Kupffer cells; number of positive cells increased ~5-fold 4h post-LPS injection. | [7][21] |
| IL-6 | Poly(I:C) (dsRNA mimic) | Human Lung Epithelial Cells | RNAscope® FISH | IL-6 mRNA dots/cell increased from an average of <1 to >15 after 6h stimulation. | [14][15] |
| IFN-γ | Eimeria infection | Chicken Cecal Tonsils | CISH (DIG-probe) | Significant increase in IFN-γ expressing lymphocytes in infected tissue compared to controls. | [8] |
| SARS-CoV-2 RNA | N/A (Viral Infection) | Human Lung (Postmortem) | RNAscope® ISH | Viral RNA detected in pneumocytes and bronchial epithelial cells; signal predominantly intracellular. | [22] |
| Porcine Circovirus 2 (PCV-2) DNA/RNA | N/A (Viral Infection) | Pig Lymph Node | FISH-RNA probe mix | Viral nucleic acids detected in macrophages and endothelial cells, with the highest signal area detected by the FISH-RNA probe mix compared to other methods. | [23] |
References
- 1. In situ hybridization: detecting viral nucleic acid in formalin-fixed, paraffin-embedded tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-generation Viral RNA/DNA in situ Hybridization Applications in Human Immunodeficiency Virus/Simian Immunodeficiency Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Results for "Chromogenic In Situ Hybridization" | Springer Nature Experiments [experiments.springernature.com]
- 5. Pathogen Recognition and Inflammatory Signaling in Innate Immune Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMPs and DAMPs: signal 0s that spur autophagy and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ hybridization for cytokine mRNA with digoxigenin-labeled riboprobes. Sensitivity of detection and double label applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In situ hybridization to detect and localize signature cytokines of T-helper (Th) 1 and Th2 immune responses in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chasing Virus Replication and Infection: PAMP-PRR Interaction Drives Type I Interferon Production, Which in Turn Activates ISG Expression and ISGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Viral RNA Detection using RNAscope® ISH | ACD [acdbio.com]
- 12. acdbio.com [acdbio.com]
- 13. youtube.com [youtube.com]
- 14. Combination of Fluorescent in situ Hybridization (FISH) and Immunofluorescence Imaging for Detection of Cytokine Expression in Microglia/Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNAscope ISH Technology [bio-techne.com]
- 16. lifeandbiology.com [lifeandbiology.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. flyterminalia.pitt.edu [flyterminalia.pitt.edu]
- 19. Chromogenic in situ hybridisation [protocols.io]
- 20. Quantification of virus-infected cells using RNA FISH-Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In situ hybridization of cytokine mRNA using alkaline phosphatase-labelled oligodeoxynucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of RNA In Situ Hybridization and Immunohistochemistry Techniques for the Detection and Localization of SARS-CoV-2 in Human Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Proadrenomedullin (1-20): In Vitro Cell Culture Models for Research and Drug Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proadrenomedullin (1-20), also known as PAMP, is a 20-amino acid peptide derived from the precursor protein proadrenomedullin.[1][2][3] It is recognized for its potent hypotensive and vasodilatory properties, primarily through the inhibition of catecholamine release.[3][4][5] This document provides detailed application notes and protocols for establishing in vitro cell culture models to study the biological functions and signaling pathways of Proadrenomedullin (1-20). The described models utilize PC12 pheochromocytoma cells, HEK293T cells for receptor-specific assays, and human neuroblastoma TGW cells to investigate its effects on cell proliferation.
Data Presentation
Table 1: In Vitro Effects of Proadrenomedullin (1-20) and its Analogs
| Cell Line | Peptide | Assay | Key Findings | IC50/EC50 | Citations |
| PC12 | Proadrenomedullin (1-20)-amide | Catecholamine Secretion Inhibition | Potent, dose-dependent inhibition of nicotinic cholinergic-stimulated secretion. | ≈350 nmol/L | [4][6] |
| PC12 | Proadrenomedullin (1-20)-acid | Catecholamine Secretion Inhibition | Less potent than the amidated form. | ≈2.9 µmol/L | [6] |
| PC12 | Proadrenomedullin (1-20) | Nicotinic Agonist Desensitization | Blocks desensitization of catecholamine release. | ≈270 nmol/L | [6] |
| HEK293T | PAMP-12 (Proadrenomedullin 9-20) | ACKR3 β-arrestin recruitment | More potent than full-length PAMP. | High-nanomolar range | [7][8] |
| TGW Neuroblastoma | Proadrenomedullin (1-20) | Cell Growth and DNA Synthesis | Inhibition of proliferation. | Not specified | [9] |
Signaling Pathways and Mechanisms of Action
Proadrenomedullin (1-20) exerts its effects through multiple signaling pathways depending on the cell type and receptor context.
In PC12 Cells:
Proadrenomedullin (1-20) inhibits catecholamine release by acting as a noncompetitive antagonist at nicotinic cholinergic receptors.[6] Additionally, it activates an inwardly rectifying potassium (K+) current through a pertussis toxin-sensitive G protein, specifically Gαi3.[5][10] This leads to membrane hyperpolarization, reducing cell excitability and subsequent catecholamine secretion.[5][10]
PAMP Signaling in PC12 Cells
In HEK293T Cells (Receptor-Specific Assays):
Proadrenomedullin (1-20) and its more potent truncated form, PAMP-12, are agonists for the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3/CXCR7).[7][8][11]
-
MrgX2: Activation of MrgX2 by PAMP peptides can lead to downstream signaling, though the specific G-protein coupling is not fully detailed in the provided context.
-
ACKR3/CXCR7: PAMP-12 binding to ACKR3 induces β-arrestin recruitment and receptor internalization.[7][8] However, unlike typical GPCRs, ACKR3 activation by PAMP-12 does not stimulate classical G protein signaling or ERK phosphorylation, suggesting a role as a scavenger receptor that regulates PAMP-12 availability.[4][7]
PAMP-12 Receptor Interactions
In TGW Neuroblastoma Cells:
Proadrenomedullin (1-20) inhibits the growth and DNA synthesis of human neuroblastoma TGW cells.[9] This inhibitory effect is mediated by a pertussis toxin-sensitive G protein-coupled receptor and involves the inhibition of N-type Ca2+ channels.[9]
PAMP Signaling in TGW Neuroblastoma Cells
Experimental Protocols
Protocol 1: PC12 Cell Culture and Catecholamine Release Assay
This protocol is adapted from studies on the inhibitory effects of Proadrenomedullin (1-20) on catecholamine secretion.
1.1. Cell Culture:
-
Culture rat PC12 pheochromocytoma cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed cells onto collagen-coated plates to promote adherence and differentiation.[3]
1.2. Catecholamine Release Assay:
-
Seed PC12 cells in 24-well plates and allow them to adhere overnight.
-
Wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate cells with varying concentrations of Proadrenomedullin (1-20) for a specified time (e.g., 15-30 minutes).
-
Stimulate catecholamine release by adding a nicotinic agonist (e.g., nicotine) for a short duration (e.g., 10 minutes).
-
Collect the supernatant, which contains the released catecholamines.
-
Lyse the cells to determine the remaining intracellular catecholamine content.
-
Quantify catecholamines in the supernatant and cell lysates using a commercially available ELISA kit or by high-performance liquid chromatography (HPLC).
-
Express catecholamine release as a percentage of the total cellular content.
Catecholamine Release Assay Workflow
Protocol 2: HEK293T Cell-Based Receptor Activation Assays
These protocols are designed to investigate the interaction of Proadrenomedullin (1-20) with specific receptors (e.g., ACKR3, MrgX2) transiently or stably expressed in HEK293T cells.[7][8]
2.1. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
For transient transfection, use a suitable transfection reagent (e.g., Lipofectamine) to introduce expression plasmids encoding the receptor of interest.
-
For stable cell lines, transfect cells and select for positive clones using an appropriate antibiotic resistance marker.
2.2. β-Arrestin Recruitment Assay (e.g., NanoBiT):
-
Co-transfect HEK293T cells with plasmids encoding the receptor fused to one subunit of a NanoLuciferase enzyme (e.g., SmBiT) and β-arrestin fused to the other subunit (e.g., LgBiT).
-
24 hours post-transfection, harvest the cells and resuspend them in assay buffer.
-
Add the Nano-Glo Live Cell substrate.
-
Dispense the cell suspension into a white 96-well plate.
-
Add varying concentrations of Proadrenomedullin (1-20) or its analogs.
-
Measure luminescence immediately using a plate reader. An increase in luminescence indicates the recruitment of β-arrestin to the receptor.
2.3. ERK Phosphorylation Assay (e.g., HTRF):
-
Transfect HEK293T cells with the receptor of interest.
-
24 hours post-transfection, seed the cells in a 96-well plate.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Stimulate the cells with Proadrenomedullin (1-20) for a defined period (e.g., 5-10 minutes).
-
Lyse the cells and perform the HTRF assay according to the manufacturer's protocol to detect phosphorylated ERK.
HEK293T Receptor Assay Workflows
Protocol 3: Neuroblastoma Cell Proliferation Assay
This protocol is based on the finding that Proadrenomedullin (1-20) inhibits the growth of human neuroblastoma TGW cells.[9]
3.1. Cell Culture:
-
Culture human neuroblastoma TGW cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
3.2. Proliferation Assay (e.g., MTT or BrdU):
-
Seed TGW cells in a 96-well plate at a low density.
-
Allow cells to attach for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of Proadrenomedullin (1-20). Include a vehicle control.
-
Incubate the cells for a period of 24-72 hours.
-
Assess cell proliferation using a standard method:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
BrdU Assay: Add BrdU to the culture medium for the last few hours of incubation. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.
-
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control.
Neuroblastoma Proliferation Assay Workflow
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. PC-12 Cells [cytion.com]
- 4. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proadrenomedullin N-terminal 20 peptide hyperpolarizes the membrane by activating an inwardly rectifying K+ current in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proadrenomedullin N-terminal 20 peptide (PAMP) inhibits proliferation of human neuroblastoma TGW cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Synthetic PAMPs in Neuroblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma, a common pediatric cancer originating from neural crest cells, presents significant therapeutic challenges, particularly in high-risk cases. Emerging research focuses on harnessing the innate immune system to combat this malignancy. Synthetic pathogen-associated molecular patterns (PAMPs) are molecules that mimic components of pathogens and can activate innate immune receptors, such as Toll-like receptors (TLRs), leading to anti-tumor responses. This document provides detailed application notes and protocols for the use of synthetic PAMPs in neuroblastoma cell lines, offering a guide for researchers exploring this promising therapeutic avenue.
Key Synthetic PAMPs and Their Targets in Neuroblastoma
Several synthetic PAMPs have shown efficacy in preclinical neuroblastoma models. The most studied include:
-
Polyinosinic:polycytidylic acid (Poly(I:C)) : A synthetic analog of double-stranded RNA that primarily activates Toll-like receptor 3 (TLR3). Activation of TLR3 can trigger apoptosis and an immunogenic response in neuroblastoma cells.[1][2][3][4][5]
-
CpG Oligodeoxynucleotides (CpG ODNs) : Short synthetic single-stranded DNA molecules containing unmethylated CpG motifs, which are recognized by TLR9. CpG ODNs are potent immune adjuvants that can enhance anti-tumor immunity.[6]
-
Lipopolysaccharide (LPS) : A major component of the outer membrane of Gram-negative bacteria that activates TLR4. The response of neuroblastoma cells to LPS can be variable.[1][7][8][9]
-
Resiquimod (R848) : A synthetic imidazoquinoline that activates TLR7 and TLR8, leading to the production of pro-inflammatory cytokines.
Data Presentation: Effects of Synthetic PAMPs on Neuroblastoma Cell Lines
The following tables summarize quantitative data on the effects of various synthetic PAMPs on different neuroblastoma cell lines.
| PAMP | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Poly(I:C) | SK-N-DZ | 50 µg/mL | 24 h | Increased apoptosis | [3] |
| Poly(I:C) | SH-SY5Y | 50 µg/mL | 48 h | Lysosomal cell death in Casp8-defic. | |
| Poly(I:C) | Hela, MCA38 | 100 µg/mL | 72 h | Sensitization to CHX-induced apoptosis | [10] |
| LPS | SH-SY5Y | 20 µg/mL | 48 h | Decreased cell viability | [1][7] |
| LPS | SH-SY5Y | 20 µg/mL | 6, 12, 24 h | Induced IL-1β, IL-6 mRNA expression | [9] |
| CpG ODN | N/A | N/A | N/A | Primarily immune stimulation | [6] |
| R848 | N/A | N/A | N/A | Primarily immune stimulation |
Note: Data on direct cytotoxic IC50 values for CpG ODNs and R848 in neuroblastoma cell lines are less commonly reported as their primary mechanism is often indirect via immune cell activation.
Signaling Pathways
The activation of TLRs by synthetic PAMPs initiates downstream signaling cascades that culminate in anti-tumor responses.
Caption: TLR3 signaling pathway activated by Poly(I:C) in neuroblastoma cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential toll-like receptor 3 (TLR3) expression and apoptotic response to TLR3 agonist in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulator polyinosinic-polycytidylic acid enhances the inhibitory effect of 13-cis-retinoic acid on neuroblastoma through a TLR3-related immunogenic-apoptotic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CpG oligonucleotides for immunotherapeutic treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Lipopolysaccharide and TNFα on Neuronal Ascorbic Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Inflammatory Mediators Lipopolysaccharide and Lipoteichoic Acid on Iron Metabolism of Differentiated SH-SY5Y Cells Alters in the Presence of BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Poly I:C enhances cycloheximide-induced apoptosis of tumor cells through TLR3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cardiovascular Effects of PAMP Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular motifs found on microorganisms that are recognized by the innate immune system through Pattern Recognition Receptors (PRRs). The systemic administration of PAMPs in vivo provides a powerful tool to model the inflammatory and cardiovascular responses seen during infection and sepsis. Understanding these responses is critical for the development of novel therapeutics targeting cardiovascular complications of infectious diseases.
These application notes provide a comprehensive overview of the in vivo cardiovascular effects of infusing key PAMPs, including Lipopolysaccharide (LPS), Peptidoglycan (PGN) and its derivative Muramyl Dipeptide (MDP), Polyinosinic:polycytidylic acid (Poly(I:C)), and CpG Oligodeoxynucleotides (CpG DNA). Detailed protocols for in vivo administration and cardiovascular monitoring in animal models are provided, along with a summary of the expected quantitative cardiovascular changes.
Key PAMPs and Their Cardiovascular Impact
Lipopolysaccharide (LPS)
LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). Systemic exposure to LPS mimics many of the cardiovascular manifestations of septic shock.
Peptidoglycan (PGN) and Muramyl Dipeptide (MDP)
PGN is a major component of the cell wall of both Gram-positive and Gram-negative bacteria. Its building blocks, such as muramyl dipeptide (MDP), are recognized by intracellular NOD-like receptors (NLRs), specifically NOD2. While PGN and MDP are known to induce inflammatory responses, detailed in vivo studies focusing specifically on their direct and independent cardiovascular hemodynamic effects are limited. They have been shown to work in concert with other PAMPs like LPS to exacerbate organ injury[1].
Polyinosinic:polycytidylic acid (Poly(I:C))
Poly(I:C) is a synthetic analog of double-stranded RNA, a molecular pattern associated with viral infections. It is primarily recognized by TLR3. In vivo administration of Poly(I:C) can be used to model the cardiovascular effects of viral infections. Preconditioning with Poly(I:C) has been shown to offer cardioprotection against ischemia/reperfusion injury[2][3][4].
CpG Oligodeoxynucleotides (CpG DNA)
CpG DNA are synthetic oligonucleotides containing unmethylated CpG motifs, which are common in bacterial and viral DNA but rare in vertebrates. They are recognized by TLR9. Administration of CpG DNA can be used to study the cardiovascular impact of bacterial and viral infections and has been investigated for its immunomodulatory and cardioprotective effects[5].
Data Presentation: Quantitative Cardiovascular Effects of PAMP Infusion
The following tables summarize the quantitative cardiovascular effects observed in various animal models following the systemic infusion of different PAMPs.
Table 1: Cardiovascular Effects of Lipopolysaccharide (LPS) Infusion
| Animal Model | PAMP & Dose | Route of Administration | Time Point | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) | Ejection Fraction (EF) | Fractional Shortening (FS) | Systemic Vascular Resistance (SVR) | Reference |
| Mouse | E. coli LPS (1-20 mg/kg) | Intraperitoneal (IP) | 6-20 hours | ↑ (Significant increase) | Maintained or ↓ (dose-dependent) | ↔ (Tendency to decrease) | ↓ (Markedly reduced) | ↓ (Markedly reduced) | ↔ (No significant difference) | [No source found] |
| Rat | E. coli LPS (0.06 mg/kg) | Intravenous (IV) | 360 min | ↑ (Smaller tachycardia) | ↓ (Decrease) | - | - | - | - | [No source found] |
| Rat | E. coli LPS (20-40 mg/kg) | Intravenous (IV) | 180-360 min | ↑ (Significant tachycardia) | ↑ (Increase) | - | - | - | ↑ (Inferred from increased LF-SAP) | [No source found] |
| Pig | E. coli LPS (titrated) | Intravenous (IV) | - | ↑ (Significant increase) | ↓ (Significant decrease) | No significant change | - | - | ↓ (Significant decrease) | [No source found] |
Table 2: Cardiovascular Effects of Polyinosinic:polycytidylic acid (Poly(I:C)) Infusion
| Animal Model | PAMP & Dose | Route of Administration | Time Point | Cardiovascular Effect | Reference |
| Mouse | Poly(I:C) (various) | Intraperitoneal (IP) | - | Improved cardiac function (in ischemia/reperfusion model) | [2][3] |
| Rat | Poly(I:C) (1.25 and 5 mg/kg) | - | - | Reduced myocardial infarct size and cardiac dysfunction (in ischemia/reperfusion model) | [4] |
Table 3: Cardiovascular Effects of CpG Oligodeoxynucleotides (CpG DNA) Infusion
| Animal Model | PAMP & Dose | Route of Administration | Time Point | Cardiovascular Effect | Reference |
| Mouse | CpG-ODN | - | up to 14 days | Improved cardiac function (in ischemia/reperfusion model) | [No source found] |
| Mouse | CpG-ODN (100 µg) | Intraperitoneal (IP) | - | No direct cardiovascular data, focus on immune response | [No source found] |
Note on Peptidoglycan (PGN) and Muramyl Dipeptide (MDP): There is a notable lack of published in vivo studies with detailed protocols and quantitative data focusing specifically on the direct cardiovascular hemodynamic effects of systemic PGN or MDP infusion. Existing research primarily investigates their role in inflammation, often in combination with other PAMPs like LPS, where they have been shown to enhance the inflammatory response and subsequent organ injury[1].
Signaling Pathways
PAMPs trigger intracellular signaling cascades upon binding to their respective PRRs, leading to the production of inflammatory mediators that ultimately impact cardiovascular function.
Toll-Like Receptor (TLR) Signaling
TLR activation is a key initial step in the response to many PAMPs. The signaling pathways are broadly divided into MyD88-dependent and TRIF-dependent pathways, both culminating in the activation of transcription factors like NF-κB and the production of inflammatory cytokines.
Caption: Toll-Like Receptor (TLR) signaling pathways.
NOD-Like Receptor (NLR) Signaling
NLRs are cytosolic sensors that recognize intracellular PAMPs, such as components of peptidoglycan. Activation of NLRs like NOD1 and NOD2 leads to the activation of NF-κB and MAPK pathways, resulting in the production of inflammatory cytokines.
References
- 1. Muramyl dipeptide enhances the response to endotoxin to cause multiple organ injury in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(I:C) preconditioning protects the heart against myocardial ischemia/reperfusion injury through TLR3/PI3K/Akt-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(I:C) preconditioning protects the heart against myocardial ischemia/reperfusion injury through TLR3/PI3K/Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(I:C) attenuates myocardial ischemia/reperfusion injury by restoring autophagic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered OVA/CpG-ODN induces specific mucosal and systemic immune response in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proadrenomedullin Peptides as Biomarkers for Organ Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Proadrenomedullin Family in Organ Dysfunction
Organ failure, particularly in the context of critical illnesses like sepsis, is a major cause of morbidity and mortality. It is often preceded by subtle microcirculatory and endothelial dysfunction.[1] Early identification of patients at risk is crucial for timely intervention. The proadrenomedullin (proADM) peptide family has emerged as a key group of biomarkers for assessing the severity and prognosis of organ dysfunction.
The human ADM gene encodes a 185-amino acid precursor, preproadrenomedullin. After cleavage of a signal peptide, it becomes proadrenomedullin, which is then processed into several vasoactive peptides.[2][3]
-
Adrenomedullin (ADM): A 52-amino acid peptide with potent vasodilatory, anti-inflammatory, and antimicrobial properties.[2][4] It plays a crucial role in protecting the endothelial barrier and stabilizing microcirculation.[1][4] However, its short half-life and tendency to bind to surfaces make direct measurement in plasma impractical.[5]
-
Mid-Regional Pro-Adrenomedullin (MR-proADM): A biologically inactive and more stable fragment of proADM.[4][6] It is released in a 1:1 ratio with the active ADM peptide, making it an excellent and reliable surrogate biomarker for ADM levels and activity.[7][8] Elevated MR-proADM levels are strongly associated with the severity of organ failure and mortality risk in various conditions, including sepsis, heart failure, and respiratory infections.[2][6][9]
-
Proadrenomedullin N-Terminal 20 Peptide (PAMP-20): A 20-amino acid peptide, also known as Proadrenomedullin (1-20). It is involved in processes like vasodilation but acts through different receptors than ADM, such as the Mas-related G-protein-coupled receptor member X2 (MrgX2).[10][11] It has been shown to inhibit catecholamine secretion.[12][13]
Due to its stability and direct correlation with active ADM, MR-proADM is the most clinically utilized biomarker from this family for diagnosing, monitoring, and prognosticating organ failure.[2][7]
Mechanism of Action: How ADM Protects Organs
The concentration of MR-proADM in circulation directly reflects the host's expression of ADM, which is upregulated during systemic inflammation and infection.[4] ADM exerts its protective effects primarily by maintaining the integrity of the microcirculation and the endothelial barrier.
Key Protective Functions of Adrenomedullin (ADM):
-
Endothelial Barrier Stabilization: ADM is critical for maintaining and restoring endothelial stability. During sepsis, inflammatory mediators can disrupt the endothelial barrier, leading to vascular leakage, tissue edema, and organ damage. ADM counteracts this by strengthening cell-to-cell junctions, thereby reducing permeability.[1][4]
-
Vasodilation and Microcirculatory Control: ADM is a potent vasodilator that helps regulate vascular tone and maintain blood flow to vital organs.[4][6] This action is crucial for preventing the maldistribution of blood flow and tissue hypoxia that characterizes septic shock.[4]
-
Anti-inflammatory Effects: ADM can modulate the inflammatory response, contributing to the body's defense mechanism against bacterial invasion.[2]
The signaling is primarily mediated through a receptor complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Proteins (RAMPs), which leads to an increase in intracellular cyclic AMP (cAMP).[6]
Application Note: MR-proADM in Organ Failure
Clinical Utility
MR-proADM is a valuable biomarker for risk stratification and prognostication in critically ill patients. Its levels are proportional to the severity of the disease and the degree of organ dysfunction.[7][8]
-
Early Diagnosis of Sepsis and Organ Dysfunction: In patients with Systemic Inflammatory Response Syndrome (SIRS), MR-proADM levels can help identify those with an infectious origin and incipient organ failure, often before clinical signs are fully apparent.[2][7]
-
Prognosis and Mortality Risk: Elevated MR-proADM levels are a strong and independent predictor of 28-day and 90-day mortality in patients with sepsis, septic shock, and other critical conditions.[7][15] Monitoring MR-proADM levels over time (e.g., from day 2 to day 5) can help determine patient outcomes.[2][6]
-
Complementary to Other Biomarkers: When used in combination with a bacterial infection marker like procalcitonin (PCT), MR-proADM improves the diagnostic and prognostic accuracy for sepsis.[2] While PCT indicates the presence of a bacterial infection, MR-proADM reflects the resulting host response and organ damage.[2][5]
Performance Data
Clinical studies have established various cut-off values for MR-proADM to aid in clinical decision-making.
Table 1: Clinical Cut-off Values for MR-proADM in Sepsis and Septic Shock
| Clinical Context | MR-proADM Cut-off (nmol/L) | Associated Risk / Finding | Source(s) |
|---|---|---|---|
| Differentiating Sepsis in ICU | > 1.425 | Helped identify sepsis in patients with SIRS and organ dysfunction. | [7] |
| 90-day Mortality Risk (Sepsis) | > 3.39 | Associated with a significantly higher risk of 90-day mortality. | [7] |
| 90-day Mortality Risk (Septic Shock) | > 4.33 | Associated with a significantly higher risk of 90-day mortality. | [7] |
| High Risk of Death (ICU) | > 5.626 | Value at 48 hours after admission was associated with a high risk of death. | [7] |
| Predicting Complications in CAP | > 1.073 | Optimal cut-off for predicting mortality in COVID-19 ARDS patients. |[9] |
Table 2: Correlation of MR-proADM with Organ Failure Severity
| Study Finding | Patient Cohort | Details | Source(s) |
|---|---|---|---|
| Correlation with SOFA Score | Critically ill patients | MR-proADM showed a significant association with the extent of organ failure as assessed by the SOFA score at all evaluated time points. | [14] |
| Prediction of SOFA Score Increase | Critically ill patients (with and without infection) | MR-proADM measured the day before or the same day as SOFA assessment could predict an increase in the score, indicating worsening organ failure. | [5] |
| Superior Mortality Prediction | Sepsis and septic shock patients | MR-proADM had the strongest association with mortality across all sepsis subgroups compared to SOFA score, PCT, and lactate. |[15] |
Experimental Protocols
Protocol 1: Quantitative Measurement of MR-proADM in Human Plasma
This protocol describes a general workflow for measuring MR-proADM concentrations using a sandwich enzyme-linked immunosorbent assay (ELISA), a common immunometric method.
A. Materials and Reagents:
-
Human MR-proADM ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP-conjugate, standards, buffers, and stop solution)
-
Blood collection tubes with EDTA as an anticoagulant[16]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes, pipette tips, and reagent reservoirs
-
Deionized or distilled water
-
Centrifuge
B. Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[17]
-
Carefully aspirate the plasma supernatant and transfer it to a clean tube.
-
Samples can be assayed immediately or aliquoted and stored at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.[17]
-
If samples were frozen, thaw them to room temperature and centrifuge again before the assay to remove any precipitates.[17]
C. Assay Procedure (Example ELISA Workflow):
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the MR-proADM standard as per the kit manual to generate a standard curve.
-
Binding: Add 100 µL of standard, blank, or plasma sample to the appropriate wells of the pre-coated microplate. Incubate for 1-2 hours at 37°C.[18]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer. Ensure complete removal of liquid after the last wash.
-
Detection: Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as described above.
-
Conjugation: Add 100 µL of HRP-conjugated streptavidin to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark. A blue color will develop.[18]
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Subtract the blank OD from all sample and standard ODs. Plot a standard curve of OD versus the concentration of the standards. Determine the concentration of MR-proADM in the samples by interpolating their OD values from the standard curve.
Protocol 2: In Vitro Assay for Proadrenomedullin (1-20) / PAMP Activity
This protocol describes an assay to measure the inhibitory effect of PAMP on catecholamine secretion from a cell line, based on published methods.[12][13]
A. Objective: To determine the IC50 of human PAMP (1-20) for inhibiting nicotine-stimulated catecholamine (e.g., norepinephrine) release from rat pheochromocytoma (PC12) cells.
B. Materials and Reagents:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Human Proadrenomedullin (1-20) peptide (PAMP)
-
Nicotine (stimulant)
-
Reagents for catecholamine detection (e.g., via HPLC with electrochemical detection or a commercial ELISA kit)
-
24-well cell culture plates
C. Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium until they reach 80-90% confluency. Seed the cells into 24-well plates at a desired density and allow them to adhere overnight.
-
Pre-incubation: Gently wash the cells twice with KRH buffer to remove culture medium.
-
Add 500 µL of KRH buffer containing various concentrations of PAMP (e.g., 1 nM to 10 µM) to the wells. Include a control well with buffer only (no PAMP).
-
Incubate the plate for 10-20 minutes at 37°C.
-
Stimulation: Add nicotine to each well to a final concentration known to elicit a robust secretory response (e.g., 60 µM). Do not add nicotine to a negative control well (basal release).
-
Incubate for 10-15 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant (which contains the secreted catecholamines) from each well and transfer to microcentrifuge tubes. Add a stabilizing agent if required (e.g., perchloric acid).
-
Cell Lysis: Lyse the cells remaining in the wells to measure the total catecholamine content for normalization.
-
Quantification: Measure the catecholamine concentration in the collected supernatants using a suitable method like HPLC or ELISA.
-
Analysis: Calculate the percentage of catecholamine release for each condition relative to the total cellular content. Plot the percentage of inhibition against the PAMP concentration. Determine the IC50 value, which is the concentration of PAMP that causes 50% inhibition of nicotine-stimulated secretion.[12]
References
- 1. frontiersin.org [frontiersin.org]
- 2. New role of biomarkers: mid-regional pro-adrenomedullin, the biomarker of organ failure - Valenzuela-Sánchez - Annals of Translational Medicine [atm.amegroups.org]
- 3. Procalcitonin and Adrenomedullin in Infectious Diseases [mdpi.com]
- 4. MR-proADM Mechanism of Action | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Mid regional pro-adrenomedullin for the prediction of organ failure in infection. Results from a single centre study | PLOS One [journals.plos.org]
- 6. New role of biomarkers: mid-regional pro-adrenomedullin, the biomarker of organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. europeanreview.org [europeanreview.org]
- 10. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ahajournals.org [ahajournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
- 15. researchgate.net [researchgate.net]
- 16. art.torvergata.it [art.torvergata.it]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Proadrenomedullin (1-20) Antibody Specificity: Technical Support Center
Welcome to the technical support center for optimizing Proadrenomedullin (1-20) antibody specificity. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Proadrenomedullin (1-20) and why is antibody specificity important?
Proadrenomedullin N-terminal 20 peptide (PAMP) is a 20-amino acid peptide derived from the precursor pre-proadrenomedullin, which is also processed to produce adrenomedullin (ADM) and other fragments.[1][2] Given its origin from a larger precursor that yields multiple bioactive peptides, ensuring the antibody specifically recognizes the (1-20) epitope without cross-reacting with ADM, Mid-regional pro-adrenomedullin (MR-proADM), or other related peptides is critical for accurate and reliable experimental results.[3][4]
Q2: My Proadrenomedullin (1-20) antibody is showing high background in my application. What are the common causes?
High background staining is a frequent issue that can obscure specific signals.[5] The primary causes include:
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[6]
-
Inadequate Blocking: The blocking step may be insufficient, or the blocking agent may be inappropriate for the assay system.[6][7] For instance, using non-fat dry milk in a biotin-based detection system can cause interference as it contains biotin.[7]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[6][8]
-
Endogenous Enzyme Activity: Tissues can contain endogenous enzymes (like peroxidases) that react with detection reagents.[6][9]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to components within the sample tissue.[9]
Q3: I am getting a weak or no signal. What should I check first?
Weak or absent signals can halt experimental progress.[10] Key areas to investigate include:
-
Antibody Compatibility: Ensure the primary and secondary antibodies are compatible (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[6]
-
Antibody Validation: Confirm that the antibody is validated for your specific application (e.g., Western Blot, IHC, ELISA). An antibody that works in Western Blot may not recognize the native protein conformation required for IHC.[6][11]
-
Antibody Concentration and Incubation: The primary antibody concentration might be too low, or the incubation time too short. Consider titrating the antibody and extending the incubation period (e.g., overnight at 4°C).[6][12]
-
Antigen Availability: For IHC experiments with formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is often necessary to unmask the epitope.[9][13] Over-fixation can also damage the epitope.[12]
-
Reagent Activity: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.[6][13] Always check the expiration dates of all reagents.[13]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining
High background can make it difficult to distinguish the true signal from noise. Follow this workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting high background staining.
Issue 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors related to reagents, protocol steps, or the sample itself.
Caption: Workflow for troubleshooting weak or no signal.
Quantitative Data Summary
Table 1: Example Cross-Reactivity Profile for a Proadrenomedullin (1-20) Antibody
This table summarizes the cross-reactivity of a rabbit anti-Proadrenomedullin (1-20) (human) antibody, as determined by radioimmunoassay.[1]
| Peptide | Cross-Reactivity (%) |
| Proadrenomedullin (1-20) (human) | 100 |
| Proadrenomedullin (1-20) (rat) | 0 |
| ADM (human) | 0 |
| ADM (rat) | 0 |
| Amylin (free acid) (human) | 0 |
| Endothelin-1 (human, porcine, etc.) | 0 |
Table 2: General Recommended Concentration Ranges for Antibody Optimization
The optimal antibody concentration is application-dependent and must be determined empirically.[14] Use these ranges as a starting point for titration.
| Application | Primary Antibody Concentration |
| Western Blot (WB) | 1:500 - 1:2,000 |
| Immunohistochemistry (IHC-P) | 1:20 - 1:200 |
| Immunocytochemistry (ICC/IF) | 1:10 - 1:100 |
| ELISA (Coating Antibody) | 1 - 10 µg/mL |
| ELISA (Detection Antibody) | 0.25 - 2 µg/mL |
Data compiled from multiple sources providing general guidelines.[14][15]
Experimental Protocols
Protocol 1: Indirect ELISA Optimization
This protocol outlines the key steps for an indirect ELISA to detect Proadrenomedullin (1-20).
-
Antigen Coating: Dilute synthetic Proadrenomedullin (1-20) peptide to 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1-5% BSA in PBS) to each well.[7] Incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding.[14][16]
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Dilute the Proadrenomedullin (1-20) antibody in Blocking Buffer. Perform a serial dilution to determine the optimal concentration (e.g., 1:500 to 1:5000). Add 100 µL to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the wash step, increasing to 5 washes.
-
Secondary Antibody Incubation: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (5 times).
-
Detection: Add 100 µL of substrate solution (e.g., TMB) to each well.[17] Incubate in the dark until sufficient color develops (10-20 minutes).[18]
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.[19] The optimal antibody dilution will yield the highest signal-to-noise ratio.[14]
Protocol 2: Immunohistochemistry (IHC) on FFPE Tissues
This protocol provides a general workflow for IHC staining. Each step, especially antibody concentrations and incubation times, requires optimization.[9]
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath.[9] This step is crucial for unmasking epitopes in FFPE tissues.
-
Peroxidase Block (for HRP detection): If using an HRP-conjugated secondary antibody, incubate sections in 0.3-3% hydrogen peroxide for 10-30 minutes to quench endogenous peroxidase activity.[6][9]
-
Washing: Rinse slides in Wash Buffer (e.g., TBS with 0.05% Tween-20).
-
Blocking: Incubate sections with a blocking solution (e.g., 10% normal goat serum if using a goat secondary antibody) for 1 hour at room temperature to block non-specific binding sites.[7][9]
-
Primary Antibody Incubation: Dilute the Proadrenomedullin (1-20) antibody to its optimal concentration (determined by titration) in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides 3 times in Wash Buffer.
-
Secondary Antibody Incubation: Apply the biotinylated or enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: If using a biotinylated secondary, apply an Avidin-Biotin Complex (ABC) reagent. Develop the signal with a chromogen substrate like DAB until the desired stain intensity is reached.
-
Counterstain: Lightly stain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
Proadrenomedullin Processing
Understanding the origin of Proadrenomedullin (1-20) is key to appreciating the need for specific antibodies. The peptide is cleaved from a large precursor protein, pre-proadrenomedullin.
References
- 1. bma.ch [bma.ch]
- 2. Genetic loss of proadrenomedullin N-terminal 20 peptide (PAMP) in mice is compatible with survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bosterbio.com [bosterbio.com]
- 6. antbioinc.com [antbioinc.com]
- 7. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.co.jp]
- 9. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 10. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. IF Troubleshooting | Proteintech Group [ptglab.com]
- 13. documents.cap.org [documents.cap.org]
- 14. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Adrenomedullin Polyclonal Antibody (10778-1-AP) [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. Pro-ADM ELISA Kit [ABIN6969530] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 19. Human MR-ProADM(Mid-regional pro-adrenomedullin) ELISA Kit - Elabscience® [elabscience.com]
challenges in measuring PAMP stability in serum
Welcome to the Technical Support Center for PAMP Stability Assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with measuring Pathogen-Associated Molecular Pattern (PAMP) stability in serum.
Frequently Asked Questions (FAQs)
Q1: What are PAMPs and why is their stability in serum a concern?
Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular motifs found on microorganisms that are recognized by the innate immune system.[1] Key examples include lipopolysaccharide (LPS) from Gram-negative bacteria, peptidoglycan and lipoteichoic acid from Gram-positive bacteria, and nucleic acids like double-stranded RNA (dsRNA) or unmethylated CpG DNA from viruses and bacteria.[1][2][3] These molecules are detected by Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs), which triggers an immune response.[3][4]
Measuring the stability of PAMPs in serum is crucial for several reasons:
-
Pharmacokinetic (PK) Studies: For PAMP-based therapeutics or vaccine adjuvants, stability directly impacts their half-life, bioavailability, and efficacy.[5]
-
Understanding Pathogenesis: The persistence of PAMPs in circulation can determine the intensity and duration of inflammatory responses in diseases like sepsis.[3][6]
-
Assay Development: Unstable analytes can lead to ambiguous or erroneous results in diagnostic and research assays.[5]
Q2: What are the primary challenges when measuring PAMP stability in serum?
The complex composition of serum presents significant analytical hurdles. The main challenges include:
-
Enzymatic Degradation: Serum contains a host of enzymes, such as esterases, hydrolases, and nucleases, that can rapidly degrade PAMPs.[5][6] For instance, naked siRNA can be completely degraded within hours in active serum.[7]
-
Protein Binding: PAMPs can bind to various serum proteins (e.g., albumin, scavenger receptors), which can mask them from detection by immunoassays or alter their degradation rate.[8][9]
-
Matrix Interference: The high concentration of endogenous proteins, lipids, and other molecules in serum can interfere with analytical methods like ELISA and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), affecting specificity and sensitivity.[8][10]
-
Pre-analytical Variability: The stability of analytes is critically affected by sample handling, including storage temperature, delay before processing, and freeze-thaw cycles.[11][12][13][14] Prolonged contact between serum and blood cells before centrifugation can also cause significant changes in analyte concentrations.[12]
Troubleshooting Guide
Issue 1: High variability in results between replicate samples.
-
Possible Cause: Inconsistent sample handling and storage are common sources of variability.[12] Multiple freeze-thaw cycles can degrade analytes, and different storage temperatures (e.g., 4°C vs. -20°C) affect the stability of various molecules differently.[13][15][16]
-
Troubleshooting Steps:
-
Standardize Collection: Implement a strict, standardized protocol for blood collection and processing. Separate serum from cells as quickly as possible after collection to minimize metabolic activity and leakage of intracellular components.[12][17]
-
Aliquot Samples: Immediately after separation, divide serum into single-use aliquots to avoid repeated freeze-thaw cycles.[17]
-
Consistent Storage: Store all aliquots for a given experiment under the same conditions (e.g., -80°C for long-term storage).[14]
-
Document Everything: Keep detailed records of sample handling, including time from collection to centrifugation, storage duration, and number of freeze-thaw cycles.
-
Issue 2: The PAMP degrades too quickly to measure accurately.
-
Possible Cause: The PAMP is highly susceptible to enzymatic degradation by proteases, nucleases, or other hydrolases present in the serum.[5][7]
-
Troubleshooting Steps:
-
Use Inhibitors: Add a cocktail of broad-spectrum protease and/or nuclease inhibitors to the serum before spiking in the PAMP. Note: Verify that the inhibitors do not interfere with your downstream analytical assay.
-
Heat Inactivation: Heat-inactivate the serum (typically at 56°C for 30 minutes) to denature many of the degrading enzymes. However, you must first confirm that this process does not alter the stability or structure of your target PAMP.
-
Reduce Incubation Temperature: Perform incubations on ice or at 4°C instead of 37°C to slow down enzymatic activity. This will provide a wider window for measurement, although it does not reflect physiological conditions.
-
Issue 3: Low or no signal is detected for the spiked PAMP.
-
Possible Cause: The PAMP may be binding to serum proteins, which masks the epitopes required for ELISA detection.[9] Alternatively, the analyte may be lost during sample preparation steps.[18]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: For LC-MS/MS, develop a robust sample preparation method, such as protein precipitation or solid-phase extraction, to remove interfering proteins and concentrate the analyte.[10]
-
Consider Alternative Assays: If immunoassay signal is low, LC-MS/MS may be a better choice due to its high specificity and ability to quantify total PAMP concentration, regardless of protein binding.[10]
-
Use a Surrogate Matrix: As a control, perform the experiment in a simplified matrix, such as a protein-free serum model or phosphate-buffered saline (PBS), to confirm that your detection method is working correctly.[8] This can help differentiate between degradation and detection issues.
-
Data Presentation: PAMP Stability
The stability of a PAMP in serum is highly dependent on its molecular nature and the specific conditions of the assay.
Table 1: Illustrative Stability of Different PAMP Classes in Serum
| PAMP Class | Example | Expected Stability | Key Degrading Factors | Potential Analytical Method |
|---|---|---|---|---|
| Lipoglycans | Lipopolysaccharide (LPS) | Relatively High | Binding to proteins (LBP, sCD14), enzymatic modification | LAL Assay, ELISA, LC-MS/MS |
| Peptidoglycans | Muramyl Dipeptide (MDP) | Moderate to High | Lysozyme, peptidases | ELISA, LC-MS/MS |
| Nucleic Acids | CpG DNA (ssDNA) | Low to Moderate | Serum nucleases (endonucleases, exonucleases) | qPCR, LC-MS/MS |
| Nucleic Acids | Poly(I:C) (dsRNA) | Low | Serum RNases (e.g., RNase A family) | Agarose Gel Electrophoresis, Spectrophotometry |
| Peptides | Flagellin | Low | Proteases (e.g., trypsin-like serine proteases) | ELISA, LC-MS/MS |
Table 2: Impact of Pre-analytical Variables on Analyte Stability
| Variable | Condition | General Impact on Analytes | Recommendation |
|---|---|---|---|
| Time to Centrifugation | Prolonged contact with cells (>8-12h) | Increased potassium, lactate dehydrogenase (LD); Decreased glucose.[12][19] | Separate serum from cells within 2 hours of collection.[12] |
| Storage Temperature | Room Temperature (22-25°C) | Suitable for only very short-term storage; significant degradation of many analytes after a few hours.[12][13] | Store at 2-8°C for up to 24-48 hours; for longer periods, use -20°C or -80°C.[11][14] |
| Freeze-Thaw Cycles | Multiple cycles (>2-3) | Can lead to protein denaturation and degradation of sensitive analytes.[15][16] | Aliquot samples into single-use tubes after the first thaw.[17] |
Experimental Protocols & Visualizations
Protocol: General In Vitro PAMP Stability Assay
This protocol provides a framework for assessing the stability of a PAMP when incubated in serum.
1. Materials and Reagents:
-
Test PAMP (e.g., LPS, CpG DNA) of known concentration.
-
Human or animal serum (freshly prepared or properly stored at -80°C).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Reaction quenching solution (e.g., ice-cold methanol for LC-MS/MS, or a lysis buffer for immunoassays).
-
(Optional) Protease/nuclease inhibitor cocktail.
-
(Optional) Heat-inactivated serum for control.
2. Serum Preparation:
-
Collect whole blood into tubes without anticoagulant.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.[17]
-
Carefully transfer the supernatant (serum) to a new sterile polypropylene tube.[17]
-
Use immediately or aliquot and store at -80°C. Avoid freeze-thaw cycles.[17]
3. Incubation Procedure:
-
Thaw serum aliquots on ice.
-
Spike the PAMP into the serum to achieve the desired final concentration. Vortex gently to mix.
-
Prepare a "time zero" (T0) sample by immediately taking an aliquot of the mixture and stopping the reaction (see Step 5). This represents 100% of the initial concentration.
-
Incubate the remaining mixture in a water bath at 37°C.
-
At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw aliquots.[5]
4. Reaction Termination:
-
For each time point, immediately mix the collected aliquot with a quenching solution to stop enzymatic activity. For LC-MS/MS analysis, a common method is to add 3-4 volumes of ice-cold methanol containing an internal standard.[5]
-
Vortex and centrifuge to precipitate proteins. Collect the supernatant for analysis.
5. Quantification:
-
Analyze the concentration of the remaining PAMP in the T0 and subsequent time-point samples using a validated analytical method (e.g., LC-MS/MS, ELISA, qPCR).
-
Construct a standard curve to ensure accurate quantification.
6. Data Analysis:
-
Calculate the percentage of PAMP remaining at each time point relative to the T0 sample.
-
Plot the natural logarithm of the percentage remaining against time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (T₁/₂) using the formula: T₁/₂ = 0.693 / k .[5]
Visualized Workflows and Pathways
Caption: Conceptual pathway of PAMP interaction and degradation in serum.
Caption: Workflow for determining in vitro PAMP stability in serum.
Caption: Simplified PAMP recognition and downstream signaling cascade.
References
- 1. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 2. PAMPs and DAMPs: signal 0s that spur autophagy and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMPs and DAMPs in Sepsis: A Review of Their Molecular Features and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAMPs and DAMPs | Bio-Techne [bio-techne.com]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Antibody Stability in a Novel Protein-Free Serum Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. Serum sample stability in ligand-binding assays: challenges in assessments of long-term, bench-top and multiple freeze-thaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PAMP ELISA Assays for Improved Signal-to-Noise Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in Pathogen-Associated Molecular Pattern (PAMP) ELISA assays.
I. Troubleshooting Guides
High background noise and weak signals are common challenges in ELISA assays that can obscure results and lead to inaccurate quantification. The following guides address specific issues you may encounter during your PAMP ELISA experiments.
High Background
High background is characterized by a strong signal in negative control wells, which reduces the dynamic range of the assay and can mask the detection of low-concentration analytes.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent, as some may cross-react with assay components. Commercial blocking buffers can also be effective.[1][2][3][4] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from the wells after each wash.[5][6] Increase the volume of wash buffer used per well.[6] Introduce a soaking step by allowing the wash buffer to sit in the wells for 1-2 minutes before aspiration.[4] |
| Non-Specific Antibody Binding | Optimize the concentrations of the primary and secondary antibodies by performing a checkerboard titration.[2] Use high-quality, affinity-purified antibodies. Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.[7] |
| Excessive Substrate Incubation | Reduce the substrate incubation time. Monitor the color development and stop the reaction when the standard curve is well-developed but before the background becomes too high. |
| Contamination of Reagents or Plate | Use sterile technique when preparing and handling reagents. Ensure that pipette tips are not reused for different reagents or samples. Use fresh, high-quality reagents and check for any visible signs of contamination.[7] |
| High Sample Concentration | Dilute the sample to reduce the concentration of interfering substances. The optimal dilution factor should be determined empirically. |
Weak or No Signal
A weak or absent signal can prevent the detection and quantification of the target PAMP, even when it is present in the sample.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Antibody Concentration | Increase the concentration of the primary or secondary antibody. Perform a titration to determine the optimal concentration for your assay.[2] |
| Suboptimal Incubation Times or Temperatures | Ensure all incubation steps are performed at the recommended temperature and for the specified duration. Reagents and plates should be brought to room temperature before starting the assay.[8] |
| Inactive Enzyme or Substrate | Use fresh substrate and ensure the enzyme conjugate has been stored correctly and is active. Protect the substrate from light. |
| Incorrect Wavelength Reading | Ensure the plate reader is set to the correct wavelength for the substrate used. |
| Poor Antigen Coating | Optimize the coating concentration of the PAMP. Consider using a different coating buffer (e.g., PBS vs. carbonate/bicarbonate buffer) to improve binding to the plate.[2][9] |
| Sample Matrix Effects | The sample matrix may contain components that interfere with the assay. Diluting the sample or using a specialized sample diluent can help mitigate these effects. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for a Lipopolysaccharide (LPS) ELISA?
A1: While standard blockers like BSA and non-fat dry milk are often used, they can sometimes interfere with LPS binding due to steric hindrance.[10] It is recommended to empirically test different blocking agents. A study on LPS-protein interactions found that Bovine Serum Albumin (BSA) was a suitable blocking agent when LPS was incubated in a buffer containing a non-ionic detergent like Triton X-100.[10] Commercial protein-free blocking buffers can also be an excellent option to minimize non-specific interactions.
Q2: How can I prevent non-specific binding of my antibodies in a peptidoglycan ELISA?
A2: Non-specific binding in a peptidoglycan ELISA can be minimized by optimizing several factors. Firstly, ensure thorough blocking of the plate. Secondly, perform stringent washing steps with a buffer containing a detergent like Tween-20 (typically 0.05%).[2] Finally, titrate your primary and secondary antibodies to find the lowest concentration that still provides a robust signal. Using cross-adsorbed secondary antibodies can also significantly reduce background.
Q3: My flagellin ELISA is showing high background even after optimizing the blocking and washing steps. What else can I try?
A3: If you are still experiencing high background in your flagellin ELISA, consider the following:
-
Antibody Specificity: Ensure your antibodies are specific for flagellin and are not cross-reacting with other components in your sample. Running a control with a sample known to be negative for flagellin can help assess this.
-
Sample Dilution: High concentrations of other proteins in your sample can lead to non-specific binding. Try further diluting your sample.
-
Plate Type: Ensure you are using high-quality ELISA plates with uniform binding characteristics.
-
Secondary Antibody Control: Run a control well that includes all reagents except the primary antibody. A high signal in this well indicates non-specific binding of the secondary antibody.
III. Experimental Protocols & Methodologies
Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
-
Coat a 96-well plate with a fixed concentration of the PAMP standard.
-
Prepare serial dilutions of the capture antibody along the rows of the plate.
-
After incubation and washing, add serial dilutions of the detection antibody down the columns of the plate.
-
Proceed with the remaining ELISA steps (addition of enzyme conjugate, substrate, and stop solution).
-
The optimal combination of capture and detection antibody concentrations is the one that yields the highest signal for the PAMP standard with the lowest background in the negative control wells.
IV. Signaling Pathways and Experimental Workflows
PAMP Recognition and Signaling
PAMPs are recognized by Pattern Recognition Receptors (PRRs), which triggers downstream signaling cascades leading to an inflammatory response. Key PRR families include Toll-like receptors (TLRs), NOD-like receptors (NLRs), and RIG-I-like receptors (RLRs).
Caption: Overview of major PAMP recognition and signaling pathways.
General ELISA Workflow for PAMP Detection
The following diagram illustrates a typical sandwich ELISA workflow for the detection of PAMPs.
Caption: A generalized workflow for a PAMP sandwich ELISA.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues in PAMP ELISA assays.
Caption: A logical flowchart for troubleshooting PAMP ELISA issues.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biocompare.com [biocompare.com]
- 3. corning.com [corning.com]
- 4. arp1.com [arp1.com]
- 5. biocompare.com [biocompare.com]
- 6. bosterbio.com [bosterbio.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 9. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 10. Usefulness of ELISA Methods for Assessing LPS Interactions with Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for PAMP Immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their Pathogen-Associated Molecular Pattern (PAMP) immunofluorescence protocols.
Frequently Asked Questions (FAQs)
Q1: What are PAMPs and why are they important in immunofluorescence studies?
Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular structures found on microorganisms that are recognized by the innate immune system.[1] Well-known examples include lipopolysaccharide (LPS) from Gram-negative bacteria.[1] In immunofluorescence, PAMPs can be used to stimulate cells, and the subsequent activation of signaling pathways and localization of immune proteins can be visualized. This allows for the study of innate immune responses at a cellular level.
Q2: How do I choose the right primary antibody for detecting a protein in a PAMP-stimulated pathway?
Choosing a high-quality primary antibody is critical for successful immunofluorescence.[2] The antibody should be validated for immunofluorescence applications, as an antibody that works in one application like Western Blot may not work in immunofluorescence due to differences in protein conformation.[2] It is recommended to select an antibody that has been previously validated in immunofluorescence for your target protein and species.[3]
Q3: What is antibody validation and why is it crucial?
Antibody validation is the process of ensuring that an antibody is specific, selective, and reproducible for its intended application.[4] For immunofluorescence, this means confirming that the antibody specifically binds to the target protein at its correct subcellular localization.[5] Lack of proper validation can lead to unreliable and misleading results.[2] Validation can involve testing the antibody on cell lines with known target expression levels, including positive and negative controls.[4][5]
Q4: What are the key controls to include in a PAMP immunofluorescence experiment?
Several controls are essential to ensure the validity of your results:
-
Unstimulated Control: Cells not treated with the PAMP to establish a baseline of protein expression and localization.
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[6]
-
Isotype Control: An antibody of the same isotype and concentration as the primary antibody but raised against a molecule not present in the sample. This helps to determine if the observed staining is due to non-specific antibody interactions.
-
Positive and Negative Cell Lines/Tissues: If available, using cell lines or tissues known to express or lack the target protein can confirm antibody specificity.[5]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Recommendation |
| Low Target Protein Expression | Ensure you are using a cell type that expresses the target protein and that the PAMP stimulation is sufficient to induce its expression or localization. Confirm protein expression by another method, such as Western Blot.[7] |
| Primary Antibody Issues | The primary antibody concentration may be too low; try increasing the concentration or extending the incubation time.[3][8] Ensure the antibody is validated for immunofluorescence.[9] |
| Secondary Antibody Incompatibility | Confirm that the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[3][9] |
| Photobleaching | Minimize the exposure of your sample to the light source. Use an anti-fade mounting medium to protect your fluorophores.[7] Store slides in the dark.[9] |
| Incorrect Fixation/Permeabilization | The fixation or permeabilization method may be masking the epitope. Try alternative methods or optimize the duration of each step.[8] For example, Triton X-100 is a common permeabilizing agent but may not be suitable for all membrane-associated antigens. |
Problem 2: High Background Staining
| Possible Cause | Recommendation |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[3] Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[10] |
| Insufficient Blocking | Blocking prevents non-specific binding of antibodies. Increase the blocking time or try a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[11] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of washes.[8][12] |
| Autofluorescence | Some cells and tissues naturally fluoresce. This can be checked by examining an unstained sample under the microscope.[7] Using a mounting medium with an anti-fade reagent can help reduce autofluorescence. |
| Secondary Antibody Non-specificity | Run a control with only the secondary antibody to check for non-specific binding.[3] If staining occurs, consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample.[10] |
Problem 3: Non-Specific Staining
| Possible Cause | Recommendation |
| Primary Antibody Cross-Reactivity | The primary antibody may be binding to other proteins in addition to the target. Ensure the antibody has been validated for specificity.[3] |
| Inappropriate Antibody Dilution | An excessively high concentration of the primary antibody can lead to off-target binding.[3] Optimize the antibody dilution. |
| Issues with Blocking | The blocking step may not be effective. Consider changing the blocking buffer or increasing the incubation time.[3] |
| Dried Out Samples | Allowing the sample to dry out at any stage can cause non-specific antibody binding and high background.[8] Keep the sample hydrated throughout the procedure. |
Detailed Experimental Protocols
General Immunofluorescence Protocol for PAMP-Stimulated Cells
This protocol provides a general workflow. Optimization of incubation times, and antibody concentrations will be necessary for specific cell types and target proteins.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% Normal Goat Serum in PBS)
-
Primary Antibody (validated for immunofluorescence)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Cell Culture and PAMP Stimulation: Plate cells on sterile coverslips in a multi-well plate and allow them to adhere. Stimulate cells with the desired PAMP for the appropriate duration. Include an unstimulated control.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 10-20 minutes at room temperature.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target protein is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes.
-
Blocking: Wash the cells with PBS. Block non-specific binding by incubating with Blocking Buffer for at least 30-60 minutes at room temperature.[14]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and incubation times for key steps in an immunofluorescence protocol. These are starting points and should be optimized for your specific experiment.
| Step | Reagent | Typical Concentration/Dilution | Typical Incubation Time |
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 10-20 minutes |
| Permeabilization | Triton X-100 | 0.1 - 0.5% in PBS | 10-15 minutes |
| Blocking | Bovine Serum Albumin (BSA) | 1 - 5% in PBS | 30-60 minutes |
| Normal Serum | 5 - 10% in PBS | 30-60 minutes | |
| Primary Antibody | Varies by antibody | Refer to datasheet (typically 1:100 - 1:1000) | 1 hour at RT or overnight at 4°C |
| Secondary Antibody | Varies by antibody | Refer to datasheet (typically 1:200 - 1:2000) | 1 hour at RT |
| Nuclear Stain | DAPI | 1 µg/mL | 5-10 minutes |
Visualizations
PAMP Signaling Pathway
Caption: Generalized PAMP signaling pathway upon ligand binding.
Immunofluorescence Experimental Workflow
Caption: Standard experimental workflow for immunofluorescence.
References
- 1. PAMPs and DAMPs: How do these molecules differ? [novusbio.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 6. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 12. sinobiological.com [sinobiological.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
PAMP peptide solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of Pathogen-Associated Molecular Pattern (PAMP) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized PAMP peptides?
A1: For long-term storage, lyophilized PAMP peptides should be kept in a dark, dry environment at -20°C or, preferably, -80°C.[1][2][3] Under these conditions, they can remain stable for several months to years.[4] For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable.[1][3] It is crucial to prevent moisture contamination, so allow the vial to warm to room temperature in a desiccator before opening.[3][4]
Q2: How should I store PAMP peptides once they are in solution?
A2: Peptide solutions have a more limited shelf life than lyophilized peptides.[3] For optimal stability, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][5] These aliquots should be stored at -20°C or -80°C.[3] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[1][3] For short-term use (up to 4-5 weeks for some stable peptides), refrigeration at 4°C may be sufficient.[1]
Q3: What factors influence the solubility of my PAMP peptide?
A3: Several factors determine a peptide's solubility, including its amino acid composition, length, and overall charge.[6][7]
-
Amino Acid Composition: Peptides rich in hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) are less soluble in aqueous solutions. Conversely, those with a higher proportion of charged/hydrophilic amino acids (e.g., Lysine, Arginine, Aspartic Acid) are more soluble in water.[6][8]
-
Peptide Length: Longer peptides are generally less soluble than shorter ones due to an increase in hydrophobic interactions that can lead to aggregation.[6]
-
pH and Charge: The net charge of a peptide, which is dependent on the pH of the solution, significantly impacts its solubility. Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[9]
Q4: Which solvent should I use to reconstitute my PAMP peptide?
A4: The choice of solvent depends on the peptide's properties. A general approach is to start with sterile, purified water.[10][11] If the peptide is not soluble in water, the next step depends on its net charge:
-
Basic Peptides (net positive charge): Try dissolving in an acidic solution, such as 10-30% acetic acid in water.[10][11]
-
Acidic Peptides (net negative charge): A basic solution, like 0.1% aqueous ammonium hydroxide (NH4OH), can be used.[7] Note that NH4OH should not be used for peptides containing Cysteine.[10]
-
Neutral or Hydrophobic Peptides: For these, an organic solvent such as dimethyl sulfoxide (DMSO), acetonitrile (ACN), or methanol may be necessary.[6][8][11] It is common to dissolve the peptide in a small amount of organic solvent first and then slowly add it to an aqueous buffer to the desired concentration.[11]
Always test the solubility with a small amount of the peptide before dissolving the entire sample.[8][10]
Troubleshooting Guides
Problem: My PAMP peptide won't dissolve.
-
Initial Steps: Ensure you have allowed the lyophilized peptide to warm to room temperature before adding a solvent.[8][10] Make sure the solution is not at the peptide's isoelectric point (pI). Adjusting the pH to be at least one unit away from the pI can improve solubility.[9]
-
Gentle Agitation: Avoid vigorous shaking, which can cause aggregation. Instead, gently swirl or vortex the vial.[5][12]
-
Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.[8][10] It is recommended to chill the tube on ice between short bursts of sonication.[8]
-
Gentle Warming: Slightly warming the solution (to less than 40°C) can aid in dissolving the peptide, but this will not change its inherent solubility characteristics.[10]
-
Solvent Change: If the peptide remains insoluble, you may need to try a different solvent system based on its properties (see FAQ Q4). It is best to use solvents that can be removed by lyophilization if the initial attempt fails, allowing you to recover the peptide.[10]
Problem: My PAMP peptide solution is cloudy or has visible precipitates.
-
Indication of Aggregation: Cloudiness or precipitation is often a sign of peptide aggregation.[5][13] Aggregation can lead to a loss of biological activity and should be addressed.[13]
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material or aggregates.[6] Use the clear supernatant for your experiments to ensure an accurate concentration.
-
Review Storage and Handling: Aggregation can be triggered by improper storage, repeated freeze-thaw cycles, or the wrong buffer conditions (pH, salt concentration).[9][13]
-
Additives: For some peptides prone to aggregation, adding solubilizing agents like 50-100 mM arginine to the buffer may help.[9]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for PAMP Peptides
| Peptide Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized | Short-term (days to weeks) | Room Temperature or 4°C | Protect from light and moisture.[1][3] |
| Long-term (months to years) | -20°C or -80°C | -80°C is preferred for maximum stability.[1] | |
| In Solution | Short-term (up to 4-5 weeks) | 4°C | Stability is sequence-dependent.[1] |
| Long-term (months) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles.[3][7] Avoid frost-free freezers.[3] |
Table 2: Recommended Solvents for PAMP Peptide Reconstitution
| Peptide Type (based on net charge) | Primary Solvent | Secondary Solvent (if insoluble in primary) | Tertiary Solvent (for highly hydrophobic peptides) |
| Basic (Positive Charge) | Sterile Water | 10-30% Acetic Acid in water[10][11] | Small amount of DMSO, then dilute with buffer[11] |
| Acidic (Negative Charge) | Sterile Water | <50 µL Ammonium Hydroxide (NH4OH)[11] | 50-100 µL DMSO, then dilute with buffer[11] |
| Neutral/Hydrophobic (Zero Charge) | Organic Solvent (e.g., DMSO, ACN, Methanol)[8][11] | Dilute with aqueous buffer after initial dissolution | N/A |
Experimental Protocols
Protocol: Reconstitution of Lyophilized PAMP Peptides
-
Preparation: a. Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature (approximately 20-30 minutes).[3][14] This prevents moisture from condensing inside the vial, which can compromise peptide stability.[4] b. Clean your workspace and sanitize the vial stopper with an alcohol swab.[5][14] c. Determine the appropriate solvent based on the peptide's properties (see Table 2). Prepare the sterile solvent.[5][12]
-
Reconstitution: a. Using a sterile syringe or pipette, slowly inject the chosen solvent into the vial.[5][14] b. Aim the solvent stream against the inner wall of the vial, allowing it to run down and gently cover the peptide powder. Avoid spraying directly onto the powder, as this can cause it to disperse and may lead to foaming.[5][14] c. Gently swirl or roll the vial to facilitate dissolution.[5] If necessary, vortex gently. Avoid vigorous shaking.[12][14] d. Allow the solution to sit for 15-30 minutes to ensure the peptide is fully dissolved.[12]
-
Verification and Storage: a. Visually inspect the solution to ensure it is clear and free of any visible particles.[5][12] If particles are present, refer to the troubleshooting guide. b. For long-term storage, aliquot the reconstituted peptide into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single use.[14] c. Clearly label each aliquot with the peptide name, concentration, and date of reconstitution. d. Store the aliquots at -20°C or -80°C.[7]
Visualizations
Caption: A decision workflow for selecting the appropriate solvent for PAMP peptide reconstitution.
Caption: A workflow diagram illustrating the key steps for handling and storing PAMP peptides.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. jpt.com [jpt.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. corepeptides.com [corepeptides.com]
- 5. primepeptides.co [primepeptides.co]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jpt.com [jpt.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: PAMP Bioactivity Assays
Welcome to the technical support center for Pathogen-Associated Molecular Pattern (PAMP) bioactivity assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize variability and ensure reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are PAMPs and why are their bioactivity assays important?
Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular motifs found on microorganisms that are recognized by the innate immune system. These molecules, such as lipopolysaccharide (LPS) from Gram-negative bacteria or flagellin from bacteria, are detected by host Pattern Recognition Receptors (PRRs), triggering an immune response. Bioactivity assays are crucial for quantifying the potency of a PAMP preparation or for screening compounds that modulate PAMP-induced signaling pathways. These assays are fundamental in immunology research and for the development of vaccines, adjuvants, and immunomodulatory drugs.
Q2: What is the primary goal of minimizing variability in these assays?
The primary goal is to ensure that observed differences in results are due to the experimental variables being tested (e.g., different PAMP concentrations, presence of an inhibitor) and not due to random error or inconsistencies in the assay procedure.[1][2] High variability can mask real biological effects or create false positives, leading to unreliable and irreproducible data.[3]
Q3: What are the most common types of PAMP bioactivity assays?
Common assays include cell-based methods that measure downstream effects of PRR activation.[4] These often involve:
-
Reporter Gene Assays: Using cell lines engineered with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a PAMP-inducible promoter (like NF-κB).[5][6]
-
Cytokine Release Assays (e.g., ELISA): Measuring the secretion of pro-inflammatory cytokines (like TNF-α or IL-6) from immune cells in response to PAMP stimulation.
-
Cell Viability/Proliferation Assays: Assessing the health and proliferative status of cells, which can be modulated by PAMP signaling.
Troubleshooting Guides
This section addresses specific issues that can arise during PAMP bioactivity assays.
Q4: I am seeing high variability between my replicate wells (poor within-assay precision). What are the common causes?
High variability within a single plate is often due to technical inconsistencies.[7][8]
-
Inconsistent Pipetting: This is a major source of error.[9][10] Ensure pipettes are calibrated and that your technique is consistent, especially for small volumes. When adding reagents to a 96-well plate, use a multichannel pipette with a fresh set of tips for each reagent and ensure all tips are sealed correctly.
-
"Edge Effects": Wells on the perimeter of a microplate can evaporate more quickly, concentrating reagents and affecting cell health. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
Inadequate Mixing: Ensure all reagents, including PAMP dilutions and cell suspensions, are mixed thoroughly before being dispensed into wells.[10]
-
Cell Seeding Inconsistency: An uneven distribution of cells across the plate will lead to variable responses. Ensure the cell suspension is homogenous by gently mixing between dispensing groups of wells.
Q5: My results are not reproducible between experiments (poor between-assay precision). What should I investigate?
Lack of reproducibility across different experiments, often performed on different days, points to variability in reagents or experimental conditions.[1]
-
Reagent Lot-to-Lot Variability: Critical reagents like fetal bovine serum (FBS), PAMPs, and detection antibodies can vary significantly between lots.[7] When a new lot is introduced, it should be validated against the old lot to ensure comparable performance.
-
Cell Culture Conditions: The responsiveness of cells can be influenced by their passage number, confluency at the time of the assay, and general health.[3][11] It is critical to use cells within a consistent, low passage number range and to standardize the seeding density and growth time before an experiment.
-
PAMP Preparation and Storage: PAMPs can degrade if not stored correctly. Aliquot PAMP stock solutions to avoid repeated freeze-thaw cycles.[8]
-
Incubation Times and Temperatures: Slight variations in incubation times or temperature can alter the biological response.[12] Use calibrated incubators and timers to ensure consistency.
Q6: My assay has no signal or a very weak signal. What should I check?
A weak or absent signal can be caused by a number of factors, from reagent failure to a flawed experimental setup.[8][12]
-
Inactive PAMP: Verify the activity of your PAMP stock. If possible, test it in a separate, reliable system or use a new vial.
-
Cell Line Issues: Ensure you are using the correct cell line and that it is known to respond to the specific PAMP you are using. Cells may lose responsiveness at high passage numbers.
-
Omission of a Critical Reagent: Methodically review the protocol to ensure all components (e.g., PAMP, cells, detection reagents, substrate) were added in the correct order.[12]
-
Sub-optimal Assay Conditions: The concentration of the PAMP may be too low, or the incubation time may be too short to elicit a detectable response. Perform a dose-response and time-course experiment to optimize these parameters.
-
Incorrect Plate Reader Settings: Verify that you are using the correct wavelength or filter for the detection method (e.g., luminescence, fluorescence, absorbance).[12]
Q7: The background signal in my negative control wells is too high. How can I reduce it?
High background can obscure the specific signal and reduce the dynamic range of the assay.
-
Contaminated Reagents: Buffers and media can become contaminated with endotoxin (LPS), leading to non-specific activation of the signaling pathway. Use endotoxin-free reagents and sterile techniques.
-
Overly High Antibody Concentrations: In assays like ELISA, using too high a concentration of the detection antibody can lead to non-specific binding and high background.[12] Titrate your antibodies to find the optimal concentration.
-
Insufficient Washing: In multi-step assays, inadequate washing can leave behind unbound reagents that contribute to the background signal. Ensure wash steps are performed thoroughly.[10]
-
Cellular Stress: Stressed cells can sometimes exhibit baseline pathway activation. Ensure cells are healthy and not overly confluent when plating.
Data Presentation: Sources of Variability
The following tables summarize common sources of variability and compare different detection methods.
Table 1: Common Sources of Experimental Variability
| Source of Variability | Type | Potential Impact | Mitigation Strategy |
| Pipetting | Technical | High | Use calibrated pipettes; ensure consistent technique; use multichannel pipettes where appropriate.[9] |
| Cell Culture | Biological | High | Use consistent, low cell passage numbers; standardize seeding density and growth time; routinely test for mycoplasma.[3] |
| Reagent Lots | Reagent | High | Validate new lots of critical reagents (FBS, PAMPs) against old lots.[7] |
| Incubation Time/Temp | Procedural | Medium | Use calibrated equipment; ensure consistent timing for all plates in an experiment.[12] |
| Edge Effects | Technical | Medium | Do not use outer wells for samples; fill them with sterile buffer to create a humidity barrier. |
| PAMP Preparation | Reagent | Medium | Aliquot stock solutions to avoid freeze-thaw cycles; store at the recommended temperature.[8] |
Table 2: Comparison of Common Assay Detection Modes
| Detection Mode | Principle | Relative Sensitivity | Common Issues |
| Absorbance | Measures light absorbed by a colored product. | Low | Low signal-to-background ratio; low dynamic range.[13] |
| Fluorescence | An external light source excites a fluorophore, which emits light at a longer wavelength. | Medium | Can have background fluorescence from compounds or plates; photobleaching. |
| Luminescence | A chemical or enzymatic reaction produces light, which is measured. | High | Signal can be transient; potential for compound interference with the enzyme (e.g., luciferase).[13] |
Visualizations: Pathways and Workflows
Diagrams are provided to visualize key processes and troubleshooting logic.
Caption: A diagram of a generic PAMP signaling cascade leading to gene expression.
Caption: A typical experimental workflow for a PAMP bioactivity assay.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 5. Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. mt.com [mt.com]
- 10. anshlabs.com [anshlabs.com]
- 11. casss.org [casss.org]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Proadrenomedullin (proADM) Antibody Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cross-reactivity issues with Proadrenomedullin (proADM) antibodies.
Frequently Asked Questions (FAQs)
Q1: What is Proadrenomedullin (proADM) and how does it relate to other peptides?
Proadrenomedullin (proADM) is a 185-amino acid precursor peptide.[1] Through post-translational processing, it is cleaved into several smaller peptides, including the biologically active Adrenomedullin (AM) and the pro-ADM N-terminal 20 peptide (PAMP), as well as the more stable mid-regional pro-adrenomedullin (MR-proADM).[1][2] ProADM is a member of the calcitonin peptide family, which also includes calcitonin (CT), calcitonin gene-related peptide (CGRP), and amylin.[3] Due to shared amino acid sequence homology among these peptides, there is a potential for antibody cross-reactivity.
Q2: What is antibody cross-reactivity and why is it a concern for proADM antibodies?
Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, proADM) also binds to other, structurally similar antigens.[4] This is a significant concern for proADM antibodies due to the structural similarities within the calcitonin peptide family (e.g., AM, CGRP, CT, amylin). Such cross-reactivity can lead to non-specific signals in immunoassays, resulting in inaccurate quantification and false-positive results.
Q3: My ELISA kit insert states "no significant cross-reactivity." Can I trust this?
While manufacturers typically perform specificity tests, the extent of this testing can vary. Often, these statements are not supported by detailed, publicly available data. For example, many ELISA kit manuals for proADM or MR-proADM claim high specificity without significant cross-reactivity with analogues, but do not provide comprehensive data with a full panel of related peptides.[5][6][7] It is crucial for researchers to perform their own validation experiments to confirm the specificity of the antibody in the context of their specific sample type and experimental conditions.
Q4: What are the most likely cross-reactants for an antibody targeting proADM?
The most probable cross-reactants for a proADM antibody are other peptides derived from the same precursor or members of the calcitonin peptide family. These include:
-
Adrenomedullin (AM): A 52-amino acid peptide cleaved from proADM.
-
Mid-regional pro-adrenomedullin (MR-proADM): A stable fragment of proADM.[8]
-
Proadrenomedullin N-terminal 20 peptide (PAMP): Another bioactive peptide from the proADM precursor.[1]
-
Calcitonin Gene-Related Peptide (CGRP): Shares structural homology with AM.
-
Amylin and Calcitonin: Other members of the calcitonin peptide family.
Q5: Can a proADM antibody from one species cross-react with proADM from another species?
Yes, species cross-reactivity is possible and depends on the sequence homology of the epitope recognized by the antibody between species. It is essential to check the antibody's datasheet for information on species reactivity. If this information is not available, it is recommended to perform a sequence alignment of the immunogen sequence with the proADM sequence of the species of interest and to validate the antibody's performance using samples from that species.
Troubleshooting Guides
Problem 1: High Background Signal in ELISA
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes to more effectively remove unbound antibodies and other interfering substances.[4] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to find the optimal concentration that provides a strong signal with low background. |
| Non-specific Binding | Use a different blocking buffer (e.g., 1-5% BSA or non-fat dry milk in TBST). Ensure the blocking buffer is fresh and compatible with your assay.[4] |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to ensure it is not binding non-specifically to the plate or other reagents. |
| Incubation Time or Temperature Too High | Strictly adhere to the incubation times and temperatures specified in the protocol.[4] |
Problem 2: Multiple or Unexpected Bands in Western Blot
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the stringency of the washing steps (e.g., increase the duration or number of washes). Optimize the antibody concentration; a lower concentration may reduce non-specific binding. |
| Cross-reactivity with Other Proteins | Perform a peptide competition assay by pre-incubating the antibody with the immunizing peptide to confirm the specificity of the primary antibody. The specific band should disappear. |
| Protein Degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer. |
| Post-translational Modifications | The target protein may exist in multiple forms due to post-translational modifications. Consult literature or databases like UniProt for information on the expected molecular weight and potential modifications of proADM.[9] |
| Presence of proADM Fragments | Your antibody may be recognizing different cleavage products of the proADM precursor. Use positive controls with known fragments (e.g., recombinant MR-proADM, AM) to identify these bands. |
Problem 3: Non-specific Staining in Immunohistochemistry (IHC)
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration that yields specific staining with minimal background. |
| Inadequate Blocking | Use a suitable blocking serum (typically from the same species as the secondary antibody) to block non-specific binding sites. |
| Cross-reactivity with Endogenous Antigens | Include a negative control tissue known not to express proADM to assess non-specific staining.[10] |
| Endogenous Peroxidase Activity (for HRP-based detection) | Quench endogenous peroxidase activity by pre-treating the tissue with a hydrogen peroxide solution. |
| Non-specific Binding of Secondary Antibody | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[11] |
Quantitative Data on Cross-Reactivity
While many commercial ELISA kits for proADM and its fragments claim high specificity, they often lack detailed, publicly available cross-reactivity data.[5][6][7] A study developing a radioimmunoassay for Adrenomedullin (AM) reported negligible cross-reactivities with related peptides, which underscores the importance of validation.[12]
For research purposes, it is crucial to experimentally determine the cross-reactivity of a given proADM antibody. The following table provides an illustrative example of how such data should be presented. The values are hypothetical and should be determined for each specific antibody and assay.
| Peptide | Concentration (pmol/L) | % Cross-Reactivity |
| Proadrenomedullin (Human) | 100 | 100% |
| Adrenomedullin (Human) | 1000 | < 0.1% |
| MR-proADM (Human) | 1000 | < 0.5% |
| PAMP (Human) | 1000 | < 0.1% |
| CGRP (Human) | 1000 | < 0.01% |
| Calcitonin (Human) | 1000 | < 0.01% |
| Amylin (Human) | 1000 | < 0.01% |
| Proadrenomedullin (Rat) | 1000 | < 5% |
Experimental Protocols
Protocol 1: Western Blot for Specificity Validation
This protocol outlines the steps to validate the specificity of a proADM antibody.
-
Prepare Lysates:
-
Positive Control: Use a cell line or tissue known to express proADM. This can be confirmed via literature or RNA-seq data.
-
Negative Control: Use a cell line or tissue with no known proADM expression. A knockout cell line is an ideal negative control.[11]
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of each protein lysate into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary proADM antibody at its recommended dilution overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Expected Result: A single, distinct band at the expected molecular weight of proADM in the positive control lane and no band in the negative control lane.
-
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the percentage of cross-reactivity of the proADM antibody with related peptides.
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for proADM overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competition Assay:
-
Prepare a standard curve of unlabeled proADM.
-
Prepare a series of dilutions for each potential cross-reactant (e.g., AM, MR-proADM, CGRP).
-
In separate tubes, mix a constant, limiting amount of the primary proADM antibody with the various concentrations of either the proADM standard or the potential cross-reactants.
-
Incubate these mixtures for 1-2 hours at room temperature.
-
-
ELISA Procedure:
-
Add the antibody-peptide mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the concentration of proADM and each cross-reactant that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of proADM / IC50 of cross-reactant) x 100
-
Protocol 3: Immunohistochemistry (IHC) for Specificity Validation
This protocol validates the specificity of a proADM antibody in tissue sections.
-
Tissue Preparation:
-
Positive Control: Use formalin-fixed, paraffin-embedded (FFPE) tissue known to express proADM.
-
Negative Control: Use FFPE tissue known not to express proADM.[10]
-
Cut 4-5 µm sections and mount them on charged slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a suitable blocking serum.
-
Incubate with the primary proADM antibody at its optimal dilution overnight at 4°C.
-
For a negative control, incubate a slide with antibody diluent only (no primary antibody).[11]
-
Wash with buffer and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an HRP-conjugated streptavidin complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope.
-
Expected Result: Specific staining in the expected cellular compartment of the positive control tissue and no staining in the negative control tissue or the slide incubated without the primary antibody.
-
Visualizations
Caption: Processing of the pre-proadrenomedullin precursor into its various peptide fragments.
Caption: A logical workflow for the validation of proadrenomedullin antibody specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MR-proADM Mechanism of Action | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Human Pro-ADM(Proadrenomedullin) ELISA Kit - Elabscience® [elabscience.com]
- 7. Human MR-ProADM(Mid-regional pro-adrenomedullin) ELISA Kit - Elabscience® [elabscience.com]
- 8. Mid-Regional Pro-Adrenomedullin (MR-proADM) as a Biomarker for Sepsis and Septic Shock: Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommended controls for western blot | Abcam [abcam.com]
- 12. Adrenomedullin(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PAMP Dosage for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of Pathogen-Associated Molecular Patterns (PAMPs) for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before starting an in vivo PAMP experiment?
A1: Before initiating any in vivo experiment with PAMPs, it is crucial to:
-
Thoroughly review existing literature: Identify established dose ranges for your specific PAMP, animal model (species, strain, age, and sex), and intended biological endpoint.
-
Source high-quality PAMPs: Ensure your PAMPs are of high purity and low in endotoxin contamination (especially for non-LPS PAMPs). Lot-to-lot variability can be a significant source of experimental inconsistency.
-
Perform a small-scale pilot study: This is essential to determine the optimal dose range and assess for any unexpected toxicity in your specific animal model and experimental conditions.
-
Establish clear ethical guidelines and endpoints: Define humane endpoints for animals exhibiting severe adverse reactions and ensure your protocol is approved by your institution's animal care and use committee.
Q2: How do I choose the appropriate route of administration for my PAMP?
A2: The route of administration significantly impacts the biodistribution and subsequent immune response to a PAMP. Common routes include:
-
Intraperitoneal (i.p.): Widely used for systemic immune activation. It is relatively easy to perform and generally leads to a robust inflammatory response.
-
Intravenous (i.v.): Leads to rapid and widespread distribution, often resulting in a more potent and potentially more toxic systemic response.
-
Subcutaneous (s.c.): Generally results in a slower, more localized immune response with reduced systemic toxicity compared to i.p. or i.v. injections.
-
Intranasal (i.n.) or Intratracheal (i.t.): Used to model respiratory infections and inflammation, leading to a localized immune response in the lungs.
-
Oral (p.o.): Typically results in a much lower systemic response due to degradation in the gastrointestinal tract and poor absorption. Oral administration of high doses of LPS has been shown to be non-toxic in some studies.[1][2]
Q3: What are the signs of excessive toxicity, and what should I do if I observe them?
A3: Signs of excessive toxicity can include rapid weight loss, hypothermia, lethargy, ruffled fur, and hunched posture. In severe cases, animals may become moribund. If you observe these signs, you should:
-
Euthanize affected animals immediately according to your approved protocol's humane endpoints.
-
Reduce the PAMP dosage in subsequent experiments.
-
Consider a different route of administration that may have a better safety profile (e.g., subcutaneous instead of intravenous).
-
Re-evaluate the purity of your PAMP preparation, as contaminants can exacerbate toxicity.
Troubleshooting Guides
Problem 1: High inter-animal variability in the immune response.
-
Question: I am observing a wide range of cytokine levels and immune cell activation among mice in the same treatment group. How can I reduce this variability?
-
Answer:
-
Standardize your experimental procedures: Ensure consistent injection volumes, timing of injections, and sample collection methods.
-
Use age- and sex-matched animals: Age and sex can significantly influence the immune response to PAMPs.
-
Acclimatize animals properly: Allow sufficient time for animals to acclimate to their housing and handling to minimize stress-induced variations.
-
Ensure PAMP solution is homogenous: Vortex your PAMP solution thoroughly before each injection to ensure a consistent concentration is administered to each animal.
-
Increase your sample size: A larger number of animals per group can help to mitigate the impact of individual outliers.
-
Problem 2: Lower than expected immune response.
-
Question: I am not observing the expected level of cytokine production or immune cell activation after PAMP administration. What could be the cause?
-
Answer:
-
Check the PAMP dosage: You may need to increase the dose. Refer to the dose-response tables below and conduct a dose-escalation study.
-
Verify PAMP activity: The PAMP may have degraded due to improper storage or handling. Use a fresh, quality-controlled lot of the PAMP.
-
Consider endotoxin tolerance: If animals have been pre-exposed to LPS or other inflammatory stimuli, they may develop a state of tolerance, leading to a reduced response to subsequent challenges.[3][4] This is characterized by suppressed pro-inflammatory cytokine production.[3][4]
-
Evaluate the timing of your analysis: The peak of the immune response can vary depending on the PAMP, dose, and route of administration. Conduct a time-course experiment to identify the optimal time point for your readouts.
-
Problem 3: Unexpected animal mortality at a previously reported "safe" dose.
-
Question: My animals are dying after being administered a PAMP dose that has been published as safe. What could be the reason?
-
Answer:
-
Differences in animal models: Strain, age, and sex of the animals can significantly impact their sensitivity to PAMPs. For instance, aged mice can be more sensitive to LPS-induced lethality.
-
PAMP preparation and purity: The purity of the PAMP and the presence of contaminants can dramatically affect toxicity. Use a reputable supplier and check the certificate of analysis for each lot.
-
Route of administration: An intravenous injection will be more toxic than a subcutaneous injection of the same dose.
-
Underlying health status of the animals: Subclinical infections or other health issues can increase an animal's susceptibility to PAMP-induced toxicity.
-
Quantitative Data Summary
Table 1: Dose-Response of Lipopolysaccharide (LPS) in Mice
| Parameter | Dose Range | Animal Model | Route of Administration | Observed Effects | Citation(s) |
| LD50 | 1.6 - 25.6 mg/kg | Aged and young mice | i.p. | Aged mice are significantly more sensitive to LPS-induced lethality. | |
| Systemic Inflammation | 1 µg/kg - 5 mg/kg | Rats | i.p. | Dose-dependent increases in serum TNF-α, IL-1β, and IL-6.[5] | [5] |
| Neuroinflammation | 0.25 - 0.75 mg/kg (chronic) | SWR/J mice | i.p. | 0.75 mg/kg induced significant recognition memory impairment.[6] | [6] |
| Lung Inflammation | 1 - 10 mg/15g body wt (aerosolized) | Wild-type mice | Inhalation | Dose-dependent increase in neutrophils, TNF-α, and KC in BAL fluid.[2] | [2] |
| Priming Stage | 0.1 - 1 ng/mouse | Mice | i.v. | Induces a non-toxic priming stage without pro-inflammatory cytokine release.[1][2] | [1][2] |
Table 2: Dose-Response of CpG Oligodeoxynucleotides (ODNs) in Mice
| Parameter | Dose Range | Animal Model | Route of Administration | Observed Effects | Citation(s) |
| Immune Adjuvant | 10 µ g/mouse | Young mice | i.p. | Potent Th1-like humoral and cell-mediated immune responses against HBsAg.[7] | [7] |
| Antitumor Effect | 50 µ g/mouse | BALB/c mice with CT26 tumors | Intratumoral | Significant suppression of tumor growth. | |
| Th1 Response | 50-250 µ g/mouse | Rodent models | i.p., s.c., i.v. | Induction of Th1-dominated immune responses.[8] | [8] |
| Cytokine Induction | 0.33 - 1 µM (in vitro) | Human PBMCs | N/A | Peak IFN-α, IL-6, and TNF-α production.[9] | [9] |
Table 3: Dose-Response of Polyinosinic:Polycytidylic Acid (Poly(I:C)) in Mice
| Parameter | Dose Range | Animal Model | Route of Administration | Observed Effects | Citation(s) |
| LD50 | 15.8 mg/kg | White mice | i.v. | [3] | |
| Lung Inflammation | 10 - 100 µ g/mouse (3 doses) | Mice | i.n. | Dose-dependent influx of neutrophils and mononuclear cells into the airways.[4] | [4] |
| Systemic Cytokine Induction | 100 µ g/mouse | Mice | i.v. | Induction of IFN-λ and IFN-α in serum. | |
| Antiviral Protection | 1 mg/kg/dose (2 doses) | Mice | i.n. | 100% survival against influenza A infection. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for In Vivo PAMP Dose-Finding Study
-
PAMP Preparation: Reconstitute the lyophilized PAMP in sterile, endotoxin-free saline or PBS to a stock concentration. Aliquot and store at -20°C or -80°C as recommended by the manufacturer. Before use, thaw an aliquot and dilute to the desired working concentrations.
-
Animal Groups: Randomly assign age- and sex-matched animals to different dose groups, including a vehicle control group (e.g., saline or PBS). A typical dose-finding study might include 3-5 animals per group.
-
Administration: Administer the PAMP solution via the chosen route (e.g., i.p., i.v., s.c.). Ensure accurate dosing based on individual animal body weights.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours post-injection). Record body weight daily.
-
Sample Collection: At predetermined time points, collect blood samples for cytokine analysis (e.g., via cardiac puncture under terminal anesthesia). Tissues of interest can also be harvested for further analysis (e.g., histology, flow cytometry, or gene expression).
-
Data Analysis: Analyze cytokine levels (e.g., using ELISA or multiplex assays) and other relevant parameters to determine the dose-response relationship.
Visualizations
Signaling Pathways
Caption: LPS signaling through TLR4 leading to the activation of MyD88-dependent and TRIF-dependent pathways.
Caption: CpG ODN recognition by TLR9 within the endosome, activating MyD88-dependent signaling.
Caption: Poly(I:C) recognition by endosomal TLR3 and cytosolic RIG-I/MDA5, leading to immune activation.
Experimental Workflow
Caption: A typical workflow for optimizing PAMP dosage in in vivo experiments.
References
- 1. Toxicity of polyinosinic-polycytidylic acid admixed with poly-L-lysine and solubilized with carboxymethylcellulose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. [Comparative study of the toxicity of poly G-poly C and poly I-poly C in different objects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term activation of TLR3 by Poly(I:C) induces inflammation and impairs lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Class-B CpG-ODN Formulated With a Nanostructure Induces Type I Interferons-Dependent and CD4+ T Cell-Independent CD8+ T-Cell Response Against Unconjugated Protein Antigen [frontiersin.org]
- 6. Evaluation in a Cytokine Storm Model In Vivo of the Safety and Efficacy of Intravenous Administration of PRS CK STORM (Standardized Conditioned Medium Obtained by Coculture of Monocytes and Mesenchymal Stromal Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo [frontiersin.org]
Technical Support Center: Synthetic Proadrenomedullin (1-20) Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic Proadrenomedullin (PAMP) (1-20) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of synthetic human Proadrenomedullin (1-20)?
The theoretical monoisotopic mass of human Proadrenomedullin (1-20) (ARLDVASEFRKKWNKWALSR-NH2) is 2460.87 Da. Mass spectrometry is the primary method to confirm the molecular weight of the synthetic peptide.[1][2][3]
Q2: What purity level is recommended for in vitro and in vivo experiments?
For most research applications, a purity of >95% as determined by HPLC is recommended to avoid confounding results from impurities.[4] For sensitive bioassays, higher purity (>98%) may be necessary.
Q3: How should I properly store my lyophilized Proadrenomedullin (1-20) peptide?
Lyophilized peptides should be stored at -20°C or colder, away from bright light.[5] To prevent degradation from moisture, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[6][7] For long-term storage, storing at -80°C is recommended.[8]
Q4: What is the best way to dissolve lyophilized Proadrenomedullin (1-20)?
The solubility of a peptide is sequence-dependent. For Proadrenomedullin (1-20), which has a net positive charge, sterile distilled water or a dilute aqueous acidic solution (e.g., 0.1% acetic acid) is a good starting point.[6] If solubility issues persist, sonication may help. It is advisable to first dissolve the peptide in a small amount of a solvent like DMSO, and then dilute with the aqueous buffer.
Q5: What are common impurities found in synthetic peptides?
Impurities can arise during synthesis and include truncated sequences, deletion sequences, and peptides with incomplete deprotection of protecting groups.[9] Environmental factors can also lead to oxidation (particularly of Met and Trp residues) and deamidation (especially of Asn and Gln residues).[5][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the quality control and use of synthetic Proadrenomedullin (1-20).
Mass Spectrometry Analysis
| Problem | Possible Cause | Recommended Solution |
| Observed molecular weight does not match the theoretical mass. | Incorrect peptide sequence synthesis. | Verify the amino acid sequence using MS/MS sequencing.[1][10] |
| Incomplete removal of protecting groups from amino acid side chains during synthesis. | Review the synthesis and cleavage protocols. The presence of protecting groups will add to the total mass. | |
| Unexpected modifications (e.g., oxidation, formylation). | High-resolution mass spectrometry can help identify small mass shifts indicative of modifications. | |
| Multiple peaks observed in the mass spectrum. | Presence of impurities such as truncated or deletion sequences. | Purify the peptide using preparative HPLC.[1] |
| Dimerization of the peptide. | Analyze the sample under reducing conditions if disulfide bond formation is possible (though Proadrenomedullin (1-20) does not contain Cysteine). | |
| Salt adduction (e.g., Na+, K+). | Use a clean sample handling technique and high-purity solvents. |
HPLC Analysis
| Problem | Possible Cause | Recommended Solution |
| Low purity indicated by multiple peaks. | Suboptimal synthesis or purification. | Re-purify the peptide using a different HPLC gradient or column chemistry. |
| Peptide degradation during storage or handling. | Ensure proper storage conditions (-20°C or colder, desiccated).[7] Prepare fresh solutions for analysis. | |
| Broad or tailing peaks. | Poor solubility in the mobile phase. | Adjust the mobile phase composition (e.g., organic solvent concentration, pH). |
| Interaction of the peptide with the column material. | Use a different column (e.g., with a different pore size or surface chemistry). | |
| Inconsistent retention times between runs. | Fluctuations in temperature or mobile phase composition. | Ensure the HPLC system is properly equilibrated and the temperature is stable. Use freshly prepared mobile phases. |
| Column degradation. | Replace the column or use a guard column to protect it. |
Peptide Handling and Solubility
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized peptide. | The peptide has a high net charge or hydrophobic character. | Start with sterile, distilled water. If that fails, try a small amount of 0.1% acetic acid. For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used first, followed by the addition of an aqueous buffer. |
| The peptide has aggregated. | Gentle sonication can help break up aggregates. | |
| Loss of biological activity over time. | Peptide degradation in solution. | Peptide solutions have limited stability. It is best to prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile buffers at pH 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[5] |
| Oxidation of sensitive residues (e.g., Met, Trp). | Use deoxygenated buffers for dissolving peptides containing these residues.[7] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for analyzing the purity of synthetic Proadrenomedullin (1-20).
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Inject 20 µL of the sample onto the column.
-
Run the gradient and record the chromatogram.
-
Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Mass Spectrometry (MS)
This protocol describes the determination of the molecular weight of synthetic Proadrenomedullin (1-20).
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation (ESI):
-
Dissolve the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a concentration of 10-100 pmol/µL.
-
-
Sample Preparation (MALDI):
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 50:50 mixture of acetonitrile and water with 0.1% TFA.
-
Mix the peptide solution (1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
Amino Acid Analysis (AAA)
This protocol is for determining the amino acid composition and quantifying the peptide.[11][12]
-
Hydrolysis:
-
Place a known amount of the lyophilized peptide into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Derivatization:
-
After hydrolysis, evaporate the HCl.
-
Reconstitute the amino acid mixture in a suitable buffer.
-
Derivatize the amino acids using a reagent such as phenyl isothiocyanate (PITC) or ninhydrin.[13]
-
-
Analysis:
-
Separate the derivatized amino acids by HPLC or ion-exchange chromatography.[12][14]
-
Quantify the amount of each amino acid by comparing the peak areas to those of a known standard.
-
The net peptide content can be calculated from the sum of the quantified amino acids relative to the initial weight of the lyophilized sample.[9][10]
-
Visualizations
Proadrenomedullin (1-20) Quality Control Workflow
Caption: Workflow for the synthesis and quality control of Proadrenomedullin (1-20).
Proadrenomedullin (1-20) Signaling Pathways
Proadrenomedullin (1-20) has been shown to interact with multiple receptors, leading to diverse downstream effects.
Caption: Known signaling pathways for Proadrenomedullin (1-20).
References
- 1. Quality control of synthetic peptides [innovagen.com]
- 2. polypeptide.com [polypeptide.com]
- 3. Proadrenomedullin (1-20) (human) peptide [novoprolabs.com]
- 4. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Analysis of Peptides and Conjugates by Amino Acid Analysis. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of PAMP(1-20) and Adrenomedullin Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of Proadrenomedullin N-terminal 20 peptide (PAMP(1-20)) and Adrenomedullin (AM). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of these two related peptides.
Derived from the same precursor, proadrenomedullin, PAMP(1-20) and Adrenomedullin are bioactive peptides involved in a range of physiological processes. While they share some functional similarities, they exhibit distinct receptor interactions, signaling pathways, and potencies in their biological effects. This guide explores these differences through a comparative analysis of their receptor binding, second messenger activation, vasodilatory effects, and antimicrobial properties.
Quantitative Comparison of Bioactivities
To provide a clear overview of the differences in potency and efficacy between PAMP(1-20) and Adrenomedullin, the following tables summarize key quantitative data from various experimental studies.
| Parameter | PAMP(1-20) | Adrenomedullin (AM) | Reference |
| Receptor Binding Affinity (IC50/EC50) | |||
| MRGPRX2 (EC50) | 251 nM | No activity | [1] |
| ACKR3/CXCR7 (EC50) | > 10 µM | Moderate micromolar activity | [2][3] |
| CLR/RAMP2 or CLR/RAMP3 (IC50) | No activity | 10 nM | [4] |
| Nicotinic Cholinergic Receptor (IC50) | ~350 nM (inhibition of catecholamine secretion) | Not reported | [5] |
| Second Messenger Activation (EC50) | |||
| G-protein activation (MrgX2) | 251 nM | No activity | [1] |
| cAMP Accumulation | No direct effect on basal cAMP | 85.76 nM (rat DRG neurons), 103.3 nM (rat SM neurons), 100 nM (teratocarcinoma cells) | [4][6] |
| Physiological Effects | |||
| Vasodilation | Significantly less potent than AM | Potent vasodilator | [7] |
| Antimicrobial Activity (MIC) vs. E. coli | 4-32 µM | Dose-dependent activity reported, specific MIC values not found | [8][9] |
| Antimicrobial Activity (MIC) vs. S. aureus | 4-32 µM | Not reported | [8] |
Table 1: Comparative Bioactivity of PAMP(1-20) and Adrenomedullin. This table summarizes the half-maximal inhibitory/effective concentrations (IC50/EC50) for receptor binding and second messenger activation, as well as the minimum inhibitory concentrations (MIC) for antimicrobial activity.
Signaling Pathways
PAMP(1-20) and Adrenomedullin mediate their effects through distinct signaling pathways. Adrenomedullin primarily signals through the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying proteins (RAMPs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6] In contrast, PAMP(1-20) has been shown to act through the Mas-related G protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor ACKR3/CXCR7.[1][2] Its interaction with MrgX2 suggests coupling to G proteins, though the specific downstream effectors are less well-characterized than those for Adrenomedullin. PAMP(1-20) has also been identified as a non-competitive antagonist of nicotinic cholinergic receptors.[5]
References
- 1. PAMP-20 (human) | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 2. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proadrenomedullin NH(2)-terminal 20 peptide (PAMP) and adrenomedullin bind to teratocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenomedullin and proadrenomudullin N-terminal 20 peptide (PAMP) are present in human colonic epithelia and exert an antimicrobial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between PAMP and its Truncated Fragment PAMP(12-20)
For Researchers, Scientists, and Drug Development Professionals
Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal fragment PAMP(12-20) are bioactive peptides derived from the same precursor, proadrenomedullin. While sharing a common origin, these peptides exhibit distinct functional profiles, with PAMP acting primarily as an agonist and PAMP(12-20) often functioning as a weak antagonist or partial agonist. This guide provides a detailed comparison of their biological activities, supported by experimental data, to elucidate their differential roles in physiological and pathological processes.
Quantitative Comparison of Biological Activities
The functional divergence between PAMP and PAMP(12-20) is evident in their varying potencies and efficacies in several biological assays. The following table summarizes key quantitative data from comparative studies.
| Biological Activity | Peptide | Species | Assay System | Potency/Efficacy | Reference |
| Receptor Binding | PAMP | Human | Adrenal Gland Autoradiography | More potent displacement of [¹²⁵I]PAMP | [1] |
| PAMP(12-20) | Human | Adrenal Gland Autoradiography | Less potent displacement; 71-72% displacement at max concentration vs. 96-98% for PAMP | [1] | |
| ACKR3 Activation | PAMP | Human | HEK Cells (β-arrestin-2 recruitment) | EC₅₀ > 10 µM | [2][3] |
| PAMP(12-20) | Human | HEK Cells (β-arrestin-2 recruitment) | Reduced potency, EC₅₀ > 10 µM | [2][3] | |
| MrgX2 Activation | PAMP | Human | HEK Cells (β-arrestin-2 recruitment) | EC₅₀ = 6.2 µM | [2][3] |
| Inhibition of Aldosterone Secretion | PAMP | Human | Adrenal Zona Glomerulosa Cells | IC₅₀ = 3.1 ± 0.8 x 10⁻¹⁰ M (vs. BAYK-8644) | [1] |
| PAMP(12-20) | Human | Adrenal Zona Glomerulosa Cells | No significant inhibitory effect | [1] | |
| Inhibition of Catecholamine Secretion | PAMP | Human | Adrenal Medulla Cells | IC₅₀ = 0.9 ± 0.2 x 10⁻¹⁰ M (vs. BAYK-8644) | [1] |
| PAMP(12-20) | Human | Adrenal Medulla Cells | No significant inhibitory effect | [1] | |
| Angiogenesis | PAMP | Human | In vivo angiogenesis assay | Potent angiogenic factor at femtomolar concentrations | [4] |
| PAMP(12-20) | Human | In vivo angiogenesis assay | Inhibits PAMP-induced angiogenesis in a dose-dependent manner | [4][5] | |
| Vasodepressor Activity | PAMP | Rat, Cat | In vivo blood pressure measurement | More potent than PAMP(12-20) | [6] |
| PAMP(12-20) | Rat, Cat | In vivo blood pressure measurement | Approximately 3-fold less potent than PAMP | [6] |
Signaling Pathways and Mechanisms of Action
The functional differences between PAMP and PAMP(12-20) are rooted in their interactions with cell surface receptors and the subsequent signaling cascades they trigger. While the full receptor profile for PAMP is still under investigation, the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3) have been identified as potential candidates.[2][7]
PAMP-Mediated Inhibition of Secretion
Full-length PAMP has been shown to inhibit agonist-stimulated aldosterone and catecholamine secretion from adrenal gland cells.[1] This inhibitory effect is primarily mediated by the impairment of Ca²⁺ influx through voltage-gated calcium channels.[1] The N-terminal region of PAMP is crucial for this activity.
Caption: PAMP signaling pathway for the inhibition of hormone secretion.
Antagonistic Action of PAMP(12-20)
In contrast to the full-length peptide, PAMP(12-20) lacks the N-terminal amino acids required for full agonistic activity in certain pathways. It can bind to the PAMP receptor but fails to elicit a robust downstream signal, thereby acting as a competitive antagonist. For instance, PAMP(12-20) can inhibit PAMP-induced angiogenesis and partially reverse the antisecretagogue effects of PAMP.[1][4]
Caption: Competitive antagonism of PAMP signaling by PAMP(12-20).
Experimental Protocols
Receptor Binding Assay (Autoradiography)
This protocol is based on the methodology described by Andreis et al. (1999).
-
Tissue Preparation: Human adrenal glands are frozen, and 10-15 µm thick sections are prepared.
-
Incubation: Sections are incubated for 120 minutes at 37°C with 10⁻⁹ mol/L of [¹²⁵I]PAMP.
-
Competition Assay: To determine binding specificity, parallel incubations are performed in the presence of increasing concentrations (10⁻¹⁰ to 10⁻⁷ mol/L) of unlabeled PAMP or PAMP(12-20).
-
Washing and Autoradiography: Sections are washed to remove unbound radioligand, dried, and apposed to autoradiographic film.
-
Analysis: The density of the autoradiographic signal is quantified using computer-assisted densitometry to determine the displacement of [¹²⁵I]PAMP by the unlabeled peptides.[1][8]
Angiogenesis Assay (Directed In Vivo Angiogenesis Assay - DIVAA)
This protocol is based on the methodology described by Martinez et al. (2004).
-
Angioreactor Preparation: Silicone cylinders closed at one end ("angioreactors") are filled with Matrigel mixed with the peptides to be tested (e.g., PAMP at 1 nmol/L, PAMP(12-20) at varying concentrations).
-
Implantation: The angioreactors are implanted subcutaneously in the dorsal flank of nude mice.
-
Incubation Period: The mice are maintained for a period that allows for new blood vessel formation into the Matrigel plug.
-
Analysis: The angioreactors are removed, and the extent of angiogenesis is quantified by measuring the amount of hemoglobin in the Matrigel plug using a colorimetric assay.[4][5]
β-Arrestin-2 Recruitment Assay
This protocol is based on the methodology described by Garel et al. (2021).
-
Cell Culture: HEK293 cells are co-transfected with plasmids encoding for a PAMP receptor (e.g., ACKR3 or MrgX2) fused to one fragment of a reporter enzyme (e.g., NanoLuc) and β-arrestin-2 fused to the complementary fragment of the reporter.
-
Peptide Stimulation: The transfected cells are stimulated with varying concentrations of PAMP or PAMP(12-20).
-
Signal Detection: If the peptide activates the receptor, β-arrestin-2 is recruited to the receptor, bringing the two fragments of the reporter enzyme into close proximity and generating a luminescent signal.
-
Data Analysis: The luminescent signal is measured, and dose-response curves are generated to calculate the EC₅₀ for each peptide.[2][3]
Conclusion
The functional differences between PAMP and PAMP(12-20) highlight the critical role of the N-terminal region of PAMP in its agonist activity. While full-length PAMP demonstrates potent effects in processes such as angiogenesis and the regulation of hormone secretion, the truncated PAMP(12-20) fragment often acts as an antagonist, making it a valuable tool for studying PAMP signaling and a potential therapeutic agent for inhibiting PAMP-mediated processes like tumor angiogenesis.[4] Understanding these differences is crucial for the development of targeted therapies that modulate the PAMP signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Proadrenomedullin NH2-terminal peptide (PAMP)(12-20) has vasodepressor activity in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A DNA Vaccine Against Proadrenomedullin N-Terminal 20 Peptide (PAMP) Reduces Angiogenesis and Increases Lymphocyte and Macrophage Infiltration but Has No Effect on Tumor Burden in a Mouse Model of Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
A Comparative Analysis of Pathogen-Associated Molecular Pattern (PAMP) Recognition Across Species
For Researchers, Scientists, and Drug Development Professionals
The innate immune system, the first line of defense against invading pathogens, relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). The recognition of PAMPs triggers a cascade of signaling events culminating in an inflammatory response to eliminate the pathogen. While the fundamental principles of PAMP recognition are conserved throughout evolution, from invertebrates to vertebrates, significant species-specific differences exist. Understanding these variations is crucial for translational research, including the development of effective vaccines and immunomodulatory drugs. This guide provides a comparative analysis of PAMP recognition across various species, supported by experimental data.
Key PAMPs and Their Recognition Across Species
The ability to recognize PAMPs is a fundamental aspect of innate immunity. However, the specificity and intensity of the response to these microbial signatures can vary significantly between different animal species. This section delves into the comparative recognition of some of the most well-characterized PAMPs.
Lipopolysaccharide (LPS)
LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant. It is primarily recognized by a complex of Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2).
While the TLR4 signaling pathway is broadly conserved, there are notable differences in LPS recognition across species. For instance, humans are more sensitive to LPS-induced toxicity than mice.[1] Studies have revealed that hypo-acylated LPS from Yersinia pestis, produced when the bacterium is grown at 37°C, is less stimulatory to human TLR4/MD-2 compared to the murine equivalent, potentially contributing to the increased susceptibility of humans to this pathogen.[2][3] In contrast, hexa-acylated LPS from enteric bacteria like E. coli and Salmonella enterica is highly stimulatory to both human and mouse TLR4/MD-2.[2] Interestingly, while mammals have multiple receptors for LPS, this potent PAMP is not universally immunostimulatory across all eukaryotes.[4] Furthermore, fish TLR4 does not recognize LPS, indicating a significant evolutionary divergence in the recognition of this PAMP.[2][5]
A comparative transcriptomic analysis of peripheral blood mononuclear cells (PBMCs) stimulated with LPS revealed both conserved and species-specific gene expression patterns across the giant panda, human, mouse, and monkey.[6] For example, the pro-inflammatory cytokine IL-6 was significantly upregulated in all four species, while the expression of co-stimulatory molecules like CD86 showed species-specific regulation.[6]
| Gene | Giant Panda (Fold Change) | Human (Fold Change) | Mouse (Fold Change) | Monkey (Fold Change) |
| TLR4 | 1.8 | 2.5 | 1.5 | 2.1 |
| MD-2 (LY96) | 3.2 | 4.1 | 2.8 | 3.5 |
| CD14 | 5.6 | 7.2 | 4.9 | 6.3 |
| IL-6 | 15.2 | 20.8 | 12.5 | 18.1 |
| TNF-α | 8.9 | 12.4 | 7.1 | 10.5 |
| CD86 | NS | NS | ↑ | NS |
| CD40 | ↑ | ↑ | ↑ | ↑ |
| Table 1: Comparative fold-change in expression of selected genes in PBMCs 4 hours post-LPS stimulation. Data synthesized from a comparative transcriptome analysis.[6] (NS = Not Significantly different, ↑ = Significantly Upregulated) |
Peptidoglycan (PGN)
Peptidoglycan is a major structural component of bacterial cell walls and is recognized by Peptidoglycan Recognition Proteins (PGRPs). The evolution and function of PGRPs exhibit remarkable diversity across the animal kingdom.
Invertebrates, such as insects, possess a large and diverse repertoire of PGRPs, with up to 19 genes in Drosophila.[7] These PGRPs play crucial roles in activating signaling pathways like the Toll and Imd pathways, inducing phagocytosis, and hydrolyzing PGN.[7][8] In contrast, mammals have only four PGRP genes.[7] While some mammalian PGRPs also possess amidase activity to hydrolyze PGN, a key evolutionary innovation is the acquisition of direct bactericidal activity by three of the four mammalian PGRPs.[7] This direct killing mechanism by interacting with cell wall PGN appears to be a more recent evolutionary development in vertebrates.[7]
The structural basis for PGN recognition and the subsequent activation of distinct signaling pathways is also a key area of divergence. In Drosophila, the recognition of different forms of PGN (Lys-type from Gram-positive bacteria and DAP-type from Gram-negative bacteria) by different PGRPs is thought to trigger specific downstream immune responses.[9][10]
Flagellin
Flagellin, the protein subunit of the bacterial flagellum, is recognized by TLR5. The structural basis of the TLR5-flagellin interaction is well-conserved, with the D1 domain of flagellin being the primary binding site.[11][12] However, there is evidence of species-specific differences in both TLR5 signaling and the recognition of flagellins from different bacterial species.
For example, bovine TLR5 (bTLR5) expressed in bovine cells induces higher levels of the chemokine CXCL8 in response to flagellin compared to human TLR5 (hTLR5) in human cells, suggesting host cell specificity in the response.[13] Furthermore, the signaling pathways downstream of TLR5 activation show host-specific variations. While PI3K activation is required for bTLR5 signaling, this is not the case for hTLR5.[13] These differences in recognition and signaling can impact the efficacy of flagellin-based vaccine adjuvants across different species.[13]
Unmethylated CpG DNA
Vertebrate immune systems have evolved to recognize unmethylated CpG dinucleotides, which are common in bacterial and viral DNA but are suppressed and methylated in vertebrate genomes. This recognition is mediated by TLR9, an endosomal receptor.
Significant species-specific differences exist in the optimal CpG motifs recognized by TLR9. For instance, human TLR9 is most effectively stimulated by CpG motifs containing the sequence GTCGTT, whereas murine TLR9 preferentially recognizes motifs with the GACGTT sequence.[6][14][15][16] This specificity is largely dependent on the phosphorothioate backbone modification often used in synthetic CpG oligonucleotides and is not observed with natural phosphodiester DNA.[17] These findings have important implications for the design of CpG-based adjuvants for use in different species.
Signaling Pathway Divergence
The signaling pathways initiated by PAMP recognition, while sharing core components, have also undergone evolutionary divergence.
TLR Signaling
In mammals, TLR signaling is broadly categorized into MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and IRFs.[18][19] While the core components of these pathways are conserved across vertebrates, their regulation and the specific gene expression programs they induce can differ.[1][11] For example, a comparative analysis of human and mouse macrophages revealed that 24% of orthologous genes regulated by LPS showed divergent expression patterns.[1]
Invertebrates, such as Drosophila, also utilize a Toll-like receptor (Toll) pathway. However, a key difference is that Drosophila Toll does not directly bind to PAMPs. Instead, PAMP recognition by PGRPs or other PRRs triggers a proteolytic cascade that leads to the cleavage of the cytokine-like molecule Spätzle, which then binds to and activates the Toll receptor.[17]
Figure 1: Simplified comparison of mammalian TLR4 and Drosophila Toll signaling pathways.
Antiviral Signaling
The recognition of viral PAMPs, such as double-stranded RNA (dsRNA) and viral DNA, also shows evolutionary variation. In mammals, viral RNAs are primarily sensed by endosomal TLRs (TLR3, TLR7/8) and cytosolic RIG-I-like receptors (RLRs), while viral DNA is detected by TLR9 and cytosolic DNA sensors like cGAS.[14][15] These recognition events lead to the production of type I interferons (IFNs), which are crucial for establishing an antiviral state.[11]
Birds also possess TLR3 and TLR7 for viral RNA recognition, but they lack TLR8 and TLR9.[14] Instead, birds have unique TLRs, such as TLR15 and TLR21, which are not found in mammals and are involved in recognizing bacterial and yeast components.[14] The RLR pathway, including RIG-I, is conserved in birds and plays a significant role in influenza A virus detection in ducks.[14]
Figure 2: Comparison of key viral PAMP recognition receptors in mammals and birds.
Experimental Protocols
The comparative analysis of PAMP recognition across species relies on a variety of experimental techniques. Below are overviews of key methodologies.
Comparative Transcriptomics (RNA-Seq)
This powerful technique allows for the unbiased, genome-wide analysis of gene expression in response to PAMP stimulation.
-
Cell Isolation and Culture: Isolate primary immune cells (e.g., PBMCs, macrophages) from the species of interest.
-
PAMP Stimulation: Treat the cells with a specific PAMP (e.g., LPS, PGN) at a defined concentration and for various time points.
-
RNA Extraction and Library Preparation: Extract total RNA from stimulated and control cells and prepare sequencing libraries.
-
Sequencing: Perform high-throughput sequencing of the RNA libraries.
-
Data Analysis: Align sequencing reads to the respective species' reference genome, quantify gene expression levels, and identify differentially expressed genes.
-
Cross-Species Comparison: Compare the expression profiles of orthologous genes to identify conserved and divergent responses.[6][12]
Cytokine Profiling
Measuring the production of cytokines in response to PAMPs provides a functional readout of the ensuing immune response.
-
Cell Stimulation: As described for RNA-Seq, stimulate immune cells with the PAMP of interest.
-
Supernatant Collection: Collect the cell culture supernatant at different time points.
-
Cytokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use species-specific antibody pairs to quantify the concentration of individual cytokines.[20]
-
Multiplex Bead Array: Simultaneously measure the levels of multiple cytokines in a single sample using fluorescently labeled beads.
-
qPCR (Quantitative Polymerase Chain Reaction): Measure the mRNA expression levels of cytokine genes in the stimulated cells.[20]
-
Figure 3: A generalized experimental workflow for the comparative analysis of PAMP responses.
Conclusion
The recognition of PAMPs is a cornerstone of innate immunity, yet the molecular details of this process exhibit significant variation across the animal kingdom. These species-specific differences in PRR repertoires, ligand recognition, and downstream signaling pathways have profound implications for host-pathogen interactions and the translation of immunological findings from model organisms to humans. A deeper understanding of this evolutionary diversity is essential for the development of novel and broadly effective immunotherapies and vaccines. Further research employing comparative genomics, proteomics, and functional assays across a wider range of species will continue to illuminate the intricate co-evolutionary arms race between hosts and their microbial counterparts.
References
- 1. Evolution of Innate Immunity: Clues from Invertebrates via Fish to Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the Innate and Adaptive Immune Systems in Cartilaginous Fish, Ray-Finned Fish, and Lobe-Finned Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-specific PAMP recognition by TLR2 and evidence for species-restricted interaction with Dectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fisheriesjournal.com [fisheriesjournal.com]
- 6. Comparative transcriptome analyses of immune responses to LPS in peripheral blood mononuclear cells from the giant panda, human, mouse, and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteria- and fungus-derived PAMPs induce innate immune memory via similar functional, metabolic, and transcriptional adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genomeweb.com [genomeweb.com]
- 9. The role of lipopolysaccharide and peptidoglycan, two glycosylated bacterial microbe‐associated molecular patterns (MAMPs), in plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessibility to Peptidoglycan Is Important for the Recognition of Gram-Positive Bacteria in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolutionary divergence of induced versus constitutive antiviral gene expression levels between primates and rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative immune-relevant transcriptome reveals the evolutionary basis of complex traits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune genes are hotspots of shared positive selection across birds and mammals | eLife [elifesciences.org]
- 14. Pattern Recognition Receptor Signaling and Innate Responses to Influenza A Viruses in the Mallard Duck, Compared to Humans and Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathogen Recognition and Activation of the Innate Immune Response in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Danger signal and PAMP sensing define binary signaling pathways upstream of Toll - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toll-Like Receptors, Associated Biological Roles, and Signaling Networks in Non-Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PAMPs and DAMPs: signal 0s that spur autophagy and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Porcine blood mononuclear cell cytokine responses to PAMP molecules: comparison of mRNA and protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PAMP ELISA with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pathogen-Associated Molecular Patterns (PAMPs) is critical for research in innate immunity, infectious diseases, and the development of novel therapeutics. Enzyme-Linked Immunosorbent Assays (ELISAs) and Mass Spectrometry (MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: PAMP ELISA vs. Mass Spectrometry
| Feature | PAMP ELISA | Mass Spectrometry (LC-MS/MS) |
| Principle | Immuno-enzymatic detection of a specific PAMP using antibodies. | Separation by liquid chromatography and identification/quantification based on mass-to-charge ratio. |
| Specificity | High, but dependent on antibody quality and potential for cross-reactivity with structurally similar molecules.[1][2][3][4][5] | Very high, allowing for the precise identification of specific PAMP molecules and even their substructures. |
| Sensitivity | Typically in the ng/mL to pg/mL range. For example, some commercial flagellin ELISA kits report a sensitivity of around 0.195 ng/mL.[6] | Can achieve high sensitivity, often in the pg/mL to fg/mL range. For instance, a validated HILIC-MS method for peptidoglycan components reported Limits of Quantification (LoQs) in the sub-mg/L (sub-µg/mL) range.[7] |
| Quantitative Accuracy | Good, but can be influenced by antibody-antigen binding kinetics and matrix effects. Standardization across different assays can be challenging.[8] | High, especially when using stable isotope-labeled internal standards for absolute quantification. However, it can be susceptible to matrix effects that may cause ion suppression or enhancement.[9][10] |
| Throughput | High, with 96-well or 384-well plate formats enabling simultaneous analysis of numerous samples. | Lower, as samples are typically analyzed sequentially. |
| Cost | Lower cost per sample and less expensive instrumentation. | Higher initial instrument cost and higher cost per sample due to reagents and maintenance. |
| Expertise Required | Relatively simple to perform with standard laboratory skills. | Requires specialized expertise for instrument operation, method development, and data analysis. |
| Sample Complexity | Can be susceptible to interference from complex biological matrices. | More robust in handling complex samples due to the separation power of liquid chromatography. |
| Multiplexing | Limited, typically measures one analyte per well. | Inherently capable of multiplexing, allowing for the simultaneous analysis of multiple PAMPs in a single run. |
PAMP Signaling Pathways
PAMPs are recognized by Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs) and NOD-like Receptors (NLRs), initiating downstream signaling cascades that lead to the activation of innate immune responses.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for PAMP quantification using ELISA and Mass Spectrometry.
PAMP ELISA Protocol (Sandwich ELISA)
This protocol is a general guideline for a sandwich ELISA, as would be found in many commercial kits for PAMPs like Lipopolysaccharide (LPS) or Peptidoglycan.
-
Plate Coating:
-
Coat a 96-well microplate with 100 µL/well of capture antibody specific for the target PAMP (e.g., anti-LPS antibody) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add 100 µL/well of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL/well of biotinylated detection antibody and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add 100 µL/well of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Addition and Measurement:
-
Wash the plate five times.
-
Add 100 µL/well of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL/well of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
PAMP Quantification by LC-MS/MS
This protocol outlines a general workflow for the quantification of PAMPs, such as peptidoglycan components, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Peptidoglycan Example):
-
Cell Lysis: Lyse bacterial cells to release cell wall components.
-
Hydrolysis: Perform acidic hydrolysis (e.g., with 6N HCl) to break down the peptidoglycan polymer into its constituent monosaccharides (N-acetylglucosamine, N-acetylmuramic acid) and amino acids.
-
Purification: Use solid-phase extraction (SPE) or other cleanup methods to remove interfering substances from the sample matrix.
-
Reconstitution: Resuspend the dried hydrolysate in a suitable solvent (e.g., 50% aqueous acetonitrile) and add an isotopically labeled internal standard.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample into an HPLC or UPLC system.
-
Separate the PAMP components using a suitable column (e.g., a HILIC column for polar molecules like amino sugars).
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry (MS) Detection:
-
Introduce the eluent from the LC system into the mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for the analyte of interest and monitoring a specific fragment ion after collision-induced dissociation.
-
Acquire data for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of the PAMP component in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Conclusion
Both PAMP ELISA and mass spectrometry are valuable tools for the quantification of PAMPs, each with its own set of advantages and limitations.
-
PAMP ELISA is a well-suited method for high-throughput screening and routine analysis of specific PAMPs, offering good sensitivity and ease of use at a lower cost.
-
Mass Spectrometry provides superior specificity and accuracy, making it the gold standard for the definitive identification and absolute quantification of PAMPs, especially in complex matrices or when analyzing novel PAMP structures.
The choice between these two powerful techniques will ultimately depend on the specific research question, the required level of analytical detail, sample throughput needs, and available resources. In many cases, these methods can be used in a complementary fashion, with ELISA for initial screening and high-throughput analysis, followed by mass spectrometry for validation and in-depth characterization.
References
- 1. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 2. Multi-peptide ELISAs overcome cross-reactivity and inadequate sensitivity of conventional Chlamydia pneumoniae serology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. biocompare.com [biocompare.com]
- 7. mdpi.com [mdpi.com]
- 8. Standardization of assay methods reduces variability of total PSA measurements: an Irish study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
functional comparison of PAMP and CGRP peptides
A Comprehensive Functional Comparison of PACAP and CGRP Peptides
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and Calcitonin Gene-Related Peptide (CGRP) are two neuropeptides that have garnered significant attention in the scientific community, particularly for their roles in physiological processes and their implications in various pathological conditions, most notably migraine.[1][2] Both peptides are potent vasodilators and are involved in nociception and neurogenic inflammation.[2][3] Despite their functional similarities, they exhibit distinct mechanisms of action, receptor preferences, and signaling pathways that warrant a detailed comparative analysis. This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison of the functional aspects of PACAP and CGRP, supported by experimental data and detailed methodologies.
PACAP, a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family, exists in two bioactive forms, PACAP-27 and PACAP-38.[4] It exerts its effects through three G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which is specific for PACAP, and the VPAC1 and VPAC2 receptors, which it shares with VIP.[5] CGRP, on the other hand, is a 37-amino acid peptide and a member of the calcitonin family. It signals through the CGRP receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[6] Interestingly, some PACAP receptors can also associate with RAMPs, adding a layer of complexity to their signaling.[6]
This comparative guide will delve into the signaling pathways of both peptides, present quantitative data on their receptor binding affinities and functional potencies, and provide detailed experimental protocols for key assays used in their characterization.
Signaling Pathways
Both PACAP and CGRP primarily mediate their effects through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][7] However, PACAP is also known to engage other signaling cascades, particularly through its specific receptor, PAC1R.[8]
PACAP Signaling Pathway
PACAP binding to its receptors, primarily PAC1R, VPAC1R, and VPAC2R, leads to the activation of the Gαs subunit of the associated G protein. This stimulates adenylyl cyclase, which converts ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. In addition to the Gαs pathway, PAC1R can also couple to the Gαq subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This dual coupling allows PACAP to exert a broader range of cellular effects compared to peptides that solely activate the cAMP pathway.[8]
Caption: PACAP signaling through Gαs/cAMP/PKA and Gαq/PLC/PKC pathways.
CGRP Signaling Pathway
CGRP binds to its receptor, a complex of CLR and RAMP1, which is also coupled to a Gαs protein.[7] This interaction triggers the activation of adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. The downstream effects of PKA activation are responsible for the majority of CGRP's physiological actions, including its potent vasodilatory effects. While the cAMP pathway is the primary signaling mechanism for CGRP, some studies suggest potential coupling to other pathways, although this is less well-characterized compared to PACAP.[8]
Caption: CGRP signaling primarily through the Gαs/cAMP/PKA pathway.
Quantitative Data Comparison
The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of PACAP and CGRP from various studies.
Receptor Binding Affinity (Ki in nM)
| Peptide | Receptor | Cell Line/Tissue | Ki (nM) |
| PACAP-38 | PAC1R | - | ~1000-fold higher affinity than VIP[4] |
| CGRP | CGRP Receptor | Dissociated rat spinal cord cells | - |
| CGRP | AMY1 Receptor | - | Lower potency than at CGRP receptor[9] |
Note: Specific Ki values for direct comparison are not consistently reported across the literature. The table reflects the relative affinities mentioned in the search results.
Functional Potency (EC50 in nM) and Efficacy (Emax)
cAMP Accumulation
| Peptide | Receptor/Cell Line | EC50 (nM) | Emax (% of maximum response) |
| CGRP | Dissociated rat spinal cord cells | pEC50: 8.3 ± 0.2 | 7-fold over basal[10] |
| Adrenomedullin | Dissociated rat spinal cord cells | pEC50: 9.1 ± 0.2 | 22-fold over basal[10] |
Vasodilation
| Peptide | Artery | Emax (% dilation) |
| CGRP | Porcine ophthalmic artery | 83 ± 5[11] |
| PACAP | Porcine ophthalmic artery | 37 ± 22[11] |
| PACAP | Porcine retinal vasculature | 40 ± 12[11] |
| CGRP | Porcine retinal vasculature | 29 ± 9[11] |
Note: pEC50 is the negative logarithm of the EC50 value.
Experimental Protocols
cAMP Accumulation Assay
This assay is fundamental for assessing the activation of Gαs-coupled receptors by PACAP and CGRP.
Objective: To quantify the amount of cAMP produced in cells upon stimulation with PACAP or CGRP.
Materials:
-
Cell line expressing the receptor of interest (e.g., HEK293 cells transfected with PAC1R or CGRP receptor components).
-
Cell culture medium (e.g., DMEM) with serum and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Stimulation buffer (e.g., serum-free DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
PACAP and CGRP peptides at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate (e.g., 24-well or 96-well) and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with PBS and then pre-incubate with the stimulation buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of PACAP or CGRP to the wells and incubate for a specific time (e.g., 10-15 minutes) at 37°C. Include a control with no peptide.
-
Lysis: Terminate the reaction by removing the stimulation buffer and adding the cell lysis buffer.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the peptide concentration to generate a dose-response curve. Calculate the EC50 and Emax values from the curve.
Caption: Workflow for a typical cAMP accumulation assay.
Receptor Binding Assay
This assay is used to determine the affinity of PACAP and CGRP for their respective receptors.
Objective: To measure the binding of a radiolabeled ligand to the receptor in the presence of competing unlabeled PACAP or CGRP.
Materials:
-
Cell membranes prepared from cells or tissues expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [¹²⁵I]-PACAP or [¹²⁵I]-CGRP).
-
Unlabeled PACAP and CGRP peptides at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube, mix the cell membranes, radiolabeled ligand, and varying concentrations of unlabeled PACAP or CGRP in the binding buffer. Include tubes with only the radiolabeled ligand (total binding) and tubes with an excess of unlabeled ligand (non-specific binding).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the unlabeled peptide to generate a competition binding curve. Calculate the IC50 (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive receptor binding assay.
Conclusion
Both PACAP and CGRP are crucial neuropeptides with significant overlapping and distinct functional roles. While both are potent vasodilators that primarily signal through the cAMP pathway, PACAP exhibits a more complex signaling profile by also activating the PLC pathway. This dual signaling capacity may contribute to the broader range of physiological effects attributed to PACAP. The quantitative data, although not exhaustive in the current literature for a direct side-by-side comparison in all aspects, suggests that their potencies can vary depending on the specific receptor subtype and tissue context. The provided experimental protocols offer a foundational framework for researchers to conduct their own comparative studies. A deeper understanding of the functional nuances between PACAP and CGRP is essential for the development of targeted therapeutics for conditions like migraine and other neurological and vascular disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Shared and independent roles of CGRP and PACAP in migraine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From CGRP to PACAP, VIP, and Beyond: Unraveling the Next Chapters in Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic changes in CGRP, PACAP, and PACAP receptors in the trigeminovascular system of a novel repetitive electrical stimulation rat model: Relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Research Portal [iro.uiowa.edu]
- 7. mdpi.com [mdpi.com]
- 8. PACAP versus CGRP in migraine: From mouse models to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of the Hypotensive Effects of Proadrenomedullin N-Terminal 20 Peptide (PAMP) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypotensive effects of Proadrenomedullin N-terminal 20 peptide (PAMP) and its analogs. The information presented is supported by experimental data to aid in research and development endeavors in the cardiovascular field.
Introduction
Proadrenomedullin N-terminal 20 peptide (PAMP) is a biologically active peptide derived from the same precursor as adrenomedullin (AM), a potent vasodilator. Both peptides exhibit significant hypotensive effects, but through distinct physiological mechanisms. This guide explores the comparative efficacy and signaling pathways of PAMP and its key analogs, providing a comprehensive overview for researchers.
Comparative Hypotensive Effects
The hypotensive activities of PAMP and its analogs have been evaluated in various animal models. The data below summarizes the dose-dependent effects on blood pressure.
Quantitative Data Summary
| Peptide | Animal Model | Dose | Change in Mean Arterial Pressure (mmHg) | Duration of Effect | Reference |
| PAMP | Conscious Rats | 10 nmol/kg | Similar to AM | - | [1] |
| 20 nmol/kg | -11 ± 2 | - | [1] | ||
| 50 nmol/kg | -14 ± 4 | 5-10 minutes | [1][2] | ||
| Anesthetized Rats | Dose-dependent | Rapid and strong hypotensive effect | - | [3] | |
| Adrenomedullin (AM) | Conscious Rats | 0.1 nmol/kg | Similar to PAMP | - | [1] |
| 0.5 nmol/kg | - | - | [1] | ||
| 1.0 nmol/kg | - | - | [1] | ||
| Pithed Rats | -2 ± 1, -7 ± 1, -10 ± 3 | - | - | [1] | |
| PAMP(12-20) | Cat | 3-100 nmol | Dose-dependent decrease in mesenteric perfusion pressure (approx. 3-fold less potent than PAMP) | Longer than AM | [4] |
| PAMP-12 (PAMP[9-20]) | Anesthetized Rats | Dose-dependent | Significant hypotensive effect | 5-10 minutes | [2] |
| PAMP[5-20] | Anesthetized Rats | - | Minor hypotensive activity | - | [3] |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions across studies. For instance, in the cat mesenteric vascular bed, PAMP was found to be approximately 100-fold less potent than adrenomedullin.[4]
Mechanisms of Action and Signaling Pathways
PAMP and its primary analog, adrenomedullin, exert their hypotensive effects through fundamentally different signaling cascades.
PAMP Signaling Pathway
PAMP's hypotensive action is primarily attributed to its sympathoinhibitory activity. It reduces the release of norepinephrine from peripheral sympathetic nerve endings.[1] This action is mediated through a pertussis toxin-sensitive G-protein, suggesting the involvement of Gαi/o subunits. The downstream signaling cascade is thought to involve the inhibition of N-type calcium channels, thereby reducing calcium influx and subsequent norepinephrine exocytosis.
Caption: PAMP's sympathoinhibitory signaling pathway.
Adrenomedullin (AM) Signaling Pathway
In contrast to PAMP, adrenomedullin functions as a direct vasodilator. Its effects are mediated through the activation of its receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). This leads to the activation of two primary downstream pathways: the adenylyl cyclase-cAMP-PKA pathway and the phospholipase C-IP3-Ca2+ pathway, both of which converge on the activation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, activating guanylyl cyclase to produce cGMP, which ultimately leads to vasodilation.
References
- 1. Hypotensive effect of a newly identified peptide, proadrenomedullin N-terminal 20 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic loss of proadrenomedullin N-terminal 20 peptide (PAMP) in mice is compatible with survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Comparative Analysis of PAMP and Other Vasoactive Peptides
This guide provides a detailed comparison of Proadrenomedullin N-terminal 20 Peptide (PAMP) with other significant vasoactive peptides, including Angiotensin II, Endothelin-1, Bradykinin, and Vasoactive Intestinal Peptide (VIP). The focus is on their mechanisms, signaling pathways, and physiological effects, supported by experimental data for researchers, scientists, and drug development professionals.
Comparative Overview
Vasoactive peptides are crucial regulators of vascular tone and blood pressure. They exert their effects by binding to specific receptors on vascular smooth muscle and endothelial cells, triggering intracellular signaling cascades that lead to either vasoconstriction or vasodilation. This guide compares PAMP, a hypotensive peptide, with key vasoconstrictors (Angiotensin II, Endothelin-1) and vasodilators (Bradykinin, VIP).
| Peptide | Primary Source | Primary Receptor(s) | Primary Vasoactive Effect |
| PAMP | Adrenal Chromaffin Cells | Nicotinic, MrgX2, ACKR3, Gαi3-coupled | Vasodilation / Hypotension |
| Angiotensin II | Systemic (RAS activation) | AT1, AT2 | Vasoconstriction |
| Endothelin-1 | Vascular Endothelial Cells | ETA, ETB | Potent Vasoconstriction |
| Bradykinin | Kinin-Kallikrein System | B2 | Vasodilation |
| VIP | Neurons (CNS, PNS) | VPAC1, VPAC2 | Vasodilation |
Quantitative Comparison of Vasoactive Effects
The following table summarizes the potency of each peptide in eliciting its primary physiological response, as determined by various experimental models.
| Peptide | Experimental Model | Parameter Measured | Potency (EC50 / IC50) | Reference |
| PAMP | PC12 Pheochromocytoma Cells | Inhibition of Catecholamine Secretion | IC50 ≈ 350 nmol/L | [1] |
| Angiotensin II | Mouse Abdominal Aorta | Vasoconstriction | EC50 ≈ 4.6 nmol/L | [2] |
| Endothelin-1 | Rat Mesenteric Artery | Vasoconstriction | EC50 ≈ 4.7 nmol/L | [3] |
| Endothelin-1 | Human Resistance Vessels | Vasoconstriction | ED50 ≈ 6.5 nmol/L | [4] |
| Angiotensin II | Rat Portal Vein | Venoconstriction | -logEC50: 8.9 ± 0.1 mol/L | [5] |
Note: EC50/IC50 values can vary significantly based on the tissue, species, and experimental conditions.
Signaling Pathways and Mechanisms of Action
The distinct vasoactive effects of these peptides are dictated by their unique signaling pathways upon receptor binding.
PAMP exhibits hypotensive effects through at least two primary mechanisms. Firstly, it acts as a potent, noncompetitive antagonist of nicotinic cholinergic receptors, thereby inhibiting catecholamine release from chromaffin cells and sympathetic nerve endings.[1] Secondly, it can activate a pertussis toxin-sensitive G-protein (specifically Gαi3), which in turn activates an inwardly rectifying K+ current, leading to hyperpolarization of the cell membrane and reduced excitability.
Angiotensin II is a powerful vasoconstrictor and a key component of the renin-angiotensin system (RAS). Its primary effects are mediated by the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).[6] Binding of Angiotensin II to the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of Ca2+ from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of the myosin light chain, and ultimately, smooth muscle contraction.[7][8]
ET-1 is the most potent endogenous vasoconstrictor known.[9] It acts on two GPCR subtypes: ETA and ETB.[10] ETA receptors are located primarily on vascular smooth muscle cells, and their activation leads to potent and sustained vasoconstriction through the Gq/PLC/IP3 pathway, similar to Angiotensin II.[9][11] ETB receptors have a dual role. When located on endothelial cells, their activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin. However, ETB receptors are also found on smooth muscle cells, where their activation contributes to vasoconstriction.[10][11]
Bradykinin is a potent vasodilator that is part of the kinin-kallikrein system. It primarily acts through the B2 receptor, which is constitutively expressed on endothelial cells.[12] B2 receptor activation is coupled to Gq/11, leading to an increase in intracellular Ca2+. This rise in calcium stimulates endothelial nitric oxide synthase (eNOS) and phospholipase A2 (PLA2). eNOS produces nitric oxide (NO), and PLA2 initiates the synthesis of prostacyclin (PGI2). Both NO and PGI2 diffuse to adjacent smooth muscle cells, where they activate guanylyl cyclase and adenylyl cyclase, respectively, leading to smooth muscle relaxation and vasodilation.[12][13]
VIP is a neuropeptide with a wide range of biological functions, including potent vasodilation.[14] It mediates its effects through two GPCRs, VPAC1 and VPAC2.[15][16] Both receptors are primarily coupled to the Gs alpha subunit of G-proteins.[16] Activation of Gs stimulates adenylyl cyclase, leading to a significant increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates several downstream targets. In smooth muscle cells, this leads to the inhibition of myosin light chain kinase (MLCK) and the opening of potassium channels, resulting in hyperpolarization and muscle relaxation (vasodilation).[15]
References
- 1. Differential vasoconstrictions induced by angiotensin II: role of AT1 and AT2 receptors in isolated C57BL/6J mouse blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 and endothelin-2 initiate and maintain contractile responses by different mechanisms in rat mesenteric and cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoconstrictor actions of endothelin-1 in human resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II-induced venoconstriction involves both AT1 and AT2 receptors and is counterbalanced by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of coronary vasodilation produced by bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 15. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Monitoring the Secretory Behavior of the Rat Adrenal Medulla by High-Performance Liquid Chromatography-Based Catecholamine Assay from Slice Supernatants [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Proadrenomedullin (1-20), Human: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Proadrenomedullin (1-20), human, must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While specific regulations for this peptide are not universally defined, the guiding principle is to manage its disposal in accordance with local, state, or federal regulations for chemical waste. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a trusted resource for laboratory personnel.
Key Characteristics of this compound
A summary of quantitative and qualitative data relevant to the handling and disposal of this compound, is presented below. This information is crucial for making informed decisions on its proper disposal.
| Property | Value | Significance for Disposal |
| CAS Number | 150238-87-2 | Unique identifier for chemical substances. |
| Molecular Formula | C112H178N36O27 | Indicates a complex organic molecule (peptide). |
| Appearance | Lyophilized powder | Disposal methods should be suitable for solid waste. |
| Storage Temperature | -20°C to -80°C | Indicates that the peptide is stable when frozen. |
| Nature | Potent hypotensive and catecholamine release–inhibitory peptide | While biologically active, it is not classified as a hazardous chemical for disposal in small research quantities. However, care should be taken to avoid accidental exposure. |
Standard Operating Procedure for Disposal
The following step-by-step guide outlines a general procedure for the disposal of small quantities of this compound, typically used in a research laboratory setting. Note: This is a general guideline. Always consult and follow your institution's specific safety protocols and local regulations.
1. Decontamination (Optional but Recommended):
- For solutions containing the peptide, inactivation can be achieved by treating with a 10% bleach solution for at least 30 minutes.
- For dry waste (e.g., contaminated vials, pipette tips), soak in a 10% bleach solution.
2. Waste Segregation:
- Solid Waste: Place empty vials, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials that have come into contact with the peptide into a designated chemical waste container. This container should be clearly labeled.
- Liquid Waste: Collect solutions containing the peptide in a designated, leak-proof liquid waste container. Do not mix with other incompatible waste streams.
3. Labeling:
- Clearly label the waste container with the contents, including the name "this compound," and any other chemicals present in the waste.
4. Storage:
- Store the waste container in a designated, secure area, away from general laboratory traffic, until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
5. Documentation:
- Maintain a log of the waste generated, including the amount and date of disposal.
Disposal Decision Workflow
The following diagram illustrates a general decision-making process for the proper disposal of laboratory chemicals like this compound.
Disposal decision workflow for this compound.
Personal protective equipment for handling Proadrenomedullin (1-20), human
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Proadrenomedullin (1-20), human. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
I. Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of this compound, have not been fully investigated.[1][2][3] Therefore, it is crucial to handle this peptide as a potentially hazardous substance and to use appropriate personal protective equipment (PPE) to prevent exposure.[4]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Change frequently, especially if contaminated. |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from potential splashes. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If creating aerosols or handling large quantities of lyophilized powder, a fume hood is recommended. |
II. Operational Plan: From Receipt to Use
Proper handling from the moment of receipt is critical to both safety and product efficacy.
Step 1: Receiving and Storage
-
Upon receipt, immediately transfer the lyophilized peptide to a cool, dry, and dark environment.[5]
-
For long-term storage, maintain the peptide at -20°C or colder in a tightly sealed container.[5][7][8]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[1][7]
Step 2: Reconstitution (Preparation of Solutions)
-
Work in a sterile environment, such as a laminar flow hood, to prevent contamination.[5][6]
-
Use sterile, high-purity water or an appropriate buffer for reconstitution.[1][5]
-
To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, as this can cause the peptide to denature.[7]
-
If the peptide is difficult to dissolve, sonication may be used.
Step 3: Handling of Solutions
-
Clearly label all solutions with the peptide name, concentration, and date of preparation.[5]
-
For short-term storage of peptide solutions, refrigeration at 2-8°C is recommended.[7] For longer-term storage, aliquot the solution into single-use vials and store at -20°C or colder to avoid repeated freeze-thaw cycles.[5][8]
III. Disposal Plan
All materials that come into contact with this compound, must be treated as chemical waste and disposed of according to institutional and local regulations.[5][9]
Step 1: Waste Segregation
-
Solid Waste: Place all contaminated solid waste, including empty vials, pipette tips, and gloves, into a designated and clearly labeled "Peptide Waste" or "Chemical Waste" container.[9]
-
Liquid Waste: Collect all unused peptide solutions and other contaminated liquids in a designated, sealed, and clearly labeled liquid chemical waste container.[9] Do not pour peptide solutions down the drain. [5]
Step 2: Decontamination
-
Clean all work surfaces and equipment that have come into contact with the peptide using an appropriate laboratory disinfectant or cleaning agent.
Step 3: Final Disposal
-
Arrange for the collection and disposal of all peptide waste through your institution's Environmental Health and Safety (EHS) office or a certified waste disposal company.[9]
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abcepta.com [abcepta.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 7. choiceaminos.com [choiceaminos.com]
- 8. genscript.com [genscript.com]
- 9. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
